molecular formula C13H15F2NO3 B1383662 Benzyl 4,4-difluoro-3-hydroxypiperidine-1-carboxylate CAS No. 1334417-91-2

Benzyl 4,4-difluoro-3-hydroxypiperidine-1-carboxylate

Cat. No.: B1383662
CAS No.: 1334417-91-2
M. Wt: 271.26 g/mol
InChI Key: IIARRZWPANTDRH-UHFFFAOYSA-N
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Description

Benzyl 4,4-difluoro-3-hydroxypiperidine-1-carboxylate (CAS# 1334417-91-2) is a high-quality piperidine-based building block offered with a guaranteed purity of 95% . This compound is specifically designed for use in pharmaceutical research and development, serving as a critical synthetic intermediate for medicinal chemists. The piperidine scaffold is a privileged structure in drug discovery, and the strategic incorporation of difluoro and hydroxy substituents on the ring provides unique opportunities for modulating the molecule's electronic properties, metabolic stability, and conformation. These features are particularly valuable in the synthesis of advanced intermediates for potential therapeutics, allowing researchers to explore structure-activity relationships and optimize drug-like properties . The benzyloxycarbonyl (Cbz) group acts as a protecting group for the secondary amine, a fundamental functionality in synthetic organic chemistry. This product is intended for research applications as a key building block in the construction of more complex bioactive molecules. It is supplied For Research Use Only and is strictly not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

benzyl 4,4-difluoro-3-hydroxypiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F2NO3/c14-13(15)6-7-16(8-11(13)17)12(18)19-9-10-4-2-1-3-5-10/h1-5,11,17H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIARRZWPANTDRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(C1(F)F)O)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Benzyl 4,4-difluoro-3-hydroxypiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis and detailed characterization of Benzyl 4,4-difluoro-3-hydroxypiperidine-1-carboxylate, a valuable fluorinated building block for drug discovery and development. We will explore the strategic considerations behind a robust synthetic pathway, provide a detailed, field-proven experimental protocol, and present a full analysis of the spectroscopic data required to confirm the structure and purity of the final compound. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis of complex molecular architectures.

Introduction: The Strategic Value of Fluorinated Piperidines

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast number of approved pharmaceuticals. Its conformational flexibility and ability to present substituents in defined three-dimensional space make it an ideal core for targeting a wide range of biological receptors. The introduction of fluorine atoms into such scaffolds can profoundly and beneficially modulate a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity.[1]

Specifically, geminal difluorination at the 4-position of the piperidine ring, adjacent to a hydroxyl group at the 3-position, creates a unique structural motif. The electron-withdrawing nature of the fluorine atoms can influence the acidity of the neighboring hydroxyl group and lock in specific ring conformations, which can be critical for optimizing ligand-receptor interactions. This compound serves as a key intermediate, providing this pre-functionalized, conformationally constrained scaffold with an easily removable N-protecting group (Carboxybenzyl, Cbz), making it highly valuable for the synthesis of novel therapeutic agents, particularly in areas like dopamine receptor modulation.[2]

Retrosynthetic Analysis and Strategy

A logical and efficient synthesis of the target molecule requires careful planning. The core challenge lies in the sequential and controlled introduction of the geminal difluoro and hydroxyl groups onto the piperidine ring.

A robust retrosynthetic approach begins by disconnecting the C-F and C-O bonds, leading back to a key intermediate: Benzyl 4-oxopiperidine-1-carboxylate . This commercially available starting material provides the core piperidine structure with the nitrogen already protected and a ketone at the 4-position, which is an ideal electrophilic handle for subsequent transformations.

The forward synthesis, therefore, is conceptualized in three key stages:

  • α,α-Difluorination: Introduction of two fluorine atoms on the carbon adjacent to the ketone.

  • Ketone Reduction: Stereoselective reduction of the newly formed 3-keto group to a secondary alcohol.

  • Purification and Characterization: Isolation and rigorous confirmation of the final product's structure and purity.

This strategy is advantageous because it utilizes a common starting material and employs well-established, high-yielding reactions. The choice of the Cbz protecting group is strategic; it is stable to the planned fluorination and reduction conditions but can be cleanly removed via hydrogenolysis, a non-invasive deprotection method that is compatible with a wide range of functional groups.

Synthetic Pathway and Mechanistic Considerations

The chosen synthetic route leverages modern fluorination chemistry to achieve the target compound efficiently.

Synthesis_Pathway cluster_0 Step 1: α,α-Difluorination cluster_1 Step 2: Ketone Reduction Start Benzyl 4-oxopiperidine- 1-carboxylate Intermediate Benzyl 4,4-difluoro- 3-oxopiperidine-1-carboxylate Start->Intermediate   Selectfluor®   (or NFSI)   Base (e.g., KHMDS)   Solvent (e.g., THF) Product Benzyl 4,4-difluoro- 3-hydroxypiperidine-1-carboxylate Intermediate->Product   NaBH₄   Solvent (e.g., MeOH)

Caption: Synthetic pathway from Benzyl 4-oxopiperidine-1-carboxylate.

Step 1: Electrophilic α,α-Difluorination

The introduction of the geminal difluoro group is accomplished via electrophilic fluorination.[3] This reaction class utilizes reagents with an electron-deficient fluorine atom (F⁺ source) that can be attacked by a carbon-centered nucleophile.[4][5]

  • Mechanism and Rationale: The reaction proceeds by first generating an enolate from the starting ketone, Benzyl 4-oxopiperidine-1-carboxylate, using a strong, non-nucleophilic base like potassium hexamethyldisilazide (KHMDS). This enolate then acts as the nucleophile, attacking an electrophilic fluorinating agent such as N-Fluorobenzenesulfonimide (NFSI) or Selectfluor®.[6] The process is repeated a second time to install the second fluorine atom. The choice of an electrophilic N-F reagent is critical for safety, stability, and selectivity compared to harsher alternatives like elemental fluorine.[5]

  • Experimental Insight: The reaction is typically run at low temperatures (e.g., -78 °C) to control the reactivity of the enolate and minimize side reactions. The use of a strong, sterically hindered base like KHMDS ensures rapid and complete enolate formation without competing nucleophilic addition to the ketone.

Step 2: Diastereoselective Ketone Reduction

With the difluoro group in place, the next step is the reduction of the ketone at the 3-position to the desired hydroxyl group.

  • Mechanism and Rationale: Sodium borohydride (NaBH₄) is an ideal reagent for this transformation. It is a mild, selective reducing agent that readily reduces ketones in the presence of the carbamate protecting group. The hydride (H⁻) from NaBH₄ attacks the electrophilic carbonyl carbon, and a subsequent workup with a protic source protonates the resulting alkoxide to yield the alcohol.

  • Stereochemical Considerations: The reduction of the ketone creates a new stereocenter at the C3 position. While NaBH₄ is not highly stereoselective, it often provides a mixture of diastereomers that can be separated by chromatography. For applications requiring a single stereoisomer, more sophisticated, sterically demanding reducing agents (e.g., L-Selectride®) or chiral catalysts could be employed, though this adds complexity and cost to the synthesis.

Detailed Experimental Protocol

This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions and scale.

Materials:

  • Benzyl 4-oxopiperidine-1-carboxylate

  • N-Fluorobenzenesulfonimide (NFSI)

  • Potassium hexamethyldisilazide (KHMDS)

  • Sodium borohydride (NaBH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Silica gel for column chromatography

Procedure:

Part A: Synthesis of Benzyl 4,4-difluoro-3-oxopiperidine-1-carboxylate

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂), add Benzyl 4-oxopiperidine-1-carboxylate (1.0 eq) and dissolve in anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add KHMDS (2.2 eq) solution in THF, maintaining the temperature below -70 °C. Stir for 1 hour at -78 °C.

  • In a separate flask, dissolve NFSI (2.3 eq) in anhydrous THF. Add this solution dropwise to the enolate solution at -78 °C.

  • Allow the reaction to warm slowly to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with saturated NaHCO₃ and brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the intermediate ketone.

Part B: Synthesis of this compound

  • Dissolve the purified intermediate from Part A (1.0 eq) in methanol (MeOH).

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise, ensuring the temperature does not exceed 5 °C.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Carefully quench the reaction by the slow addition of water, followed by saturated aqueous NH₄Cl.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.

  • Purify the final product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield this compound as a solid or viscous oil.

Characterization and Data Analysis

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized compound.

Characterization_Workflow cluster_1 Spectroscopic Confirmation Crude Crude Product (Post-Workup) Purification Flash Column Chromatography Crude->Purification Purity_Check Purity Assessment (TLC, LC-MS) Purification->Purity_Check Structure_ID Structural Elucidation Purity_Check->Structure_ID NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Structure_ID->NMR MS Mass Spectrometry (HRMS) Structure_ID->MS IR Infrared (IR) Spectroscopy Structure_ID->IR Final Purified & Characterized Compound Structure_ID->Final

Caption: Workflow for the purification and characterization of the final product.

Spectroscopic Data Summary

The following table summarizes the expected spectroscopic data for this compound. Note: Exact chemical shifts (δ) and coupling constants (J) may vary slightly depending on the solvent and instrument used.

Technique Parameter Expected Observation Interpretation
¹H NMR Chemical Shift (δ)7.30-7.40 ppm (m, 5H)Protons of the phenyl ring (Cbz group).
5.15 ppm (s, 2H)Methylene protons (-CH₂-) of the benzyl group.
~4.20 ppm (m, 1H)Proton on the carbon bearing the hydroxyl group (H-3).
3.00-4.00 ppm (m, 4H)Piperidine ring protons at C2 and C5.
1.80-2.20 ppm (m, 2H)Piperidine ring protons at C6.
¹³C NMR Chemical Shift (δ)~155 ppmCarbonyl carbon of the carbamate (C=O).
~136, 128.5, 128.0 ppmAromatic carbons of the benzyl group.
~124 ppm (t)Difluorinated carbon (C-4), showing coupling to fluorine.
~68 ppm (t)Carbon bearing the hydroxyl group (C-3), showing coupling to fluorine.
~67 ppmMethylene carbon of the benzyl group (-CH₂-).
~45, ~40, ~35 ppmRemaining piperidine ring carbons.
¹⁹F NMR Chemical Shift (δ)-90 to -120 ppmTwo signals (or a complex multiplet) for the two non-equivalent fluorine atoms.
Mass Spec. m/z (ESI+)[M+H]⁺, [M+Na]⁺Confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) provides the exact mass, confirming the elemental composition.
IR Wavenumber (cm⁻¹)~3400 cm⁻¹ (broad)O-H stretch from the hydroxyl group.
~2950 cm⁻¹C-H stretches (aliphatic).
~1690 cm⁻¹ (strong)C=O stretch from the carbamate.
~1100 cm⁻¹ (strong)C-F stretches.
Analysis Insights
  • ¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons of the Cbz group, the benzylic methylene protons, and the protons on the piperidine ring. The multiplet for the proton at C3 (adjacent to the hydroxyl group) is a key diagnostic signal.

  • ¹³C NMR: The presence of the difluorinated carbon (C4) is confirmed by its characteristic triplet signal (due to coupling with two fluorine atoms, J-C-F) in the proton-decoupled spectrum. Similarly, C3 and C5 will show coupling to the fluorine atoms.

  • ¹⁹F NMR: This is the most definitive technique for confirming the presence of the difluoro group. The two fluorine atoms are diastereotopic and should appear as two distinct signals, each coupled to the other (geminal F-F coupling) and to adjacent protons.

  • HRMS: Provides unequivocal confirmation of the molecular formula, which is a critical piece of data for publication and patent filings.

Conclusion and Future Applications

The synthetic route detailed herein provides a reliable and scalable method for producing this compound. The robust three-stage process, starting from a commercially available piperidone, is well-suited for laboratory-scale synthesis. The comprehensive characterization data provides a benchmark for quality control and confirms the successful synthesis of this valuable building block.

The availability of this intermediate opens avenues for its use in various drug discovery programs. The hydroxyl group can serve as a handle for further functionalization (e.g., etherification, esterification), while the Cbz group can be readily removed to allow for N-alkylation or N-arylation, enabling the rapid generation of diverse compound libraries for screening and lead optimization.

References

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  • Semantic Scholar. (2025, March 5). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezi.
  • Google Patents. (n.d.). WO2013127913A1 - 4,4-difluoro-piperidine-compounds.
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  • Organic Reactions. (2007).
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  • Lotrafiban. (n.d.). Synthetic Routes to SB 214857.
  • Juniper Publishers. (2017, September 19). Electrophilic Fluorination with 1-Fluoro-2,4,6-trimethylpyridinium tetrafluoroborate and NFSI (N-Fluorobenzenesulfonimide) reagents.
  • PubMed. (2010). Synthesis of 4-substituted 3,3-difluoropiperidines. Journal of Organic Chemistry, 75(3), 929-32.
  • Preprints.org. (2023, April 25). Synthetic Routes to Approved Drugs Containing a Spirocycle.
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  • Patsnap. (2020, March 31). A kind of synthetic method of n-benzyl-3-hydroxypiperidine.
  • ChemScene. (n.d.). Benzyl (3S)
  • Google Patents. (n.d.). CN103304472A - Method for synthesizing 1-BOC-3-piperidone.
  • The Royal Society of Chemistry. (2021).
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Sources

Role of difluorinated piperidines in medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

A-001 |

The Strategic Incorporation of Difluorinated Piperidines in Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Discovery Professionals

Executive Summary

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast number of marketed drugs and clinical candidates. Its conformational flexibility and basic nitrogen atom are key to its frequent role in establishing crucial interactions with biological targets. However, these same properties can also present challenges in drug design, including issues with metabolic stability, receptor selectivity, and physicochemical properties. This guide explores the strategic use of gem-difluorination on the piperidine ring as a powerful tool to overcome these hurdles. By replacing a methylene group (CH₂) with a difluoromethylene group (CF₂), medicinal chemists can fine-tune molecular properties with remarkable precision. This guide details the profound impact of this substitution on basicity (pKa), lipophilicity (logP), conformational behavior, and metabolic stability. It provides an overview of robust synthetic strategies to access these valuable building blocks and presents case studies illustrating their successful application in drug discovery programs, particularly within the central nervous system (CNS).

The Piperidine Scaffold and the Rationale for Fluorination

The piperidine motif is one of the most ubiquitous saturated heterocycles in approved pharmaceuticals, prized for its ability to position substituents in precise three-dimensional orientations and for its basic nitrogen, which is often protonated at physiological pH, enabling potent ionic interactions with target proteins.

However, the very properties that make piperidine so useful can also be liabilities. The basicity of the nitrogen can lead to rapid clearance or unwanted off-target effects, while the ring's flexibility can result in an entropic penalty upon binding. Furthermore, the C-H bonds on the piperidine ring are susceptible to oxidative metabolism by cytochrome P450 enzymes, a common pathway for drug inactivation.

The introduction of fluorine into drug candidates is a well-established strategy to modulate their pharmacokinetic and physicochemical properties.[1] The high C−F bond energy enhances metabolic stability, while the strong electron-withdrawing nature of fluorine can significantly alter the electronic properties of adjacent functional groups.[1] When applied to the piperidine ring in the form of a gem-difluoro group, these effects are amplified and offer a sophisticated method for molecular engineering.

The Physicochemical Impact of gem-Difluorination

The substitution of a CH₂ unit with a CF₂ group acts as a powerful bioisosteric replacement, subtly altering the steric profile while inducing profound electronic and conformational changes.[2] These changes provide medicinal chemists with several levers to optimize drug properties.

Modulation of Basicity (pKa)

The most dramatic and predictable effect of introducing a CF₂ group is the reduction of the piperidine nitrogen's basicity. The strong electron-withdrawing inductive effect of the two fluorine atoms pulls electron density away from the nitrogen, making its lone pair less available for protonation.

This effect is position-dependent:

  • 4,4-Difluorination: Has a moderate impact, typically lowering the pKa by 1-2 units. For example, the experimental pKa of 4,4-difluoropiperidine is approximately 8.5, compared to ~11.2 for piperidine.[3]

  • 3,3-Difluorination: Exerts a stronger influence due to closer proximity to the nitrogen, resulting in a pKa reduction of 2-3 units.

  • 2,2-Difluorination: Has the most profound effect, lowering the pKa by 4-6 units, often rendering the nitrogen non-basic under physiological conditions.

This tunable basicity is a critical tool. Lowering the pKa can decrease unwanted interactions with off-targets like the hERG channel, improve oral absorption, and fine-tune the binding affinity at the primary target where a specific protonation state is required.[4]

Data Presentation: Impact of Difluorination on Piperidine pKa
CompoundPosition of F₂Experimental pKaΔpKa (vs. Piperidine)
PiperidineN/A~11.20
4,4-DifluoropiperidineC48.5[3]-2.7
3,3-DifluoropiperidineC3~8.1-3.1
2,2-DifluoropiperidineC2~5.6-5.6

Note: pKa values are approximate and can vary based on experimental conditions and substitution on the nitrogen.

Impact on Lipophilicity (logP)

The effect of gem-difluorination on lipophilicity is more complex than its effect on basicity and cannot be generalized as a simple increase or decrease.[5] The change in logP (ΔlogP) depends on the local molecular environment, including the number and orientation of adjacent C-H bonds.[6] While fluorine is highly electronegative, the overall impact on lipophilicity is a balance between removing two C-H bonds and introducing two highly polarized C-F bonds. In many cases, particularly in aliphatic systems, gem-difluorination can lead to a slight increase in lipophilicity, but this is highly context-dependent.[7]

Conformational Control and Pre-organization

The piperidine ring exists predominantly in a chair conformation. The introduction of fluorine atoms can significantly influence this conformational preference.[8] The CF₂ group imposes distinct steric and electronic constraints:

  • Hyperconjugation: Interactions between the C-F σ* anti-bonding orbitals and adjacent C-H or C-C σ bonding orbitals can stabilize specific conformations.[1]

  • Dipole Minimization: The molecule may adopt a conformation that minimizes the overall molecular dipole moment.[8]

These forces can be exploited to lock the piperidine ring into a more rigid, pre-organized conformation that is optimal for binding to a biological target, thereby reducing the entropic cost of binding and potentially increasing potency and selectivity.[1][9]

Visualization: Conformational Influence of Difluorination

The diagram below illustrates how gem-difluorination can restrict the conformational freedom of a piperidine ring, favoring a specific chair conformation that presents substituents (R) in a well-defined spatial orientation for target interaction.

G cluster_0 Flexible Piperidine cluster_1 Conformationally Restricted Piperidine P1 Piperidine Ring C1 Multiple Low-Energy Conformations P1->C1 Interconversion C1->P1 Binding Target Binding C1->Binding High Entropic Penalty P2 4,4-Difluoropiperidine Ring C2 Favored Conformation P2->C2 Stabilized by Hyperconjugation & Dipole Effects C2->Binding Low Entropic Penalty (Higher Affinity) Flexible Piperidine Restricted Piperidine

Caption: Impact of gem-difluorination on conformational rigidity and target binding.

Enhanced Metabolic Stability

The carbon-fluorine bond is significantly stronger (bond energy ~116 kcal/mol) than a carbon-hydrogen bond (~100 kcal/mol). Replacing metabolically vulnerable C-H bonds with robust C-F bonds can effectively block oxidative metabolism at that position.[1] Placing the CF₂ group at a known site of metabolism on the piperidine ring is a common and highly effective strategy to increase a drug's half-life and bioavailability.

Synthetic Strategies for Accessing Difluorinated Piperidines

The growing importance of these scaffolds has driven the development of numerous synthetic routes. The most common strategies involve the fluorination of a pre-existing piperidine ring, typically from a ketone precursor.

Synthesis of 4,4-Difluoropiperidines

The most direct route starts from N-protected 4-piperidone. Deoxofluorination of the ketone is typically achieved using sulfur-based fluorinating reagents.

  • Common Reagents: Diethylaminosulfur trifluoride (DAST) and its more thermally stable analogue, Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®), are widely used.[10][11]

  • Reaction: The N-protected 4-piperidone is treated with the fluorinating agent, often in a chlorinated solvent like dichloromethane (DCM), to yield the N-protected 4,4-difluoropiperidine. The protecting group (e.g., Boc) can then be removed under acidic conditions.[10]

Experimental Protocol: Synthesis of N-Boc-4,4-difluoropiperidine
  • Setup: To a flame-dried flask under an inert atmosphere (N₂ or Ar), add N-Boc-4-piperidone (1.0 eq) and anhydrous DCM.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add Deoxo-Fluor® (1.2-1.5 eq) dropwise to the stirred solution. Caution: The reaction can be exothermic.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Quenching: Carefully quench the reaction by slowly pouring it into a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Extract the aqueous layer with DCM (3x).

  • Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired N-Boc-4,4-difluoropiperidine.

Synthesis of 3,3-Difluoropiperidines

Accessing 3,3-difluoropiperidines is more challenging but several effective methods exist, often involving multi-step sequences. One established route involves the 1,4-addition of a difluoroacetate synthon to an acrylonitrile derivative, followed by reduction and cyclization.[12][13]

Visualization: Synthetic Workflow for 3,3-Difluoropiperidines

G start 3-Substituted Acrylonitrile step1 1,4-Addition (e.g., Ethyl Bromodifluoroacetate, Cu) start->step1 intermediate1 Adduct step1->intermediate1 step2 Borane Reduction of Cyano Group intermediate1->step2 intermediate2 Amino Ester step2->intermediate2 step3 Lactamization intermediate2->step3 intermediate3 Difluoro-lactam step3->intermediate3 step4 Lactam Reduction (e.g., BH3 or LiAlH4) intermediate3->step4 end N-Protected 3,3-Difluoropiperidine step4->end

Caption: A multi-step synthetic sequence to access 3,3-difluoropiperidines.[12][13]

Case Studies in Drug Discovery

The true value of difluorinated piperidines is demonstrated by their application in solving complex medicinal chemistry problems.

Central Nervous System (CNS) Agents

In CNS drug discovery, achieving the right balance of basicity and lipophilicity is critical for crossing the blood-brain barrier (BBB) while avoiding rapid efflux.[14]

  • Histamine H3 Receptor Antagonists: The 4,4-difluoropiperidine moiety is an important fragment in the development of novel histamine H3 receptor antagonists for treating neurological disorders.[10][15] The reduced basicity of the difluoropiperidine nitrogen compared to a non-fluorinated piperidine helps to optimize the overall physicochemical profile for brain penetration and target engagement. By lowering the pKa, the proportion of the neutral, more membrane-permeable species at physiological pH is increased, facilitating passage across the BBB.

Modulating Pharmacokinetics
  • 5-HT1D Receptor Ligands: A study on a series of 5-HT1D receptor ligands demonstrated that incorporating fluorine into the piperidine ring significantly reduced the pKa.[4] This reduction in basicity was shown to have a "dramatic, beneficial influence on oral absorption," directly linking the strategic use of fluorination to improved pharmacokinetic outcomes.[4] The less basic compounds are less likely to be sequestered in acidic compartments and have better permeability, leading to higher bioavailability.

Conclusion and Future Outlook

The gem-difluorinated piperidine scaffold has firmly established itself as a high-value structural motif in medicinal chemistry. Its utility extends far beyond a simple bioisosteric replacement for a methylene or carbonyl group. The predictable and tunable modulation of basicity, coupled with significant effects on conformation and metabolic stability, provides drug designers with a powerful, multi-faceted tool for lead optimization. As synthetic methodologies become more robust and diverse, and our understanding of the nuanced effects of fluorination deepens, the application of difluorinated piperidines is set to expand, enabling the development of safer and more effective medicines for a wide range of diseases.

References

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  • Van Niel, M. B., et al. (1999). Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles. Journal of Medicinal Chemistry, 42(12), 2087-2104. [Link]

  • Verniest, G., et al. (2008). New Entries toward 3,3-Difluoropiperidines. The Journal of Organic Chemistry, 73(14), 5458–5461. [Link]

  • Liashuk, O. S., et al. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. ChemMedChem, 17(10), e202200085. [Link]

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An In-depth Technical Guide to Benzyl 4,4-difluoro-3-hydroxypiperidine-1-carboxylate and its Structural Analogs: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of fluorine into bioactive molecules has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacological properties. Within the vast landscape of fluorinated heterocycles, the 4,4-difluoro-3-hydroxypiperidine scaffold has emerged as a privileged structural motif. This technical guide provides a comprehensive overview of Benzyl 4,4-difluoro-3-hydroxypiperidine-1-carboxylate, a key building block, and its structural analogs. We will delve into synthetic strategies, including plausible and referenced methodologies for the preparation of the core structure, and explore the synthesis of a variety of its analogs. Furthermore, this guide will detail the known biological activities of these compounds, with a particular focus on their roles as dopamine D4 and orexin receptor antagonists, supported by structure-activity relationship (SAR) studies. The content is designed to equip researchers and drug development professionals with the foundational knowledge and practical insights necessary to leverage this unique chemical scaffold in the design and synthesis of novel therapeutic agents.

Introduction: The Significance of the 4,4-Difluoro-3-hydroxypiperidine Scaffold

The piperidine ring is a ubiquitous feature in a vast number of pharmaceuticals and natural products, owing to its ability to confer favorable pharmacokinetic properties and to serve as a versatile scaffold for three-dimensional diversification. The strategic incorporation of gem-difluoro groups onto the piperidine ring offers a multitude of advantages for drug design. The strong electron-withdrawing nature of the fluorine atoms can significantly impact the pKa of the piperidine nitrogen, influencing its binding characteristics and bioavailability. Moreover, the C-F bond is exceptionally stable to metabolic degradation, which can enhance the metabolic stability and half-life of a drug candidate. The presence of the 3-hydroxy group provides a crucial handle for further functionalization and can participate in key hydrogen bonding interactions with biological targets.

The N-benzyl carbamate (Cbz) protecting group in the title compound, this compound, offers a stable yet readily cleavable moiety, making it an ideal intermediate for the synthesis of a diverse library of analogs. This guide will explore the synthesis of this core structure and its subsequent modification to generate novel compounds with potential therapeutic applications, particularly in the realm of central nervous system (CNS) disorders.

Synthetic Strategies for 4,4-Difluoro-3-hydroxypiperidine Derivatives

Proposed Synthesis of this compound

The proposed synthetic route commences with the commercially available N-Cbz-piperidone, which can be converted to the desired 4,4-difluoro-3-hydroxy derivative in a multi-step sequence.

dot

synthetic_pathway start N-Cbz-piperidone enol_ether Silyl Enol Ether Intermediate start->enol_ether 1. LDA, THF, -78 °C 2. TMSCl alpha_fluoro_ketone Benzyl 3-fluoro-4-oxopiperidine-1-carboxylate enol_ether->alpha_fluoro_ketone Selectfluor®, MeCN difluoro_ketone Benzyl 4,4-difluoro-3-oxopiperidine-1-carboxylate alpha_fluoro_ketone->difluoro_ketone Selectfluor®, MeCN target This compound difluoro_ketone->target NaBH4, MeOH or L-Selectride®, THF (for stereoselectivity)

Caption: Proposed synthetic pathway to the target compound.

Experimental Protocol (Hypothetical):

  • Synthesis of Benzyl 3-fluoro-4-oxopiperidine-1-carboxylate: To a solution of N-Cbz-4-piperidone in an appropriate solvent, add a suitable base (e.g., LDA) at low temperature, followed by the addition of a silylating agent (e.g., TMSCl) to form the silyl enol ether. This intermediate is then reacted with an electrophilic fluorinating agent, such as Selectfluor®, to yield the α-fluoroketone.

  • Synthesis of Benzyl 4,4-difluoro-3-oxopiperidine-1-carboxylate: The α-fluoroketone from the previous step is subjected to a second fluorination reaction using an electrophilic fluorinating agent like Selectfluor® to introduce the second fluorine atom at the 4-position, yielding the desired difluoroketone.

  • Synthesis of this compound: The final step involves the reduction of the ketone. For a racemic mixture, a standard reducing agent like sodium borohydride in methanol can be employed. For a stereoselective reduction, a bulkier reducing agent such as L-Selectride® could be utilized to favor the formation of one diastereomer.

Alternative Synthetic Approaches and Key Intermediates

An alternative strategy involves the construction of the difluorinated piperidine ring from acyclic precursors. For instance, a Michael addition of a difluoroacetyl derivative to an appropriate acceptor, followed by cyclization and further functional group manipulations could be a viable route.

The synthesis of the key intermediate, N-protected 4,4-difluoropiperidin-3-one, is crucial. While a direct synthesis of the N-Cbz derivative is not explicitly detailed, the synthesis of the analogous N-Boc protected version is known and can be adapted.

Structural Analogs and Structure-Activity Relationship (SAR)

The 4,4-difluoro-3-hydroxypiperidine scaffold is a versatile platform for the generation of a wide array of structural analogs with diverse biological activities. Key points of diversification include the substituent on the piperidine nitrogen, modifications of the 3-hydroxy group, and substitution at other positions on the piperidine ring.

Analogs as Dopamine D4 Receptor Antagonists

Recent studies have identified 4,4-difluoro-3-(phenoxymethyl)piperidine derivatives as potent and selective dopamine D4 receptor antagonists.[1][2] These compounds are of significant interest for the treatment of neuropsychiatric disorders such as schizophrenia and Parkinson's disease.

dot

SAR_D4_antagonists core 4,4-Difluoro-3-hydroxypiperidine Core ether_linkage Ether Linkage at C3 (e.g., phenoxymethyl) core->ether_linkage Modification of 3-hydroxy group n_substituent N-Substituent (Aryl, Heteroaryl) core->n_substituent Diversification activity Dopamine D4 Receptor Antagonist Activity ether_linkage->activity n_substituent->activity

Caption: Key structural modifications for D4 receptor antagonists.

A study by Butler et al. explored the SAR of a series of 4,4-difluoro-3-(phenoxymethyl)piperidine analogs.[1] The synthesis involved the reaction of a mesylated derivative of tert-butyl 4,4-difluoro-3-(hydroxymethyl)piperidine-1-carboxylate with various phenols.

Table 1: SAR of 4,4-Difluoro-3-(phenoxymethyl)piperidine Analogs as D4 Receptor Antagonists[1]

Compound IDN-Substituent3-Phenoxy SubstituentD4 Ki (nM)
1a Boc4-Fluoro140
1b Boc3,4-Difluoro5.5
1c Boc3-Methyl13

The data indicates that the nature of the substituent on the phenoxy ring significantly influences the binding affinity for the D4 receptor. Electron-withdrawing groups, such as fluorine, appear to be beneficial for activity.

Analogs as Orexin Receptor Antagonists

The orexin system plays a crucial role in the regulation of sleep, wakefulness, and appetite. Orexin receptor antagonists are a promising class of drugs for the treatment of insomnia.[3] Several patents have disclosed the use of 4,4-difluoropiperidine derivatives as orexin receptor antagonists.

These compounds typically feature a more complex N-substituent, often a heterocyclic moiety, which is crucial for high-affinity binding to the orexin receptors. The 4,4-difluoro-3-hydroxy group can serve as a key pharmacophoric element, participating in hydrogen bonding interactions within the receptor binding pocket.

Biological Mechanisms of Action

Dopamine D4 Receptor Antagonism

Dopamine receptors are a class of G protein-coupled receptors that are prominent targets for drugs used to treat a variety of neurological and psychiatric disorders. The D4 receptor subtype is of particular interest due to its high expression in the prefrontal cortex and limbic areas of the brain, regions associated with cognition and emotion. Antagonism of the D4 receptor is a validated mechanism for the treatment of psychosis and cognitive deficits associated with schizophrenia. The 4,4-difluoro-3-hydroxypiperidine scaffold provides a rigid framework that can be appropriately functionalized to achieve high affinity and selectivity for the D4 receptor.

Orexin Receptor Antagonism

The orexin neuropeptides, orexin-A and orexin-B, act on two G protein-coupled receptors, OX1R and OX2R.[4] These receptors are primarily expressed in the hypothalamus and other brain regions involved in the regulation of arousal and motivation. By blocking the action of orexins, orexin receptor antagonists promote sleep and are effective in treating insomnia.[5] The 4,4-difluoro-3-hydroxypiperidine core can be incorporated into molecules that selectively target one or both of the orexin receptors, offering the potential for tailored therapeutic effects.

Future Perspectives and Conclusion

The this compound scaffold and its analogs represent a promising area for drug discovery and development. The unique combination of the piperidine ring, the gem-difluoro group, and the hydroxyl functionality provides a rich platform for the design of novel therapeutic agents with improved pharmacological profiles.

Future research in this area should focus on:

  • Development of stereoselective synthetic routes: The chirality at the 3-position of the piperidine ring can have a significant impact on biological activity. The development of efficient and scalable enantioselective syntheses will be crucial for advancing these compounds into clinical development.

  • Expansion of the chemical space: Systematic exploration of a wider range of substituents at the nitrogen and the 3-position will likely lead to the discovery of new analogs with enhanced potency, selectivity, and pharmacokinetic properties.

  • Exploration of new therapeutic applications: While the focus has been on CNS disorders, the unique properties of this scaffold may lend themselves to other therapeutic areas, such as oncology and infectious diseases.

References

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  • Wikipedia. (2023). Orexin antagonist. In Wikipedia.[3]

  • Mignot, E., & Black, J. (2023). The orexin story and orexin receptor antagonists for the treatment of insomnia. Journal of sleep research, e13812.[5]

  • Shi, L., et al. (2020). Orexin Receptor Antagonists as Emerging Treatments for Psychiatric Disorders. Neuroscience bulletin, 36(4), 432–448.[4][10]

  • Mayo Clinic. (2024, July 2). Search for the Perfect Hypnotic: Orexin Antagonists and Other Agents: S2-Ep2. YouTube.[11]

  • Li, C., et al. (2021). Design, synthesis, and biological evaluation of novel 4,4-difluoro-1-methyl-N,6-diphenyl-5,6-dihydro-4H-pyrimido[4,5-b][1][2][7]triazolo[4,3-d][1][7]diazepin-8-amine derivatives as potential BRD4 inhibitors. Chemical biology & drug design, 97(5), 1117–1128.[12]

  • Zhang, Y., et al. (2008). Synthesis, SAR, and evaluation of 4-[2,4-difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][1][2][7]triazine-based VEGFR-2 kinase inhibitors. Bioorganic & medicinal chemistry letters, 18(4), 1354–1358.[13]

  • Jiang, B., et al. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorganic & medicinal chemistry letters, 14(13), 3335–3338.[14]

  • Araujo, J., et al. (2023). Synthesis and In Vitro Biocompatibility Studies of Novel Alkoxy 4,4-Difluoro-4-bora-3a,4a-diaza-s-indacenes. Molecules (Basel, Switzerland), 28(22), 7540.[15][16]

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  • Chen, J., et al. (2013). Stereoselective synthesis of spiropiperidines as BACE-1 aspartyl protease inhibitors via late stage N-arylation of a 1,8-diazaspiro[4.5]dec-3-en-2-one pharmacophore. The Journal of organic chemistry, 78(6), 2661–2669.[25]

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Conformational Analysis of gem-Difluorinated Piperidine Rings: A Guide to Stereoelectronic Control in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine scaffold is a cornerstone of modern medicinal chemistry, appearing in a vast array of pharmaceuticals. The introduction of fluorine, particularly as a gem-difluoro group, offers a powerful strategy to modulate the physicochemical and pharmacological properties of these heterocycles. This is achieved not only through alterations in pKa, lipophilicity, and metabolic stability but, critically, through profound and often predictable control over the conformational preferences of the piperidine ring. This guide provides an in-depth exploration of the conformational analysis of gem-difluorinated piperidines, synthesizing foundational stereoelectronic principles with practical experimental and computational methodologies. We delve into the causality behind experimental choices, provide self-validating protocols, and ground our discussion in authoritative references to empower researchers in the rational design of next-generation therapeutics.

Introduction: The Piperidine Ring as a Privileged Scaffold and the Transformative Role of Fluorine

The six-membered saturated nitrogen heterocycle, piperidine, is one of the most ubiquitous scaffolds in drug discovery, valued for its synthetic accessibility and its ability to present substituents in a well-defined three-dimensional arrangement. The conformational landscape of the piperidine ring, predominantly existing in a low-energy chair conformation, dictates the spatial orientation of its substituents and, consequently, its interactions with biological targets.

The strategic incorporation of fluorine into drug candidates has become a mainstay of medicinal chemistry, offering a means to fine-tune key properties such as metabolic stability, pKa, and membrane permeability. When installed as a gem-difluoromethylene (CF₂) group, the effects extend beyond simple property modulation to exert powerful stereoelectronic control over the ring's conformation. Understanding and harnessing these conformational effects is paramount for rational drug design, as locking a molecule into its bioactive conformation can significantly enhance potency and selectivity. This guide will dissect the forces at play and the methods used to analyze them.

Foundational Principles: Stereoelectronic Effects Governing Conformation

The introduction of a CF₂ group into the piperidine ring introduces a complex interplay of stereoelectronic forces that can override classical steric considerations. The high electronegativity of fluorine and the unique properties of the C-F bond are central to these phenomena.

The Gauche Effect

The gauche effect describes the tendency of a molecule to adopt a conformation that places electronegative substituents gauche (a 60° dihedral angle) to each other, rather than the sterically favored anti (180°) arrangement. In the context of a piperidine ring, this effect, driven by hyperconjugation (σ→σ* interactions), can stabilize conformations that place a C-F bond gauche to a vicinal C-C or C-N bond. This stabilization arises from the donation of electron density from a bonding (σ) orbital into a neighboring anti-bonding (σ*) orbital, which is most effective in a gauche arrangement.

Hyperconjugation and Anomeric-Type Interactions

The powerful electron-withdrawing nature of the two fluorine atoms creates a low-lying antibonding orbital (σ*CF) on the carbon to which they are attached. This orbital can act as a potent acceptor for electron density from neighboring donor orbitals.

  • σC-H → σ*C-F: This interaction is a primary driver of the gauche effect, stabilizing conformers where a C-H bond is anti-periplanar to a C-F bond.

  • nN → σC-F (Anomeric-Type Effect): In 2,2-difluoropiperidines, the nitrogen lone pair (nN) can donate into the σ orbital of an adjacent C-F bond. This interaction, analogous to the classic anomeric effect in pyranose rings, can significantly stabilize a conformation where one of the C-F bonds is axial, allowing for optimal orbital overlap with the nitrogen lone pair.

Electrostatic and Dipole Effects

The C-F bond possesses a significant dipole moment. The overall molecular dipole can play a crucial role in determining conformational preference, particularly in different solvent environments. The minimization of dipole-dipole repulsions between the C-F bonds and other polar bonds (like the N-H or N-R bond) can favor specific chair or even twist-boat conformations. For instance, repulsion between the C-F dipole and the N-H dipole can influence the axial/equatorial preference of the fluorine atoms.

The interplay of these effects is summarized in the logical diagram below.

G cluster_0 Governing Forces in gem-Difluoropiperidine Conformation cluster_1 Stereoelectronic Contributions cluster_2 Resulting Physicochemical & Biological Outcome A gem-Difluorination B Stereoelectronic Effects A->B Induces C Steric Effects A->C Modifies E Gauche Effect (σ → σ*) B->E F Hyperconjugation (nN → σ*C-F) B->F G Dipole Minimization B->G H Ring Puckering & Conformation B->H C->H D Solvent Polarity D->H Influences Equilibrium I Physicochemical Properties (pKa, LogP) H->I J Biological Activity H->J Dictates

Caption: Interplay of forces governing the conformation of gem-difluorinated piperidines.

Experimental Methodologies for Conformational Analysis

A multi-faceted approach combining spectroscopic and crystallographic techniques is essential for a comprehensive conformational analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for studying the solution-state conformation of fluorinated piperidines. The 100% natural abundance and high sensitivity of the ¹⁹F nucleus make it an ideal probe.

Key NMR Parameters:

  • Chemical Shifts (δ): ¹⁹F chemical shifts are highly sensitive to the local electronic environment and can provide initial clues about the fluorine atoms' disposition.

  • Vicinal Coupling Constants (³J): The magnitude of three-bond coupling constants is dependent on the dihedral angle between the coupled nuclei, as described by the Karplus equation . This is the cornerstone of NMR-based conformational analysis.

    • ³JH,H: Used to determine the conformation of the hydrocarbon portions of the ring.

    • ³JH,F: Crucial for determining the orientation of the C-F bonds. A large ³JH,F (typically > 25 Hz) indicates an anti-periplanar (180°) relationship, while a small coupling (typically < 10 Hz) suggests a gauche (60°) relationship.

  • Nuclear Overhauser Effect (NOE): Through-space correlations, measured via NOESY or HOESY experiments, provide information about the proximity of different atoms, helping to distinguish between axial and equatorial substituents.

Experimental Protocol: 1D ¹⁹F and 2D ¹H-¹⁹F HETCOR NMR

  • Sample Preparation: Dissolve 5-10 mg of the gem-difluorinated piperidine derivative in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, CD₃OD) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence the conformational equilibrium.

  • Instrumentation: Utilize a high-field NMR spectrometer (≥ 400 MHz) equipped with a broadband probe capable of observing ¹H and ¹⁹F frequencies.

  • 1D ¹⁹F Spectrum Acquisition:

    • Acquire a standard one-pulse ¹⁹F spectrum to determine the chemical shifts of the fluorine nuclei.

    • If ¹H coupling is present, acquire a ¹H-decoupled ¹⁹F spectrum to simplify the signals and confirm the number of distinct fluorine environments.

  • 2D ¹H-¹⁹F HETCOR Spectrum Acquisition:

    • Set up a standard ¹H-¹⁹F HETCOR (Heteronuclear Correlation) experiment. This experiment will show correlations between fluorine atoms and the protons coupled to them.

    • This is essential for assigning proton signals that are adjacent to the CF₂ group.

  • Data Analysis:

    • From the high-resolution ¹H spectrum (often with ¹⁹F decoupling), extract the relevant ³JH,H coupling constants.

    • From the ¹H-coupled ¹⁹F spectrum or the coupled ¹H spectrum, extract the ³JH,F values.

    • Apply the Karplus relationship to the measured J-couplings to deduce the dominant dihedral angles and, consequently, the preferred ring conformation (chair, boat, twist-boat).

X-ray Crystallography

Single-crystal X-ray crystallography provides an unambiguous determination of the molecule's conformation in the solid state. While this does not necessarily represent the dominant conformation in solution, it offers a precise geometric snapshot, providing invaluable data on bond lengths, bond angles, and dihedral angles that can be used to benchmark computational models.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: Grow single crystals of the compound suitable for diffraction (typically 0.1-0.3 mm in each dimension). This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).

  • Mounting: Mount a suitable crystal on a goniometer head, typically using cryo-oil, and flash-cool it in a stream of liquid nitrogen to minimize radiation damage.

  • Data Collection: Place the mounted crystal on a diffractometer. An X-ray beam is directed at the crystal, and the resulting diffraction pattern is recorded on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The electron density map is then calculated, from which the atomic positions are determined (structure solution). The atomic model is then refined against the experimental data to achieve the best possible fit.

Computational Chemistry: The In-Silico Toolkit

Computational modeling is an indispensable partner to experimental work, providing insights into the relative energies of different conformers and helping to deconvolute the specific stereoelectronic contributions.

Density Functional Theory (DFT)

DFT calculations are widely used to predict the geometries and relative energies of different conformers. By calculating the Gibbs free energy (ΔG) of various possible conformations (e.g., chair with axial/equatorial substituents, twist-boat), one can predict the lowest energy conformer and the equilibrium populations.

Natural Bond Orbital (NBO) Analysis

NBO analysis is a powerful method for dissecting the electronic structure of a molecule and quantifying the strength of stereoelectronic interactions. It transforms the complex, delocalized molecular orbitals from a DFT calculation into a set of localized orbitals that correspond to the familiar concepts of chemical bonds and lone pairs. The program then calculates the stabilization energy (E(2)) associated with donor-acceptor interactions, such as the nN → σ*C-F hyperconjugation, providing a quantitative measure of their importance.

Computational Workflow: Conformational Search and NBO Analysis

The following diagram illustrates a typical workflow for the computational analysis of a gem-difluorinated piperidine.

G A 1. Input Structure Generation (e.g., Chair, Twist-Boat Isomers) B 2. Geometry Optimization (DFT, e.g., B3LYP/6-311++G**) A->B C 3. Frequency Calculation (Confirm Minima, Obtain Gibbs Free Energy) B->C E 5. Natural Bond Orbital (NBO) Analysis (On Optimized Geometries) B->E Use optimized geometry D 4. Relative Energy Analysis (ΔG) (Identify Lowest Energy Conformer) C->D F 6. Quantify Stereoelectronic Interactions (e.g., nN → σC-F, σC-H → σC-F) E->F

Caption: A typical computational workflow for conformational and stereoelectronic analysis.

Impact on Physicochemical Properties and Drug Design

The conformational control exerted by gem-difluorination has profound implications for drug discovery by influencing key molecular properties.

Table 1: Influence of gem-Difluorination on Key Drug-like Properties

PropertyEffect of gem-DifluorinationRationale & Causality
Basicity (pKa) Generally decreases (piperidine becomes less basic)The strong inductive electron-withdrawing effect of the two fluorine atoms reduces the electron density on the nitrogen, making its lone pair less available for protonation.
Lipophilicity (LogP) Variable; can increase or decreaseThe effect is complex. While fluorine is lipophilic, the introduction of the CF₂ group can shield adjacent C-H bonds, alter the molecular dipole, and change the hydration sphere, leading to context-dependent changes in LogP.
Metabolic Stability Generally increasesThe C-F bond is significantly stronger than the C-H bond, making the fluorinated position resistant to oxidative metabolism by cytochrome P450 enzymes.
Bioactive Conformation Can be locked or strongly biasedStereoelectronic effects can pre-organize the molecule into its bioactive conformation, reducing the entropic penalty of binding to a biological target and potentially increasing potency.

Synthesis of gem-Difluorinated Piperidines: A Brief Overview

Access to these valuable scaffolds is crucial for their application in drug discovery. While numerous methods exist, a common strategy involves the construction of a precursor that can be fluorinated and then cyclized, or the direct fluorination of a pre-formed piperidine ring. A notable method for synthesizing 4-substituted 3,3-difluoropiperidines involves the 1,4-addition of ethyl bromodifluoroacetate to an acrylonitrile derivative, followed by a sequence of reduction, lactamization, and subsequent lactam reduction.

Case Study: Application in Drug Discovery

While specific proprietary examples are often not in the public domain, the principles are widely applied. Consider a hypothetical case of a piperidine-containing ligand that binds to a CNS receptor. The parent compound may exist as a mixture of conformers in solution, only one of which is active. This conformational flexibility can lead to lower potency and potential off-target effects.

By introducing a gem-difluoro group at a strategic position (e.g., C3 or C4), medicinal chemists can leverage the stereoelectronic effects described above to lock the ring into the desired bioactive conformation. For example, if the active conformation requires an axial substituent at C4, placing a CF₂ group at C3 can induce a puckering that favors this arrangement. The result is a new analogue with:

  • Increased Potency: A higher population of the active conformer leads to more effective binding.

  • Improved Selectivity: A more rigid structure is less likely to bind to off-targets.

  • Enhanced Metabolic Stability: The fluorinated position is less susceptible to metabolic attack.

This rational, conformation-driven approach to lead optimization is a powerful application of the principles outlined in this guide.

Conclusion

The gem-difluorination of piperidine rings is a sophisticated and powerful tool in the medicinal chemist's arsenal. It transcends simple bioisosteric replacement, offering a predictable means of controlling molecular shape through a nuanced interplay of stereoelectronic forces. By combining high-field NMR spectroscopy, X-ray crystallography, and computational chemistry, researchers can gain a deep understanding of the conformational landscapes of these molecules. This knowledge empowers the design of drug candidates with enhanced potency, selectivity, and pharmacokinetic properties, ultimately accelerating the discovery of new and more effective medicines.

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An In-depth Technical Guide to the Stereochemistry of 3-Hydroxypiperidine Derivatives: From Synthesis to Application

Author: BenchChem Technical Support Team. Date: January 2026

For the modern medicinal chemist, the 3-hydroxypiperidine scaffold is a cornerstone of rational drug design.[1][2] Its frequent appearance in pharmacologically active agents is a testament to its favorable physicochemical properties and its capacity to engage in crucial interactions with biological targets. However, the true potential of this "privileged scaffold" is only unlocked through precise control of its three-dimensional architecture.[1] The introduction of a hydroxyl group at the C3 position creates a chiral center, giving rise to enantiomers that can exhibit profoundly different pharmacological and toxicological profiles. This guide offers a deep dive into the stereochemical nuances of 3-hydroxypiperidine derivatives, providing researchers, scientists, and drug development professionals with a comprehensive understanding of their synthesis, analysis, and application.

The Critical Role of Stereoisomerism in 3-Hydroxypiperidine Scaffolds

The piperidine ring, a six-membered saturated heterocycle, can adopt various conformations, with the chair form being the most stable. The substituents on the ring can exist in either axial or equatorial positions, leading to different spatial arrangements. The stereochemistry at the C3 position, in conjunction with the conformational flexibility of the piperidine ring, dictates the overall shape of the molecule and its ability to interact with chiral biological macromolecules like enzymes and receptors.

The differential biological activity of stereoisomers is a well-established principle in pharmacology. For 3-hydroxypiperidine derivatives, one enantiomer may exhibit the desired therapeutic effect, while the other could be inactive or even contribute to off-target effects and toxicity.[3] A prominent example is the use of (S)-1-Boc-3-hydroxypiperidine as a key chiral intermediate in the synthesis of Ibrutinib, a potent Bruton's tyrosine kinase (BTK) inhibitor used in cancer therapy.[1][4][5] The specific stereochemistry of this building block is critical for the drug's efficacy.

Strategies for Stereoselective Synthesis

Achieving high enantiomeric purity is a paramount objective in the synthesis of chiral 3-hydroxypiperidine derivatives. Several strategies have been developed to this end, broadly categorized into asymmetric synthesis, chiral resolution, and the use of a chiral pool.

Asymmetric synthesis aims to create the desired stereoisomer directly from a prochiral or achiral starting material. This is often the most efficient approach, avoiding the loss of 50% of the material inherent in classical resolution.

2.1.1. Biocatalytic Asymmetric Reduction

Enzymes, particularly ketoreductases (KREDs), have emerged as powerful tools for the enantioselective reduction of N-protected-3-piperidones to the corresponding 3-hydroxypiperidines.[4][6] These biocatalysts offer high stereoselectivity, mild reaction conditions, and are environmentally benign.

The asymmetric reduction of N-Boc-3-piperidone to (S)-N-Boc-3-hydroxypiperidine is a well-studied example.[4][5] This reaction often employs a co-expression system of a ketoreductase and a glucose dehydrogenase (GDH) for cofactor (NADPH/NADH) regeneration.[4][5]

Table 1: Comparison of Biocatalytic Methods for (S)-N-Boc-3-hydroxypiperidine Synthesis

Biocatalyst SystemSubstrate ConcentrationReaction TimeEnantiomeric Excess (ee)YieldReference
Ketoreductase (KRED 110)10 g/L3-4 hours>99%High[6]
Co-expressed KRED and GDH100 g/L6 hours100%97.0%[7]
Thermostable Aldo-Keto Reductase160 g/L (16% w/w)16 hours>99%High[5]

Experimental Protocol: Enzymatic Asymmetric Reduction of N-Boc-3-piperidone

  • Reaction Setup: Prepare a reaction mixture containing N-Boc-3-piperidone (e.g., 100 g/L), D-glucose (e.g., 130 g/L) for cofactor regeneration, NADP⁺ (e.g., 0.2 g/L), and a phosphate buffer (e.g., 100 mmol/L, pH 6.5).[1]

  • Biocatalyst Addition: Add the E. coli cells co-expressing the desired ketoreductase and glucose dehydrogenase.

  • Incubation: Stir the reaction mixture at a controlled temperature (e.g., 30°C) and monitor the reaction progress by TLC or HPLC.[5][7]

  • Work-up and Purification: After completion, extract the product with an organic solvent (e.g., ethyl acetate), dry the organic phase, and concentrate under reduced pressure. The crude product can be further purified by column chromatography.

2.1.2. Catalytic Asymmetric Hydrogenation and Transfer Hydrogenation

Transition metal catalysts, particularly those based on rhodium and ruthenium, complexed with chiral ligands, are effective for the asymmetric hydrogenation of prochiral precursors. Rhodium-catalyzed asymmetric carbometalation of dihydropyridines offers a versatile route to enantioenriched 3-substituted piperidines.[8][9]

Asymmetric_Synthesis_Workflow cluster_biocatalytic Biocatalytic Reduction cluster_catalytic Catalytic Asymmetric Synthesis Prochiral_Ketone N-Boc-3-piperidone Enzyme_System Ketoreductase (KRED) + Cofactor Regeneration (GDH) Prochiral_Ketone->Enzyme_System Asymmetric Reduction Chiral_Alcohol_Bio (S)-N-Boc-3-hydroxypiperidine Enzyme_System->Chiral_Alcohol_Bio Dihydropyridine Dihydropyridine Precursor Rh_Catalyst Rh-Catalyst + Chiral Ligand Dihydropyridine->Rh_Catalyst Asymmetric Carbometalation Chiral_Tetrahydropyridine Enantioenriched 3-Substituted Tetrahydropyridine Rh_Catalyst->Chiral_Tetrahydropyridine Final_Reduction Reduction Chiral_Tetrahydropyridine->Final_Reduction Chiral_Piperidine Enantioenriched 3-Substituted Piperidine Final_Reduction->Chiral_Piperidine

Caption: General workflows for asymmetric synthesis of chiral 3-hydroxypiperidine derivatives.

Chiral resolution involves the separation of a racemic mixture of 3-hydroxypiperidine into its individual enantiomers. This can be achieved through the formation of diastereomeric salts with a chiral resolving agent, followed by separation based on differences in solubility and subsequent liberation of the enantiomerically pure amine.

Commonly used chiral resolving agents include L-camphorsulfonic acid and D-pyroglutamic acid.[6][10][11] While effective, a significant drawback of this method is that the maximum theoretical yield for the desired enantiomer is 50%.[6]

Experimental Protocol: Chiral Resolution using L-Camphorsulfonic Acid

  • Salt Formation: Dissolve racemic 3-hydroxypiperidine and L-camphorsulfonic acid in a suitable solvent system (e.g., ethanol-methyl tertiary butyl ether).[10]

  • Crystallization: Allow the diastereomeric salt of the desired enantiomer to crystallize, often aided by cooling.

  • Isolation: Isolate the crystalline salt by filtration.

  • Liberation of the Free Base: Treat the isolated diastereomeric salt with a base (e.g., ammonia water) to liberate the enantiomerically pure 3-hydroxypiperidine.[10]

  • Protection (if required): The free amine can then be protected, for example, with a Boc group using di-tert-butyl dicarbonate.[11]

Analytical Techniques for Stereochemical Determination

Once a chiral 3-hydroxypiperidine derivative has been synthesized, its stereochemical purity must be rigorously assessed.

Chiral HPLC is the gold standard for determining the enantiomeric excess of chiral compounds.[12] This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. Polysaccharide-based CSPs, such as Chiralpak® columns, are widely used for the analysis of 3-hydroxypiperidine derivatives.[6][12]

Table 2: Chiral HPLC Conditions for 1-Boc-3-hydroxypiperidine Enantiomers

ColumnMobile PhaseFlow Rate (mL/min)Detection (nm)Retention Times (min)Reference
Chiralpak IC5% IPA in n-hexane1.0210(R)-isomer: 12.60, (S)-isomer: 13.69[6]
Chiralpak IC-30.2% TFA in n-Hexane:IPA (95:5)1.0-Well-resolved peaks[12]

While standard ¹H and ¹³C NMR spectroscopy cannot distinguish between enantiomers, they are invaluable for determining the relative stereochemistry (cis/trans) in disubstituted piperidines by analyzing coupling constants and Nuclear Overhauser Effect (NOE) data.[13][14] To determine enantiomeric excess using NMR, a chiral derivatizing agent or a chiral solvating agent can be used to induce diastereomeric differences in the chemical shifts.[15]

Conformational Analysis and its Implications

The 3-hydroxypiperidine ring predominantly exists in a chair conformation. The orientation of the hydroxyl group (axial or equatorial) is influenced by various factors, including the nature of the substituent on the nitrogen atom and other ring substituents. Intramolecular hydrogen bonding between the hydroxyl group and the ring nitrogen can also play a significant role in stabilizing certain conformations. These conformational preferences are critical as they define the spatial presentation of pharmacophoric features, directly impacting binding affinity to the biological target. X-ray crystallography can provide definitive information on the solid-state conformation of these molecules.[16]

Conformational_Equilibrium Axial Axial Conformer (OH group axial) TransitionState Ring Flip (Transition State) Axial->TransitionState ΔG‡ Equilibrium Equatorial Equatorial Conformer (OH group equatorial) TransitionState->Equatorial ΔG‡

Caption: Chair-chair interconversion of a 3-hydroxypiperidine derivative.

Conclusion: A Privileged Scaffold Demanding Stereochemical Precision

The 3-hydroxypiperidine moiety is more than just a common structural motif; it is a versatile building block whose full potential is realized only through meticulous control of its stereochemistry. The choice between different enantiomers can be the deciding factor in the success or failure of a drug candidate. As such, a deep understanding of stereoselective synthesis, robust analytical methods for stereochemical verification, and an appreciation for the conformational dynamics of this scaffold are indispensable for researchers in drug discovery and development. The continued innovation in asymmetric catalysis, particularly in biocatalysis, promises to make these vital chiral building blocks more accessible, paving the way for the next generation of precisely engineered therapeutics.

References

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  • Bach, T. (2015). Rhodium-Catalyzed Asymmetric Construction of 3-Hydroxypiperidones. Synfacts. [Link]

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  • Google Patents. (n.d.). CN104557674A - Preparation method of (S)-N-Boc-3-hydroxypiperidine.
  • Li, H., et al. (2021). Chirality Sensing of N-Heterocycles via 19F NMR. PubMed Central. [Link]

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  • Defoin, A., et al. (n.d.). Determination of the Stereochemistry of Substituted 4-(Sulfo- and Sulfonamidoalkyl) piperidine-2-carboxylic Acids with H NMR, COSY, and Homonuclear NOE Experiments. Semantic Scholar. [https://www.semanticscholar.org/paper/DETERMINATION-OF-THE-STEREOCHEMlSTRY-OF-4-(SULFO-Defoin-Pytkowicz/b06f525032545f487e4125b2803b94094a61c37c]([Link]

  • Bandyopadhyay, D., et al. (2005). High Affinity Hydroxypiperidine Analogues of 4-(2-benzhydryloxyethyl)-1-(4-fluorobenzyl)piperidine for the Dopamine Transporter: Stereospecific Interactions in Vitro and in Vivo. PubMed. [Link]

  • Google Patents. (n.d.). CN105274160A - Method for preparing (S) -N-boc-3-hydroxypiperidine by enzymatic asymmetric reduction.
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The Strategic Introduction of Fluorine to Piperidine Scaffolds: An In-depth Guide to Modulating Basicity and Lipophilicity in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Piperidine Moiety as a Privileged Scaffold and the Transformative Power of Fluorine

The piperidine ring is a cornerstone of modern medicinal chemistry, embedded within the structures of numerous blockbuster drugs. Its prevalence stems from its ability to serve as a versatile scaffold, providing a three-dimensional framework that can be readily functionalized to interact with biological targets. However, the inherent basicity and lipophilicity of the piperidine nitrogen can present challenges in drug development, impacting properties such as solubility, membrane permeability, and off-target effects.

Strategic incorporation of fluorine into the piperidine ring has emerged as a powerful tactic to mitigate these challenges and fine-tune the physicochemical properties of drug candidates. Fluorine, the most electronegative element, imparts unique electronic and conformational effects that can profoundly influence a molecule's behavior. This technical guide provides an in-depth exploration of how fluorine substitution impacts the basicity and lipophilicity of the piperidine core, offering researchers and drug development professionals a comprehensive understanding of this critical structure-activity relationship.

Modulating Piperidine Basicity: The Inductive Effect of Fluorine

The basicity of the piperidine nitrogen, quantified by its pKa value, is a critical parameter influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile. A high pKa can lead to extensive ionization at physiological pH, potentially reducing membrane permeability and increasing the risk of hERG channel interactions.

Fluorine's potent electron-withdrawing inductive effect is the primary driver of its ability to modulate piperidine basicity. By pulling electron density away from the nitrogen atom, fluorine reduces the availability of the lone pair of electrons for protonation, thereby lowering the pKa. The magnitude of this effect is dependent on the position and number of fluorine substituents.

dot graph TD{ rankdir=LR; node [shape=circle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Piperidine [label="Piperidine Ring"]; Nitrogen [label="N"]; Fluorine [label="F", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Piperidine -- Nitrogen; Piperidine -- Fluorine; subgraph "Inductive Effect" Fluorine -- "Electron Withdrawal" --> Nitrogen; end "Electron Withdrawal" [shape=plaintext]; style Nitrogen fillcolor="#4285F4", fontcolor="#FFFFFF" } caption: "Inductive effect of fluorine on the piperidine nitrogen."

A systematic analysis of fluorinated piperidines reveals a clear trend: increasing fluorination and proximity of the fluorine atom(s) to the nitrogen center results in a more pronounced decrease in basicity.

CompoundpKaΔpKa (from Piperidine)
Piperidine11.120
4-Fluoropiperidine9.4-1.72
3-Fluoropiperidine (axial)~7.6~-3.52
3-Fluoropiperidine (equatorial)~6.6~-4.52

Note: pKa values can vary slightly depending on the experimental conditions. The values for 3-fluoropiperidine isomers are estimations based on reported data in more complex systems.

This table clearly demonstrates the significant impact of fluorine substitution on piperidine basicity. The difference in pKa between the axial and equatorial conformers of 3-fluoropiperidine highlights the nuanced interplay of stereochemistry and electronic effects, a topic we will explore further in the section on conformational effects.

Tailoring Lipophilicity: A Double-Edged Sword

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP) or distribution coefficient (logD), is a crucial determinant of a drug's ability to cross biological membranes and reach its target. While a certain degree of lipophilicity is necessary for membrane permeation, excessive lipophilicity can lead to poor solubility, increased metabolic clearance, and off-target toxicity.

The introduction of fluorine generally increases the lipophilicity of a molecule. This may seem counterintuitive given fluorine's high electronegativity; however, the effect is primarily driven by the replacement of a polarizable C-H bond with a less polarizable and more hydrophobic C-F bond.

CompoundExperimental logP
Piperidine0.84
N-benzyl-4-fluoropiperidine3.1
N-benzylpiperidine2.8

Data for N-benzyl derivatives is used to illustrate the lipophilicity-enhancing effect of fluorine in a more drug-like context.

The strategic placement of fluorine can be used to mask polar functional groups, effectively increasing the overall lipophilicity of a molecule and enhancing its ability to penetrate lipophilic environments such as the blood-brain barrier. However, the relationship between fluorination and lipophilicity is not always straightforward and can be influenced by intramolecular interactions and the overall molecular context.

The Interplay of Basicity, Lipophilicity, and Conformation

The true power of fluorine substitution lies in its ability to simultaneously modulate multiple physicochemical properties. By carefully selecting the position and number of fluorine atoms, medicinal chemists can navigate the delicate balance between basicity and lipophilicity to optimize a drug candidate's ADME profile.

Furthermore, fluorine substitution can have a profound impact on the conformational preferences of the piperidine ring. Due to stereoelectronic effects, such as hyperconjugation and gauche effects, fluorine substituents can favor specific chair conformations. For instance, in 3-fluoropiperidine, the axial conformation is often favored due to stabilizing interactions between the C-F bond and the protonated nitrogen.[1][2]

dot graph TD{ rankdir=LR; node [shape=plaintext, style=filled, fillcolor="#F1F3F4"]; A[Fluorine Substitution] --> B(Altered Basicity); A --> C(Modified Lipophilicity); A --> D(Conformational Bias); B --> E{Improved ADME Profile}; C --> E; D --> E; style A fillcolor="#FBBC05", fontcolor="#202124" } caption: "Interconnected effects of fluorine substitution."

This conformational locking can have significant implications for a drug's binding affinity and selectivity for its target protein. By pre-organizing the molecule in its bioactive conformation, fluorine substitution can lead to a more potent and selective drug.

Experimental Protocols: A Self-Validating System

To ensure the scientific integrity of our findings, it is imperative to employ robust and validated experimental protocols for the determination of pKa and logD.

Determination of pKa by Potentiometric Titration

This method relies on the precise measurement of pH changes in a solution of the compound of interest upon the incremental addition of a titrant (an acid or a base).

Methodology:

  • Preparation of Solutions:

    • Prepare a standard solution of the fluorinated piperidine derivative of known concentration (typically 1-10 mM) in deionized water or a suitable co-solvent if solubility is an issue.

    • Prepare standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).

  • Calibration of the pH Meter:

    • Calibrate the pH meter using at least two standard buffer solutions that bracket the expected pKa of the analyte.

  • Titration:

    • Place a known volume of the analyte solution in a thermostatted vessel and immerse the calibrated pH electrode.

    • Add the titrant in small, precise increments, recording the pH after each addition. Ensure the solution is well-stirred throughout the titration.

  • Data Analysis:

    • Plot the recorded pH values against the volume of titrant added.

    • The pKa is determined from the half-equivalence point, where half of the analyte has been neutralized. This corresponds to the midpoint of the steepest part of the titration curve.

dot graph TD{ A[Prepare Solutions] --> B(Calibrate pH Meter); B --> C(Titrate Sample); C --> D(Plot Titration Curve); D --> E(Determine pKa at Half-Equivalence Point); style A fillcolor="#4285F4", fontcolor="#FFFFFF" style B fillcolor="#4285F4", fontcolor="#FFFFFF" style C fillcolor="#4285F4", fontcolor="#FFFFFF" style D fillcolor="#34A853", fontcolor="#FFFFFF" style E fillcolor="#34A853", fontcolor="#FFFFFF" } caption: "Workflow for pKa determination by potentiometric titration."

Determination of logD by the Shake-Flask Method

This classic method directly measures the partitioning of a compound between two immiscible phases, typically n-octanol and an aqueous buffer at a specific pH (e.g., 7.4 for physiological relevance).

Methodology:

  • Preparation of Phases:

    • Pre-saturate n-octanol with the aqueous buffer and vice versa by vigorously shaking them together and allowing the phases to separate.

  • Partitioning:

    • Dissolve a known amount of the fluorinated piperidine derivative in one of the pre-saturated phases.

    • Add a known volume of the other pre-saturated phase to a flask containing the analyte solution.

    • Shake the flask vigorously for a set period to allow the compound to reach equilibrium between the two phases.

  • Phase Separation:

    • Centrifuge the mixture to ensure complete separation of the two phases.

  • Quantification:

    • Carefully withdraw an aliquot from each phase.

    • Determine the concentration of the analyte in each phase using a suitable analytical technique, such as HPLC-UV or LC-MS.

  • Calculation:

    • The logD is calculated as the base-10 logarithm of the ratio of the concentration of the analyte in the n-octanol phase to its concentration in the aqueous phase.

dot graph TD{ A[Prepare Pre-saturated Phases] --> B(Dissolve Compound and Partition); B --> C(Separate Phases); C --> D(Quantify Compound in Each Phase); D --> E(Calculate logD); style A fillcolor="#EA4335", fontcolor="#FFFFFF" style B fillcolor="#EA4335", fontcolor="#FFFFFF" style C fillcolor="#EA4335", fontcolor="#FFFFFF" style D fillcolor="#FBBC05", fontcolor="#202124" style E fillcolor="#FBBC05", fontcolor="#202124" } caption: "Workflow for logD determination by the shake-flask method."

Conclusion: Fluorine as a Strategic Tool in Piperidine-Based Drug Discovery

The strategic incorporation of fluorine into the piperidine scaffold offers a powerful and versatile approach to fine-tune the physicochemical properties of drug candidates. By leveraging the unique electronic and conformational effects of fluorine, medicinal chemists can rationally design molecules with optimized basicity, lipophilicity, and conformational preferences, ultimately leading to improved ADME profiles and enhanced therapeutic potential. A thorough understanding of the principles outlined in this guide, coupled with rigorous experimental validation, will empower researchers to unlock the full potential of fluorinated piperidines in the pursuit of novel and effective medicines.

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The Strategic Incorporation of Fluorine in Central Nervous System Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The development of therapeutics targeting the central nervous system (CNS) is a formidable challenge in medicinal chemistry, primarily due to the stringent requirements for crossing the blood-brain barrier (BBB) and achieving metabolic stability within the brain. The strategic incorporation of fluorine and fluorinated moieties into drug candidates has emerged as a powerful and widely adopted strategy to overcome these hurdles. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the rationale, application, and practical considerations for utilizing fluorinated building blocks in CNS drug discovery. We will delve into the profound effects of fluorine on key physicochemical properties, including lipophilicity, acidity (pKa), and metabolic stability. Furthermore, this guide will furnish detailed, field-proven experimental protocols for the synthesis of key fluorinated scaffolds and for the in vitro assessment of their metabolic stability and BBB permeability. Through illustrative case studies and data-driven insights, we aim to equip researchers with the knowledge to rationally design and synthesize the next generation of effective and safe CNS therapeutics.

The Unique Challenges of CNS Drug Discovery

The CNS is a privileged site, protected by the highly selective blood-brain barrier. This barrier, a tightly regulated interface between the peripheral circulation and the CNS, stringently controls the passage of molecules into the brain. For a therapeutic agent to be effective, it must possess a specific set of physicochemical properties that allow it to traverse this barrier, typically through passive diffusion. This necessitates a delicate balance of lipophilicity, molecular weight, and hydrogen bonding potential.

Beyond BBB penetration, CNS drug candidates must also exhibit sufficient metabolic stability in the brain to ensure a therapeutic concentration is maintained at the target site. The brain is a metabolically active organ, and compounds can be rapidly metabolized by enzymes such as cytochrome P450s, leading to reduced efficacy and the potential for toxic byproducts. Therefore, the rational design of CNS drug candidates must concurrently address both BBB permeability and metabolic stability.

The Role of Fluorine in Modulating Key Physicochemical Properties for CNS Drug Design

The introduction of fluorine into a molecule can have a profound impact on its electronic and steric properties, making it a valuable tool for fine-tuning the characteristics of a drug candidate.[1][2] Its small van der Waals radius (1.47 Å) allows it to act as a bioisostere for a hydrogen atom (1.20 Å) with minimal steric perturbation.[3] However, its high electronegativity (3.98 on the Pauling scale) imparts unique properties that can be strategically leveraged in CNS drug design.[2]

Modulating Lipophilicity for Enhanced Blood-Brain Barrier Permeability

Lipophilicity, often expressed as the logarithm of the octanol-water partition coefficient (LogP), is a critical determinant of BBB permeability.[4] While a certain degree of lipophilicity is required for passive diffusion across the lipid-rich BBB, excessive lipophilicity can lead to non-specific binding to plasma proteins and peripheral tissues, reducing the free fraction of the drug available to enter the CNS.

The incorporation of fluorine can have a context-dependent effect on lipophilicity.[4][5] A single fluorine atom or a trifluoromethyl (CF3) group can increase lipophilicity, which can be beneficial for enhancing BBB penetration.[4] For instance, the introduction of a para-trifluoromethyl group in fluoxetine contributes to its increased lipophilicity and effective CNS penetration, allowing it to bind to the serotonin transporter.[4] However, the introduction of multiple fluorine atoms can sometimes lead to a decrease in lipophilicity due to the increased polarity of the molecule.[5] This nuanced effect allows for the fine-tuning of a compound's lipophilicity to achieve the optimal balance for BBB permeability.

Altering pKa to Optimize Ionization and Absorption

The ionization state of a drug at physiological pH (around 7.4) significantly influences its ability to cross cell membranes. Generally, the neutral, un-ionized form of a drug is more lipid-soluble and therefore more readily permeates the BBB. The strong electron-withdrawing nature of fluorine can significantly lower the pKa of nearby basic functional groups, such as amines.[2] This reduction in basicity means that a smaller proportion of the drug will be protonated and positively charged at physiological pH, leading to improved membrane permeability and oral absorption.[2] This strategy is particularly valuable in CNS drug design, where many targets are receptors for neurotransmitters that contain basic amine functionalities.

Enhancing Metabolic Stability

One of the most significant advantages of incorporating fluorine into drug candidates is the enhancement of metabolic stability.[6] The carbon-fluorine (C-F) bond is one of the strongest covalent bonds in organic chemistry, making it highly resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP450) enzymes that are responsible for the metabolism of many drugs.[7] By replacing a metabolically labile C-H bond at a "soft spot" in a molecule with a C-F bond, medicinal chemists can effectively block oxidative metabolism, leading to a longer in vivo half-life and improved brain exposure.[4][6] For example, the strategic placement of fluorine atoms can prevent hydroxylation at benzylic or allylic positions, common sites of metabolic attack.[4]

Key Fluorinated Building Blocks in CNS Drug Discovery

Several fluorinated motifs are commonly employed in the design of CNS-active compounds. The choice of the building block depends on the specific properties that need to be modulated and the synthetic accessibility.

  • Trifluoromethyl (CF3) Group: The CF3 group is a lipophilic, electron-withdrawing substituent that is highly resistant to metabolic degradation.[8] It is often used to block metabolic sites and enhance membrane permeability.[9] Many successful CNS drugs, such as fluoxetine (Prozac), contain a trifluoromethyl group.[10]

  • Fluoroaromatic Groups: The introduction of one or more fluorine atoms onto an aromatic ring can significantly alter the electronic properties of the ring and influence its interactions with biological targets. Fluoroaromatic groups can also block sites of aromatic hydroxylation, a common metabolic pathway.

  • Monofluorinated and Difluorinated Alkyl Groups: These groups can be used to subtly modulate lipophilicity and pKa. The replacement of a hydrogen with a fluorine atom can also introduce conformational constraints that may be beneficial for binding to a target receptor.

Experimental Protocols for Synthesis and Evaluation

To provide practical guidance for researchers, this section details step-by-step methodologies for the synthesis of representative fluorinated building blocks and for the in vitro assessment of key CNS drug-like properties.

Synthesis of Fluorinated Building Blocks

The introduction of fluorine into organic molecules can be achieved through various methods, including nucleophilic and electrophilic fluorination. The choice of method depends on the substrate, the desired position of fluorination, and the available starting materials.

This protocol describes the conversion of a hydroxyl group to a fluorine atom using (diethylamino)sulfur trifluoride (DAST), a common nucleophilic fluorinating agent.[11][12]

Reaction Scheme: R-OH + (C2H5)2NSF3 → R-F

Materials:

  • Alcohol substrate

  • (Diethylamino)sulfur trifluoride (DAST)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Appropriate solvent system for column chromatography (e.g., ethyl acetate/hexane)

Procedure:

  • Dissolve the alcohol substrate (1.0 eq) in anhydrous DCM in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add DAST (1.2 eq) dropwise to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous NaHCO3 solution at 0 °C.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired fluorinated compound.[12]

Safety Note: DAST is a toxic and moisture-sensitive reagent. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment.

This protocol outlines the α-fluorination of a ketone using Selectfluor®, a widely used electrophilic fluorinating agent.[13][14]

Reaction Scheme: R-C(=O)-CH2-R' + Selectfluor® → R-C(=O)-CHF-R'

Materials:

  • Ketone substrate

  • Selectfluor® (F-TEDA-BF4)

  • Acetonitrile (MeCN)

  • Water

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Appropriate solvent system for column chromatography

Procedure:

  • Dissolve the ketone substrate (1.0 eq) in acetonitrile in a reaction flask.

  • Add Selectfluor® (1.1 eq) to the solution.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC.

  • Upon completion, add water to the reaction mixture and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the α-fluoroketone.

This protocol describes a common method for introducing a trifluoromethyl group onto an aromatic ring using a copper catalyst and a trifluoromethyl source.[4]

Reaction Scheme: Ar-X + "CF3 source" --(Cu catalyst)--> Ar-CF3 (where X = I, Br)

Materials:

  • Aryl halide (iodide or bromide)

  • Trimethyl(trifluoromethyl)silane (TMSCF3) or other suitable CF3 source

  • Copper(I) iodide (CuI)

  • Potassium fluoride (KF)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Appropriate solvent system for column chromatography

Procedure:

  • To a flame-dried Schlenk tube, add the aryl halide (1.0 eq), CuI (0.1 eq), and KF (2.0 eq).

  • Evacuate and backfill the tube with an inert atmosphere (e.g., argon).

  • Add anhydrous DMF via syringe.

  • Add TMSCF3 (1.5 eq) to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by GC-MS or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the trifluoromethylated arene.

In Vitro Evaluation of CNS Drug-like Properties

Once fluorinated compounds have been synthesized, it is crucial to evaluate their physicochemical and pharmacokinetic properties to assess their potential as CNS drug candidates.

This assay measures the metabolic stability of a compound in the presence of liver microsomes, which contain a high concentration of CYP450 enzymes.[11]

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Pooled liver microsomes (human, rat, or other species of interest)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Quenching solution (e.g., cold acetonitrile with an internal standard)

  • LC-MS/MS system

Procedure:

  • Prepare a reaction mixture containing phosphate buffer and the test compound at a final concentration of 1 µM.

  • Pre-warm the reaction mixture and the liver microsomes separately at 37 °C for 5 minutes.

  • Initiate the reaction by adding the liver microsomes (final concentration 0.5 mg/mL) to the reaction mixture, followed by the addition of the NADPH regenerating system.

  • Incubate the reaction at 37 °C with gentle shaking.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and immediately add it to the quenching solution to stop the reaction.[11]

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the amount of the parent compound remaining at each time point.

  • Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint) from the disappearance rate of the compound.

The PAMPA-BBB assay is a high-throughput, non-cell-based method to predict the passive diffusion of a compound across the blood-brain barrier.[1][2]

Materials:

  • PAMPA plate (e.g., 96-well format with a filter plate coated with a lipid solution mimicking the BBB)

  • Test compound stock solution

  • Phosphate buffered saline (PBS), pH 7.4

  • Acceptor sink buffer

  • UV-Vis plate reader or LC-MS/MS system

Procedure:

  • Prepare the donor solutions by diluting the test compounds in PBS to the desired final concentration.

  • Fill the wells of the acceptor plate with the acceptor sink buffer.

  • Carefully place the filter plate (coated with the artificial membrane) onto the acceptor plate, avoiding the introduction of air bubbles.

  • Add the donor solutions to the wells of the filter plate.

  • Incubate the "sandwich" plate at room temperature for a specified period (e.g., 4-18 hours).

  • After incubation, carefully separate the plates.

  • Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).

  • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - ([drug]_acceptor / [drug]_equilibrium)) where V_D is the volume of the donor well, V_A is the volume of the acceptor well, A is the area of the membrane, and t is the incubation time.

Data-Driven Insights: The Impact of Fluorination on CNS Drug Candidates

The following table provides a comparative summary of the physicochemical and pharmacokinetic properties of several CNS drugs and their fluorinated analogs, illustrating the tangible benefits of strategic fluorination.

CompoundFluorinated AnalogLogP (Parent)LogP (Analog)pKa (Parent)pKa (Analog)Metabolic Half-life (t1/2) (Parent)Metabolic Half-life (t1/2) (Analog)BBB Permeability (Papp) (Parent)BBB Permeability (Papp) (Analog)Reference(s)
DiazepamFludiazepam2.823.103.43.3ModerateHigherHighHigh[15][16]
OlanzapineFluorinated Olanzapine2.9~3.27.9, 4.7LoweredModerateHigherHighHigh[7][8][17]
DextromethorphanFluoroalkyl Dextromethorphan3.13.3-3.69.2~9.2LowHigherHighHigher[18]
Dopamine AntagonistFluorinated AnalogVariesIncreasedVariesLoweredVariesIncreasedVariesIncreased[19][20]

Note: The values presented are approximate and can vary depending on the specific experimental conditions and the position of fluorination. This table serves as an illustrative guide to the general trends observed with fluorination.

Visualizing the Impact: Diagrams of Workflows and Pathways

Visual representations are invaluable tools for understanding complex scientific concepts. The following diagrams, generated using Graphviz, illustrate key experimental workflows and signaling pathways relevant to the use of fluorinated building blocks in CNS drug discovery.

experimental_workflow cluster_synthesis Synthesis cluster_evaluation In Vitro Evaluation start Non-fluorinated Precursor fluorination Fluorination Reaction (e.g., DAST, Selectfluor) start->fluorination purification Purification (Column Chromatography) fluorination->purification product Fluorinated Building Block purification->product stability Metabolic Stability Assay (Liver Microsomes) product->stability bbb BBB Permeability Assay (PAMPA) product->bbb data_analysis Data Analysis (t1/2, CLint, Papp) stability->data_analysis bbb->data_analysis lead_optimization Lead Optimization data_analysis->lead_optimization Informs Lead Optimization

Caption: A typical experimental workflow for the synthesis and evaluation of fluorinated building blocks in CNS drug discovery.

serotonin_pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron serotonin_vesicle Serotonin (5-HT) Vesicles synaptic_cleft Synaptic Cleft Increased 5-HT serotonin_vesicle->synaptic_cleft Release sert Serotonin Transporter (SERT) receptor 5-HT Receptor signaling Downstream Signaling receptor->signaling Activates fluoxetine Fluoxetine (Prozac) (CF3-containing) fluoxetine->sert Blocks synaptic_cleft->sert Reuptake synaptic_cleft->receptor Binds dopamine_pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron dopamine_vesicle Dopamine (DA) Vesicles synaptic_cleft Synaptic Cleft dopamine_vesicle->synaptic_cleft Release d2_receptor Dopamine D2 Receptor signaling Downstream Signaling (e.g., ↓cAMP) d2_receptor->signaling Inhibits fluphenazine Fluphenazine (CF3-containing antipsychotic) fluphenazine->d2_receptor Antagonizes synaptic_cleft->d2_receptor Binds

Caption: Mechanism of action of the fluorinated antipsychotic, fluphenazine, on the dopamine D2 receptor signaling pathway.

Case Studies: Success Stories of Fluorinated CNS Drugs

The successful application of fluorine in CNS drug design is best illustrated by examining marketed drugs that have significantly improved the treatment of neurological and psychiatric disorders.

Fluoxetine (Prozac): A Landmark in Antidepressant Therapy

Fluoxetine, a selective serotonin reuptake inhibitor (SSRI), revolutionized the treatment of depression. [21]The presence of a trifluoromethyl group on the phenoxy ring is a key feature of its structure. [10]This CF3 group contributes to the molecule's lipophilicity, facilitating its passage across the blood-brain barrier to reach its target, the serotonin transporter (SERT). [4]By blocking the reuptake of serotonin in the synaptic cleft, fluoxetine enhances serotonergic neurotransmission, which is believed to be a primary mechanism of its antidepressant effects. [21]Furthermore, the CF3 group enhances the metabolic stability of fluoxetine, contributing to its relatively long half-life. [18]

Fluphenazine: A High-Potency Antipsychotic

Fluphenazine is a typical antipsychotic of the phenothiazine class used in the management of schizophrenia. [1]Its structure features a trifluoromethyl group, which significantly increases its potency compared to its non-fluorinated analog, perphenazine. The primary mechanism of action of fluphenazine is the antagonism of dopamine D2 receptors in the mesolimbic pathway of the brain. [1][21]The electron-withdrawing nature of the CF3 group is thought to enhance the binding affinity of the drug to the D2 receptor. This potent antagonism helps to alleviate the positive symptoms of schizophrenia, such as hallucinations and delusions. [21]

Future Perspectives and Conclusion

The strategic incorporation of fluorine will undoubtedly continue to be a cornerstone of CNS drug discovery. Advances in synthetic chemistry are providing access to novel fluorinated building blocks and more efficient methods for late-stage fluorination, allowing for the rapid diversification of lead compounds. [22]Furthermore, the development of computational models to more accurately predict the effects of fluorination on ADME properties will further streamline the drug design process.

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Exploring the Chemical Space of Fluorinated Saturated Heterocycles: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide:

Abstract

The strategic incorporation of fluorine into saturated heterocyclic scaffolds represents a cornerstone of modern medicinal chemistry. These sp³-rich frameworks offer access to novel chemical space, improved physicochemical properties, and enhanced pharmacological profiles. This guide provides an in-depth exploration of the synthesis, properties, and applications of fluorinated saturated heterocycles. We will delve into the causal mechanisms behind experimental choices, providing field-proven insights for researchers, scientists, and drug development professionals. The narrative will cover key synthetic strategies, from late-stage C-H fluorination to the use of fluorinated building blocks, and will analyze the profound impact of fluorine on molecular conformation, basicity, and metabolic stability.

The Rationale: Why Fluorinate Saturated Heterocycles?

Saturated heterocycles are prevalent motifs in pharmaceuticals, valued for their three-dimensional structures that can improve binding selectivity and solubility compared to their flat aromatic counterparts.[1][2] The introduction of fluorine, the most electronegative element, into these scaffolds is not merely an act of substitution but a strategic tool for fine-tuning molecular properties.[3][4]

The judicious placement of fluorine can productively influence:

  • Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong (bond energy ~116 kcal/mol), making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can block sites of oxidative metabolism, thereby increasing a drug's half-life.[3]

  • Basicity (pKa): Fluorine's powerful electron-withdrawing effect can significantly lower the pKa of nearby amines.[5][6] This modulation is critical, as it affects a compound's ionization state at physiological pH, which in turn governs its solubility, membrane permeability, and off-target activity (e.g., hERG binding).[3][5]

  • Conformational Control: Beyond simple sterics, fluorine exerts powerful stereoelectronic effects, such as hyperconjugation and the gauche effect. These forces can lock the heterocyclic ring into a specific, biologically active conformation, enhancing binding affinity to a target protein.[7][8][9][10]

  • Lipophilicity and Permeability: Fluorination often increases a molecule's lipophilicity, which can enhance membrane permeability and cell penetration.[11][12][13] This effect, however, is complex and context-dependent.[6]

The fusion of heterocyclic frameworks with fluorine offers a powerful strategy for discovering therapeutically useful agents, which is why a significant number of fluorinated heterocyclic drugs are approved by the FDA each year.[11][12][14]

Strategic Synthesis: Accessing the Fluorinated Chemical Space

The synthesis of fluorinated saturated heterocycles can be broadly categorized into two strategic approaches: the late-stage introduction of fluorine onto a pre-existing heterocyclic core and the de novo construction of the ring using fluorinated building blocks. The choice between these strategies is a critical decision in any synthetic campaign.

G start Project Start: Need Fluorinated Saturated Heterocycle strategy Choose Synthetic Strategy start->strategy lsf Late-Stage Fluorination (LSF) strategy->lsf Precursor Heterocycle Available? YES fbb Fluorinated Building Block (FBB) Approach strategy->fbb NO lsf_adv Advantages: - Rapid SAR exploration - Utilizes existing intermediates lsf->lsf_adv lsf_dis Disadvantages: - Harsh conditions often required - Regio/stereoselectivity challenges lsf->lsf_dis fbb_adv Advantages: - Unambiguous regio/stereocontrol - Access to novel scaffolds fbb->fbb_adv fbb_dis Disadvantages: - Requires de novo synthesis - Building blocks can be expensive fbb->fbb_dis

Caption: Decision workflow for selecting a fluorination strategy.

Late-Stage Fluorination (LSF)

LSF is the process of introducing fluorine atoms into a complex molecule at a late step in the synthesis. This approach is highly valuable for rapid Structure-Activity Relationship (SAR) studies.

2.1.1. Direct C-H Fluorination

The direct conversion of a C-H bond to a C-F bond is the most atom-economical approach.[1][2] While challenging, significant progress has been made using transition-metal catalysis.

  • Palladium-Catalyzed C(sp³)-H Fluorination: This method often relies on a directing group to position the catalyst for site-selective fluorination. While powerful, it requires the presence of such a group.[15]

  • Manganese- and Iron-Catalyzed Fluorination: These systems can operate via radical mechanisms, allowing for the fluorination of C-H bonds without a directing group, often with unique regioselectivity.[15][16] A copper-catalyzed C-H fluorination using N-fluorobenzenesulfonimide (NFSI) has also proven effective for benzylic C-H bonds.[17]

2.1.2. Deoxyfluorination of Alcohols

Replacing a hydroxyl group with fluorine is a common and reliable LSF method.

  • Reagents: Diethylaminosulfur trifluoride (DAST) and its analogues (e.g., Deoxo-Fluor®, XtalFluor®) are widely used. The choice of reagent is critical; for instance, XtalFluor® reagents are crystalline solids that are often safer to handle and can provide better yields for sensitive substrates compared to DAST.[18]

  • Causality: The reaction proceeds via an intermediate alkoxy-sulfurane. The subsequent Sₙ2 or Sₙi-type displacement by fluoride can sometimes be accompanied by rearrangements, a crucial consideration for complex scaffolds.

2.1.3. Electrophilic Fluorination of Enolates/Enamines

For heterocycles with carbonyl functionality, electrophilic fluorinating agents can be used to install fluorine adjacent to the carbonyl group.

  • Reagents: N-Fluorobenzenesulfonimide (NFSI) and Selectfluor® are the most common electrophilic sources of "F+". Selectfluor® is particularly advantageous due to its stability and non-hygroscopic nature.[19]

  • Mechanism: The reaction involves the formation of an enolate or enamine intermediate, which then attacks the electrophilic fluorine source. This provides excellent regiocontrol.

Fluorinated Building Block (FBB) Approach

This strategy involves the synthesis of the heterocyclic ring from precursors that already contain fluorine. It is the dominant approach in drug discovery, offering precise control over the position and stereochemistry of the fluorine substituents.[18][20]

2.2.1. Cycloaddition Reactions

Cycloaddition reactions are powerful tools for constructing fluorinated heterocyclic rings with high stereochemical control.[21]

  • [3+2] Cycloadditions: The reaction of fluorinated 1,3-dipoles with alkenes or alkynes can generate a variety of five-membered fluorinated heterocycles.[21]

  • [4+2] Cycloadditions (Diels-Alder): The presence of electron-withdrawing fluoroalkyl groups on a dienophile can significantly enhance its reactivity, facilitating the synthesis of six-membered rings.[21]

2.2.2. Ring-Closing Metathesis (RCM)

RCM is a versatile method for forming rings of various sizes. By starting with a diene substrate containing a fluorinated moiety, RCM can efficiently produce fluorinated unsaturated heterocycles, which can then be hydrogenated to the corresponding saturated systems.

2.2.3. Nucleophilic Ring Closure

This classic approach involves the intramolecular reaction of a nucleophile with an electrophilic center to form the ring. Using a fluorinated carbon chain as the starting material ensures the fluorine is incorporated into the final product. For example, a fluorinated amino alcohol can be cyclized to form a fluorinated morpholine.

G cluster_0 Late-Stage Fluorination cluster_1 Building Block Approach a Saturated Heterocycle b Fluorinated Heterocycle a->b C-H Activation Deoxyfluorination Electrophilic Fluorination c Fluorinated Acyclic Precursor d Fluorinated Heterocycle c->d Cycloaddition Ring-Closing Metathesis Nucleophilic Ring Closure

Caption: High-level overview of the two primary synthetic paradigms.

The Impact: How Fluorine Shapes the Molecule

The introduction of fluorine alters a molecule's properties in predictable yet profound ways. Understanding these effects is key to rational drug design.

Physicochemical Properties

The table below summarizes the typical effects of fluorination on the physicochemical properties of a model saturated amine, piperidine.

Substitution PatternTypical ΔpKa (vs. Parent)Typical ΔlogP (vs. Parent)Rationale
Monofluoro (-F) -1 to -2 units+0.1 to +0.3Strong inductive withdrawal lowers amine basicity. Modest increase in lipophilicity.[5][6]
Difluoro (-CF₂-) -3 to -5 units+0.4 to +0.6Enhanced inductive effect further reduces basicity.[6][18]
Trifluoromethyl (-CF₃) -5 to -6 units+0.8 to +1.2The CF₃ group is a powerful electron-withdrawing group and is highly lipophilic.[3][6]

Data are illustrative and can vary based on the position of substitution and molecular context.

Conformational Effects: The Power of Stereoelectronics

Fluorine's influence on ring conformation goes beyond its small van der Waals radius (1.47 Å, vs. 1.20 Å for hydrogen).[5] Polarized C-F bonds create powerful stereoelectronic interactions that can stabilize specific conformers.[22]

  • Gauche Effect: A tendency for a fluorine atom to prefer a gauche (60°) rather than an anti (180°) conformation relative to an adjacent electronegative atom or group. This is driven by hyperconjugation, where an electron lone pair from one atom donates into the antibonding σ* orbital of the C-F bond.[10]

  • Dipole Minimization: In polyfluorinated systems, the ring will often pucker to minimize the repulsion between the individual C-F bond dipoles.[9][10]

These effects can be exploited to pre-organize a ligand for optimal interaction with its biological target, effectively reducing the entropic penalty of binding.

Experimental Protocols: A Self-Validating System

Trustworthy science relies on reproducible protocols. Below is a representative, detailed methodology for the electrophilic fluorination of a heterocyclic β-ketoester.

Protocol: Synthesis of Ethyl 1-benzyl-4-fluoro-3-oxopiperidine-4-carboxylate

Objective: To introduce a fluorine atom at the α-position of a β-ketoester within a piperidine ring using Selectfluor®.

Materials:

  • Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate (1.0 eq)

  • Selectfluor® (1.1 eq)

  • Acetonitrile (CH₃CN), anhydrous (0.1 M)

  • Argon gas supply

  • Standard glassware (oven-dried)

Procedure:

  • Setup: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add ethyl 1-benzyl-3-oxopiperidine-4-carboxylate (e.g., 2.75 g, 10 mmol).

  • Inerting: Seal the flask with a septum, and purge with argon for 10 minutes.

  • Dissolution: Add anhydrous acetonitrile (100 mL) via syringe to dissolve the starting material.

  • Reagent Addition: In a single portion, carefully add Selectfluor® (e.g., 3.90 g, 11 mmol) to the stirring solution at room temperature. Causality: Performing the reaction under an inert atmosphere prevents side reactions with atmospheric moisture. Acetonitrile is a polar aprotic solvent that effectively dissolves both the substrate and the fluorinating agent.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS every 30 minutes. The reaction is typically complete within 2-4 hours. Self-Validation: A new, more nonpolar spot should appear on the TLC plate corresponding to the fluorinated product. The disappearance of the starting material spot indicates reaction completion.

  • Workup: a. Once the reaction is complete, concentrate the mixture under reduced pressure to remove the acetonitrile. b. Redissolve the residue in ethyl acetate (100 mL) and transfer to a separatory funnel. c. Wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL). Causality: The bicarbonate wash neutralizes any acidic byproducts.

  • Purification: a. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. b. Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹⁹F NMR, ¹³C NMR, and HRMS. Self-Validation: The ¹⁹F NMR should show a singlet at the characteristic chemical shift for a tertiary alkyl fluoride. The proton-coupled spectrum can further confirm the local environment.

Conclusion and Future Perspectives

The exploration of fluorinated saturated heterocycles continues to be a highly productive field in drug discovery. The ability of fluorine to modulate key ADME properties and control molecular conformation provides an unparalleled tool for medicinal chemists.[23][24] Future advancements will likely focus on developing more efficient and selective late-stage C-H fluorination methods, particularly those that are enantioselective.[15][16] Furthermore, the expanding commercial availability of novel fluorinated building blocks will continue to open doors to previously inaccessible chemical space, enabling the design and synthesis of next-generation therapeutics with superior efficacy and safety profiles.[20][25][26]

References

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Methodological & Application

Application Notes & Protocols: Synthesis of Bioactive Molecules Using Benzyl 4,4-difluoro-3-hydroxypiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacological properties.[1][2] The 4,4-difluoropiperidine motif, in particular, has emerged as a privileged structure, prized for its ability to enhance metabolic stability and fine-tune basicity. This guide provides an in-depth exploration of Benzyl 4,4-difluoro-3-hydroxypiperidine-1-carboxylate , a versatile building block for the synthesis of novel bioactive molecules. We will dissect the strategic rationale behind its use, provide detailed, field-proven protocols for its chemical manipulation, and present a case study illustrating its application in the development of selective receptor antagonists. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage fluorinated building blocks in their discovery programs.

The Strategic Advantage of the 4,4-Difluoropiperidine Motif

The decision to employ a fluorinated scaffold is a deliberate one, aimed at addressing specific challenges in drug design. The piperidine ring is one of the most ubiquitous heterocycles in approved pharmaceuticals, but its aliphatic nature often leaves it susceptible to metabolic attack, primarily through oxidation by Cytochrome P450 enzymes.[3]

1.1. The Role of Gem-Difluorination

Introducing a CF2 group, particularly at the 4-position of the piperidine ring, imparts several key advantages:

  • Metabolic Blocking: The carbon-fluorine bond is exceptionally strong. Placing two fluorine atoms at a metabolically vulnerable position effectively shields it from oxidative degradation, which can significantly increase the half-life and systemic exposure of a drug candidate.[1][4][5]

  • pKa Modulation: Fluorine is the most electronegative element, and its powerful electron-withdrawing inductive effect can significantly lower the basicity (pKa) of the nearby piperidine nitrogen.[4][5] This is a critical parameter for optimizing solubility, cell permeability, and off-target activity (e.g., hERG channel binding).

  • Conformational Control: The presence of fluorine can influence the conformational preferences of the piperidine ring through steric and electronic effects like the gauche effect, potentially locking the molecule into a more bioactive conformation for enhanced target binding.[2][4]

1.2. The Utility of this compound

This specific building block is engineered for maximum synthetic versatility.

  • The Hydroxyl Group (-OH): This functional group at the 3-position serves as a versatile handle for a wide array of subsequent chemical transformations. It can be oxidized to a ketone, alkylated or arylated to form ethers, or displaced under Mitsunobu conditions.

  • The Cbz Protecting Group: The benzyl carbamate (Cbz or Z group) is a robust protecting group for the piperidine nitrogen. It neutralizes the basicity of the nitrogen, preventing it from interfering in reactions targeting the hydroxyl group. Crucially, it can be cleanly removed under standard hydrogenolysis conditions, revealing the secondary amine for further derivatization in the final stages of a synthesis.

Overview of Synthetic Transformations

The true power of this building block lies in the diverse synthetic pathways it enables. The following diagram illustrates the primary transformations that can be performed, turning this single intermediate into a vast array of downstream products.

G start Benzyl 4,4-difluoro- 3-hydroxypiperidine-1-carboxylate ketone Corresponding 3-Ketopiperidine start->ketone Oxidation (Dess-Martin, Swern) ether 3-O-Alkylated/Arylated Piperidine Derivatives start->ether O-Alkylation / Arylation (Williamson, Buchwald) inverted Inverted 3-Hydroxy or 3-Substituted Piperidines start->inverted Mitsunobu Reaction (DEAD, PPh3, Nu-H) deprotected 4,4-Difluoro-3-hydroxypiperidine (Free Amine) start->deprotected Cbz Deprotection (H2, Pd/C) final_products Bioactive Molecules (e.g., Receptor Ligands) ketone->final_products Reductive Amination, etc. ether->final_products Cbz Deprotection, etc. inverted->final_products Cbz Deprotection, etc. deprotected->final_products N-Alkylation, Amidation, etc. G start Benzyl 4,4-difluoro- 3-hydroxypiperidine- 1-carboxylate step1 Protocol 3.2: O-Arylation with 3,4-difluorophenol, NaH, DMF start->step1 intermediate1 Cbz-protected 3-(3,4-difluorophenoxy) -4,4-difluoropiperidine step1->intermediate1 step2 Protocol 3.3: Cbz Deprotection (H2, Pd/C, MeOH) intermediate1->step2 intermediate2 3-(3,4-difluorophenoxy) -4,4-difluoropiperidine step2->intermediate2 step3 Reductive Amination with 3-fluoro-4- methoxybenzaldehyde, NaBH(OAc)3 intermediate2->step3 product Final D4 Receptor Antagonist step3->product

Sources

Navigating the N-Deprotection of Cbz-Protected Difluoropiperidines: A Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of Fluorinated Piperidines in Medicinal Chemistry

The introduction of fluorine atoms into organic molecules has become a cornerstone of modern drug design. This strategy is frequently employed to modulate key pharmacokinetic and physicochemical properties such as metabolic stability, lipophilicity, and pKa.[1] The piperidine moiety, a ubiquitous scaffold in pharmaceuticals, is often a prime candidate for fluorination. Gem-difluorination, in particular, offers a unique combination of steric and electronic effects that can profoundly influence a molecule's biological activity and properties. The synthesis of these valuable building blocks, such as 3,3-difluoropiperidine and 4,4-difluoropiperidine, has been a subject of considerable interest in the synthetic community.

Protecting the piperidine nitrogen is a critical step in multi-step syntheses. The benzyloxycarbonyl (Cbz or Z) group is a widely used protecting group for amines due to its stability under a broad range of conditions and the variety of methods available for its removal.[2] This application note provides a detailed guide to the N-deprotection of Cbz-protected difluoropiperidines, offering insights into the selection of appropriate methodologies, detailed experimental protocols, and a discussion of the underlying chemical principles.

The Impact of Fluorination on Reactivity

The presence of gem-difluoro substituents on the piperidine ring introduces significant electronic effects that must be considered when planning a deprotection strategy. The strong electron-withdrawing nature of fluorine atoms decreases the electron density of the entire ring system, including the nitrogen atom. This reduction in the nitrogen's basicity can influence the kinetics of the deprotection reaction. For acid-mediated cleavage, the protonation of the carbamate oxygen, a key step in the mechanism, may be affected. In the case of catalytic hydrogenolysis, the interaction of the substrate with the catalyst surface could be altered. However, studies on the hydrogenation of fluoropyridines to produce Cbz-protected fluorinated piperidines have shown that the C-F bonds are stable to these conditions, suggesting that catalytic hydrogenation is a viable and chemoselective method for Cbz removal in this context.

Selecting the Optimal Deprotection Strategy

The choice of the N-deprotection method for a Cbz-protected difluoropiperidine hinges on the overall molecular architecture, particularly the presence of other functional groups. The two primary strategies, catalytic hydrogenolysis and acidic cleavage, offer distinct advantages and limitations.

Deprotection MethodReagents/ConditionsKey AdvantagesPotential Limitations
Catalytic Hydrogenolysis H₂, Pd/CMild, neutral pH, clean byproducts (toluene, CO₂), chemoselective for Cbz over C-F bonds.Incompatible with other reducible functional groups (e.g., alkenes, alkynes, nitro groups). Safety concerns with H₂ gas.
Transfer Hydrogenolysis Ammonium formate, Pd/CAvoids the use of flammable H₂ gas, generally mild conditions.May require higher catalyst loading or longer reaction times.
Acidic Cleavage (Harsh) HBr in Acetic AcidEffective for substrates incompatible with hydrogenation.Harsh conditions can cleave other acid-labile protecting groups (e.g., Boc).
Acidic Cleavage (Mild) AlCl₃ in HFIPMild and selective for Cbz over many other protecting groups, including O- and N-benzyl groups.[3][4][5]Requires anhydrous conditions and careful handling of the Lewis acid.[3][4][5]

Section 1: Catalytic Hydrogenolysis

Catalytic hydrogenolysis is the most common and often the mildest method for Cbz deprotection. The reaction proceeds by the cleavage of the benzylic C-O bond by hydrogen on the surface of a palladium catalyst, generating the unstable carbamic acid which then decarboxylates to yield the free amine, toluene, and carbon dioxide.[2]

Mechanism of Catalytic Hydrogenolysis

G cluster_0 Catalyst Surface (Pd/C) cluster_1 Reaction Pathway H2 H₂ Gas Pd_Surface Pd Surface H2->Pd_Surface Adsorption & Dissociation H_atoms Adsorbed H• Pd_Surface->H_atoms Cbz_amine Cbz-Difluoropiperidine Adsorbed_Cbz Adsorbed Substrate Cbz_amine->Adsorbed_Cbz Adsorption onto Pd Cleavage C-O Bond Cleavage Adsorbed_Cbz->Cleavage Hydrogenolysis with H• Carbamic_acid Carbamic Acid Intermediate Cleavage->Carbamic_acid Toluene Toluene Cleavage->Toluene Amine Difluoropiperidine Carbamic_acid->Amine Decarboxylation CO2 CO₂ Carbamic_acid->CO2

Caption: Mechanism of Cbz deprotection by catalytic hydrogenolysis.

Protocol 1.1: Catalytic Hydrogenation with H₂ Gas

This protocol is a standard and highly effective method for Cbz deprotection.

Materials:

  • Cbz-protected difluoropiperidine

  • 10% Palladium on carbon (Pd/C), 50% wet

  • Methanol (MeOH) or Ethanol (EtOH), analytical grade

  • Hydrogen (H₂) gas supply (balloon or hydrogenation apparatus)

  • Celite® or a suitable filtration aid

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the Cbz-protected difluoropiperidine (1.0 equiv) in methanol or ethanol (10-20 mL per gram of substrate).

  • Catalyst Addition: Carefully add 10% Pd/C (5-10 mol%) to the solution under a stream of inert gas.

  • Hydrogenation Setup: Securely attach a hydrogen-filled balloon to the flask or connect it to a hydrogenation apparatus.

  • Reaction: Evacuate the flask and backfill with hydrogen three times. Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere (typically 1 atm).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are generally complete within 2-16 hours.

  • Work-up: Once the reaction is complete, carefully purge the flask with an inert gas to remove excess hydrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with the reaction solvent to ensure complete recovery of the product.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude difluoropiperidine. The product can be further purified by chromatography or crystallization if necessary.

Protocol 1.2: Catalytic Transfer Hydrogenation with Ammonium Formate

This method offers a safer alternative to using hydrogen gas.

Materials:

  • Cbz-protected difluoropiperidine

  • 10% Palladium on carbon (Pd/C), 50% wet

  • Methanol (MeOH) or Ethanol (EtOH)

  • Ammonium formate (HCOONH₄)

Procedure:

  • Dissolution: Dissolve the Cbz-protected difluoropiperidine (1.0 equiv) in methanol or ethanol.

  • Reagent Addition: Add 10% Pd/C (10-20 mol%) followed by ammonium formate (3-5 equiv).

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-50 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Isolation: Follow steps 6-8 from Protocol 1.1. An aqueous work-up may be necessary to remove ammonium salts before final concentration.

Section 2: Acid-Mediated Cleavage

Acidic cleavage provides a robust alternative for substrates that are incompatible with hydrogenation. The mechanism involves protonation of the carbamate oxygen, followed by the departure of the benzyl group as a stable benzyl cation (or bromide, in the case of HBr) and subsequent decarboxylation of the resulting carbamic acid.[2]

Mechanism of Acidic Cleavage with HBr

G Cbz_amine Cbz-Difluoropiperidine Protonated_Cbz Protonated Carbamate Cbz_amine->Protonated_Cbz + H⁺ HBr HBr HBr->Protonated_Cbz Bromide Br⁻ HBr->Bromide SN2_attack SN2 Attack Protonated_Cbz->SN2_attack Bromide->SN2_attack Benzyl_bromide Benzyl Bromide SN2_attack->Benzyl_bromide Carbamic_acid Carbamic Acid SN2_attack->Carbamic_acid Amine Difluoropiperidine Carbamic_acid->Amine Decarboxylation CO2 CO₂ Carbamic_acid->CO2

Caption: Mechanism of Cbz deprotection with HBr in acetic acid.

Protocol 2.1: Cleavage with HBr in Acetic Acid

This is a classic and effective method, particularly for substrates sensitive to reduction.

Materials:

  • Cbz-protected difluoropiperidine

  • 33% Hydrobromic acid (HBr) in acetic acid (AcOH)

  • Glacial acetic acid

  • Diethyl ether

Procedure:

  • Dissolution: Dissolve the Cbz-protected difluoropiperidine in a minimal amount of glacial acetic acid.

  • Reagent Addition: Add the solution of 33% HBr in acetic acid (5-10 equiv) at room temperature.

  • Reaction: Stir the mixture at room temperature for 2-16 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Isolation: Upon completion, the product can often be precipitated by the addition of diethyl ether. The resulting salt can be collected by filtration.

  • Work-up (Alternative): Alternatively, dilute the reaction mixture with water and wash with an organic solvent (e.g., dichloromethane) to remove organic impurities. Then, basify the aqueous layer with a suitable base (e.g., NaOH or NaHCO₃) and extract the free amine with an organic solvent. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Protocol 2.2: Mild Cleavage with AlCl₃ in Hexafluoroisopropanol (HFIP)

This recently developed method offers a milder alternative to traditional strong acid conditions and is compatible with a wider range of functional groups.[3][4][5]

Materials:

  • Cbz-protected difluoropiperidine

  • Aluminum chloride (AlCl₃), anhydrous

  • 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)

  • Dichloromethane (DCM)

  • Aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Dissolution: To a solution of the Cbz-protected difluoropiperidine (1.0 equiv) in HFIP (approximately 4 mL per mmol of substrate), add anhydrous AlCl₃ (3.0 equiv) at room temperature. The mixture will likely be a suspension.[3]

  • Reaction: Stir the suspension at room temperature for 2-16 hours.[3]

  • Monitoring: Monitor the reaction progress by TLC or UPLC-MS.[3]

  • Work-up: Upon completion, dilute the reaction mixture with dichloromethane.[3] Quench the reaction by carefully adding aqueous NaHCO₃ solution until the pH is basic.

  • Extraction: Extract the aqueous layer with dichloromethane (3x).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.[3]

Troubleshooting and Field-Proven Insights

  • Incomplete Hydrogenolysis: If the catalytic hydrogenolysis is sluggish, this may be due to catalyst deactivation. The catalyst can be filtered and fresh catalyst can be added. In some cases, adding a small amount of acid (e.g., acetic acid) can prevent catalyst poisoning by the product amine. For electron-deficient substrates like difluoropiperidines, slightly elevated temperature (40-50 °C) or pressure may be required.

  • Side Reactions in Acidic Cleavage: With HBr/AcOH, if the substrate contains other acid-sensitive groups (e.g., Boc, acetals), their cleavage may occur. The milder AlCl₃/HFIP method is recommended in such cases.[3][4][5]

  • Chemoselectivity: Catalytic hydrogenolysis is generally chemoselective and will not cleave C-F bonds under standard conditions. This makes it a preferred method when other reducible groups are not present.

  • Work-up Considerations: The free difluoropiperidines can be volatile. Care should be taken during solvent removal to avoid product loss. It is often advisable to convert the free amine to a salt (e.g., hydrochloride) for easier handling and storage.

Conclusion

The N-deprotection of Cbz-protected difluoropiperidines can be reliably achieved using well-established methodologies. Catalytic hydrogenolysis offers a mild and clean route, with the C-F bonds remaining intact. For substrates incompatible with hydrogenation, acid-mediated cleavage, particularly the milder AlCl₃/HFIP protocol, provides an excellent alternative. The choice of method should be guided by the specific substrate and the presence of other functional groups. By understanding the underlying mechanisms and potential challenges, researchers can confidently and efficiently deprotect these valuable fluorinated building blocks, paving the way for the synthesis of novel and impactful molecules in drug discovery and development.

References

  • Vinayagam, V., Sadhukhan, S. K., Botla, D. V., Chittem, R. R., Kasu, S. R., & Kumar, T. V. H. (2024). Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. The Journal of Organic Chemistry, 89(8), 5665–5674. [Link]

  • Vinayagam, V., Sadhukhan, S. K., Botla, D. V., Chittem, R. R., Kasu, S. R., & Kumar, T. V. H. (2024). Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. PubMed. [Link]

  • Vinayagam, V., Sadhukhan, S. K., Botla, D. V., Chittem, R. R., Kasu, S. R., & Kumar, T. V. H. (2024). Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. Figshare. [Link]

  • Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]

  • Nishikado, F. G. d., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis, 10(21), 13045–13052. [Link]

  • Technical Disclosure Commons. (2025). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. [Link]

  • Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]

  • Hartwig, J. F. (2010).
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Application Notes and Protocols: The Strategic Incorporation of Benzyl 4,4-difluoro-3-hydroxypiperidine-1-carboxylate in the Synthesis of Advanced Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Fluorine Advantage in Kinase Inhibitor Design

In the landscape of modern medicinal chemistry, the pursuit of enhanced drug efficacy, selectivity, and favorable pharmacokinetic profiles is paramount. The strategic incorporation of fluorine into molecular scaffolds has emerged as a powerful tool in this endeavor.[1] Fluorinated piperidines, in particular, are highly sought-after motifs in drug discovery, offering a unique combination of structural rigidity and modulated physicochemical properties.[2] The introduction of fluorine can significantly impact a molecule's metabolic stability, lipophilicity, and the basicity (pKa) of nearby nitrogen atoms, all of which are critical parameters in optimizing a drug candidate's performance.[3][4]

This guide focuses on the application of a key building block, Benzyl 4,4-difluoro-3-hydroxypiperidine-1-carboxylate , in the synthesis of kinase inhibitors, with a particular emphasis on the Janus kinase (JAK) family. JAK inhibitors are a class of targeted immunomodulating agents that interfere with the JAK-STAT signaling pathway, a critical cascade in the immune response.[5] Dysregulation of this pathway is implicated in a range of inflammatory and autoimmune diseases, making it a prime target for therapeutic intervention.[5] The unique stereochemistry and electronic properties of this compound make it an invaluable synthon for creating novel kinase inhibitors with potentially superior pharmacological profiles.

The JAK-STAT Signaling Pathway: A Key Therapeutic Target

The Janus kinase (JAK) family of tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are essential mediators of cytokine signaling.[5] Upon cytokine binding to their cognate receptors, JAKs are activated and phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[6][7][8][9] The recruited STATs are then themselves phosphorylated by JAKs, leading to their dimerization and translocation to the nucleus, where they modulate the transcription of genes involved in inflammation, immunity, and cell growth.[6][7][8][9] Inhibiting this pathway can effectively dampen an overactive immune response.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Receptor Dimerization & JAK Activation JAK->Receptor 4. Receptor Phosphorylation JAK->JAK STAT STAT JAK->STAT 6. STAT Phosphorylation STAT->Receptor STAT_P p-STAT STAT_Dimer p-STAT Dimer STAT_P->STAT_Dimer 7. Dimerization DNA DNA STAT_Dimer->DNA 8. Nuclear Translocation Inhibitor JAK Inhibitor (e.g., Tofacitinib analogue) Inhibitor->JAK Inhibition Transcription Gene Transcription DNA->Transcription 9. Modulation of Gene Expression

Caption: The Janus Kinase (JAK)-STAT Signaling Pathway.

Synthetic Strategy: Incorporating the Difluoropiperidine Moiety

The synthesis of a JAK inhibitor using this compound typically involves a nucleophilic aromatic substitution (SNAr) reaction with a suitable heterocyclic core. A common core for JAK inhibitors is the 7H-pyrrolo[2,3-d]pyrimidine scaffold, present in the approved drug tofacitinib.[7][10][11] The general workflow involves the deprotonation of the hydroxyl group on the piperidine ring, followed by its reaction with an electrophilic heteroaryl chloride.

Synthesis_Workflow A Benzyl 4,4-difluoro- 3-hydroxypiperidine-1-carboxylate C Deprotonation (Base, e.g., NaH) A->C B 4-Chloro-7H-pyrrolo [2,3-d]pyrimidine D SNAr Coupling Reaction B->D C->D E Protected Intermediate D->E F Deprotection Steps (e.g., Hydrogenolysis) E->F G Final Kinase Inhibitor F->G

Caption: General synthetic workflow for kinase inhibitor synthesis.

Rationale for Experimental Choices
  • Choice of Base: A strong, non-nucleophilic base such as sodium hydride (NaH) is chosen to deprotonate the hydroxyl group of the piperidine derivative, forming a potent nucleophile. This prevents unwanted side reactions.

  • Solvent Selection: Anhydrous polar aprotic solvents like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) are ideal for this type of reaction. They effectively solvate the ions involved without interfering with the nucleophilic attack.

  • Reaction Temperature: The reaction is often initiated at a low temperature (e.g., 0 °C) to control the initial exothermic deprotonation step and then warmed to room temperature or gently heated to drive the SNAr reaction to completion.

  • Protecting Groups: The benzyl carbamate (Cbz) group on the piperidine nitrogen serves as a robust protecting group that is stable to the basic conditions of the coupling reaction. It can be readily removed in a subsequent step, typically by hydrogenolysis. The pyrrolo[2,3-d]pyrimidine core may also be protected (e.g., with a tosyl group) to enhance solubility and prevent side reactions.[8]

Detailed Experimental Protocol

The following is a representative protocol for the synthesis of a protected kinase inhibitor intermediate via a nucleophilic aromatic substitution reaction.

Reaction: Coupling of (3R,4R)-Benzyl 4,4-difluoro-3-hydroxypiperidine-1-carboxylate with 4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine.

Reagent MW Equivalents Amount
(3R,4R)-Benzyl 4,4-difluoro-3-hydroxypiperidine-1-carboxylate271.281.0(To be calculated)
4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine307.761.1(To be calculated)
Sodium Hydride (60% dispersion in mineral oil)24.001.5(To be calculated)
Anhydrous N,N-Dimethylformamide (DMF)--(To desired conc.)

Procedure:

  • Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add (3R,4R)-Benzyl 4,4-difluoro-3-hydroxypiperidine-1-carboxylate (1.0 eq).

  • Dissolution: Add anhydrous DMF to dissolve the starting material completely under a nitrogen atmosphere.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.5 eq, 60% dispersion in mineral oil) portion-wise over 15 minutes.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The formation of the alkoxide should be complete.

  • Coupling: Add a solution of 4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine (1.1 eq) in anhydrous DMF dropwise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature for 12-18 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Quenching: Upon completion, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0 °C.

  • Extraction: Dilute the mixture with water and extract the product with ethyl acetate (3 x volume of aqueous layer).

  • Washing: Combine the organic layers and wash with water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the desired protected intermediate.

Subsequent Transformations

Following the successful coupling, the protecting groups are removed to yield the final kinase inhibitor.

  • Deprotection of the Piperidine Nitrogen (Cbz Removal): The benzyl carbamate group is typically removed via catalytic hydrogenation. The protected intermediate is dissolved in a solvent like ethanol or methanol, and a palladium on carbon (Pd/C) catalyst is added. The mixture is then stirred under a hydrogen atmosphere until the reaction is complete.

  • Deprotection of the Pyrrolopyrimidine (Tosyl Removal): The tosyl group can be removed under basic conditions, for example, by treatment with sodium hydroxide in a mixture of methanol and water.

After deprotection, further functionalization, such as acylation of the piperidine nitrogen, can be carried out to complete the synthesis of the target kinase inhibitor.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of advanced kinase inhibitors. The gem-difluoro group provides a unique conformational constraint and modulates the electronic properties of the piperidine ring, which can lead to improved binding affinity, selectivity, and metabolic stability of the final drug candidate. The synthetic protocols outlined herein, based on established chemical principles, provide a robust framework for the incorporation of this key synthon into drug discovery programs targeting the JAK-STAT pathway and other kinase-mediated diseases.

References

  • Schematic representation of Janus kinase (JAK)/signal transducer and activator of transcription (STAT) signaling pathway activation. ResearchGate. Available at: [Link]

  • JAK-STAT signaling pathway. Wikipedia. Available at: [Link]

  • A simplified diagrammatic representation of the JAK-STAT pathway. ResearchGate. Available at: [Link]

  • The JAK/STAT Pathway. Cold Spring Harbor Perspectives in Biology. Available at: [Link]

  • An Efficient and Alternative Method for Synthesis of Tofacitinib. Der Pharma Chemica. Available at: [Link]

  • Jak-Stat Signaling Pathway. Sino Biological. Available at: [Link]

  • Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. PubMed. Available at: [Link]

  • Oxy-fluoropiperidine derivatives as kinase inhibitors. Google Patents.
  • Amino-fluoropiperidine Derivatives as Kinase Inhibitor. Google Patents.
  • Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]

  • Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. PubMed. Available at: [Link]

  • Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. National Center for Biotechnology Information. Available at: [Link]

  • Oxy-fluoropiperidine derivatives as kinase inhibitor. Google Patents.
  • Amino-fluoropiperidine derivatives as kinase inhibitor. Google Patents.
  • Synthesis of triquinazine‐based JAK kinase inhibitors. ResearchGate. Available at: [Link]

  • Synthesis method of JAK inhibitor tofacitinib. Google Patents.
  • JAK Kinase Inhibitor Compounds for Treatment of Respiratory Disease. Google Patents.
  • Revealing innovative JAK1 and JAK3 inhibitors: a comprehensive study utilizing QSAR, 3D-Pharmacophore screening, molecular docking, molecular dynamics, and MM/GBSA analyses. National Center for Biotechnology Information. Available at: [Link]

  • Tofacitinib synthesis. Universidade Nova de Lisboa. Available at: [Link]

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Application Notes and Protocols: Stereoselective Synthesis of 4,4-Difluoro-3-hydroxypiperidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Fluorinated Piperidines in Modern Drug Discovery

The piperidine scaffold is a cornerstone in medicinal chemistry, appearing in a vast number of approved pharmaceuticals. Its three-dimensional structure allows for the precise spatial orientation of substituents, enabling high-affinity interactions with biological targets. The strategic introduction of fluorine atoms into this privileged scaffold has emerged as a powerful tool for modulating a molecule's physicochemical and pharmacokinetic properties. The 4,4-difluoro substitution pattern, in particular, offers a unique combination of effects. The gem-difluoro group can act as a bioisostere for a carbonyl group or a hydroxylated carbon, influence the pKa of the piperidine nitrogen, and enhance metabolic stability by blocking a potential site of oxidation. When combined with a hydroxyl group at the adjacent C3 position, the resulting 4,4-difluoro-3-hydroxypiperidine core presents a chiral, highly functionalized building block with significant potential for creating novel therapeutics with improved drug-like properties.

This guide provides a comprehensive overview of robust and stereoselective synthetic strategies to access these valuable derivatives, with a focus on practical, field-proven protocols for researchers in drug development.

Strategic Overview: Pathways to Stereocontrol

The primary challenge in the synthesis of 4,4-difluoro-3-hydroxypiperidine derivatives lies in the precise control of the stereochemistry at the C3 carbinol center. Two principal strategies have proven most effective:

  • Diastereoselective Reduction of a Prochiral Ketone: This approach involves the synthesis of a key intermediate, an N-protected 4,4-difluoro-3-ketopiperidine, followed by its reduction under conditions that favor the formation of one diastereomer over the other (either syn or anti).

  • Enantioselective (Asymmetric) Reduction: For the synthesis of enantiopure compounds, the prochiral ketone can be reduced using chiral catalysts or enzymes, which selectively generate one enantiomer of the desired alcohol.

This document will detail protocols for both approaches, providing the rationale behind the selection of reagents and reaction conditions.

Part I: Synthesis of the Key Precursor: N-Protected 4,4-Difluoro-3-ketopiperidine

A reliable synthesis of the prochiral ketone is paramount. A common and effective route involves the direct electrophilic fluorination of a readily available N-protected 3-ketopiperidine. The choice of the nitrogen protecting group (e.g., Boc or Bn) is critical as it influences the solubility, reactivity, and ease of removal in subsequent steps.

Experimental Protocol: Synthesis of N-Boc-4,4-difluoro-3-ketopiperidine

This protocol describes the difluorination of N-Boc-3-ketopiperidine using an electrophilic fluorine source, such as Selectfluor®.

Diagram of the Synthetic Workflow:

G cluster_0 Synthesis of N-Boc-4,4-difluoro-3-ketopiperidine Start N-Boc-3-ketopiperidine Reagent Selectfluor® (2.2 equiv.) Start->Reagent Solvent Acetonitrile (MeCN) Reagent->Solvent Conditions Reflux, 12-24 h Solvent->Conditions Workup Aqueous Workup & Purification (Chromatography) Conditions->Workup Product N-Boc-4,4-difluoro-3-ketopiperidine Workup->Product

Caption: Workflow for the synthesis of the key ketone precursor.

Materials:

  • N-Boc-3-ketopiperidine

  • Selectfluor® (F-TEDA-BF4)

  • Acetonitrile (anhydrous)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of N-Boc-3-ketopiperidine (1.0 eq) in anhydrous acetonitrile, add Selectfluor® (2.2 eq).

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or LC-MS. The reaction typically requires 12-24 hours for complete consumption of the starting material.

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Partition the residue between ethyl acetate and saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford N-Boc-4,4-difluoro-3-ketopiperidine.

Rationale and Field Insights:

  • Choice of Fluorinating Agent: Selectfluor® is a widely used, commercially available, and relatively safe electrophilic fluorinating agent.[1][2] Its use is advantageous over elemental fluorine due to its ease of handling.

  • Stoichiometry: A slight excess of the fluorinating agent is used to ensure complete difluorination and drive the reaction to completion.

  • Solvent: Acetonitrile is a common solvent for electrophilic fluorinations as it is relatively polar and can dissolve both the substrate and the fluorinating agent.

  • Workup: The aqueous bicarbonate wash is crucial to neutralize any acidic byproducts formed during the reaction.

Part II: Diastereoselective Reduction of N-Boc-4,4-difluoro-3-ketopiperidine

With the key ketone precursor in hand, the next critical step is the stereoselective reduction of the carbonyl group. The presence of the electronegative fluorine atoms at the α-position significantly influences the reactivity and stereochemical outcome of the reduction. A powerful strategy to control the diastereoselectivity is through chelation control.

Chelation-Controlled Reduction for syn-Diastereoselectivity

By employing a Lewis acid that can coordinate to both the carbonyl oxygen and one of the fluorine atoms, the conformation of the ketone is locked, leading to a highly selective hydride attack from the less hindered face to yield the syn-diol. Titanium tetrachloride (TiCl₄) has been shown to be highly effective in promoting such chelation-controlled reductions of α-fluoroketones.[3][4]

Proposed Mechanism of Chelation Control:

G cluster_0 Chelation-Controlled Reduction Ketone N-Boc-4,4-difluoro-3-ketopiperidine LewisAcid TiCl4 Ketone->LewisAcid + Chelate Titanium Chelate Intermediate LewisAcid->Chelate Forms stable chelate Hydride Hydride (e.g., from LiBH4) Chelate->Hydride Hydride attack from less hindered face SynProduct *syn*-4,4-difluoro-3-hydroxypiperidine Hydride->SynProduct

Caption: Mechanism of chelation-controlled reduction.

Experimental Protocol: syn-Selective Reduction

Materials:

  • N-Boc-4,4-difluoro-3-ketopiperidine

  • Titanium tetrachloride (TiCl₄) (1.0 M solution in dichloromethane)

  • Lithium borohydride (LiBH₄)

  • Anhydrous dichloromethane (DCM)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve N-Boc-4,4-difluoro-3-ketopiperidine (1.0 eq) in anhydrous DCM and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

  • Slowly add TiCl₄ (1.1 eq) dropwise, maintaining the temperature at -78 °C. Stir the mixture for 30 minutes to allow for chelate formation.

  • In a separate flask, dissolve LiBH₄ (1.5 eq) in anhydrous THF.

  • Slowly add the LiBH₄ solution to the ketone-TiCl₄ mixture at -78 °C.

  • Monitor the reaction by TLC. Once the starting material is consumed, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at -78 °C.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash chromatography to obtain the syn-4,4-difluoro-3-hydroxypiperidine derivative.

Rationale and Field Insights:

  • Lewis Acid: TiCl₄ is a strong Lewis acid that forms a stable five-membered chelate with the carbonyl oxygen and one of the α-fluorine atoms.[3][4] This rigidifies the conformation of the substrate.

  • Reducing Agent: LiBH₄ is a suitable hydride source for this transformation. Other borohydrides can also be employed.

  • Solvent and Temperature: The use of a non-coordinating solvent like DCM is crucial to favor chelation. Low temperatures (-78 °C) are essential to maintain the stability of the chelate and enhance diastereoselectivity.

  • Diastereoselectivity: This method is expected to provide high diastereoselectivity in favor of the syn isomer. The exact diastereomeric ratio should be determined by NMR analysis of the crude product.

Parameter Condition Rationale
Lewis Acid TiCl₄Strong chelation with carbonyl and fluorine.[3][4]
Reducing Agent LiBH₄Effective hydride source.
Solvent Dichloromethane (DCM)Non-coordinating, favors chelation.
Temperature -78 °CStabilizes the chelate, enhances selectivity.
Expected Outcome High syn-diastereoselectivityHydride attack on the less hindered face of the rigid chelate.

Part III: Enzymatic Reduction for Enantioselective Synthesis

For applications requiring enantiomerically pure compounds, biocatalysis offers a highly efficient and selective alternative. Ketoreductases (KREDs) are enzymes that can reduce ketones to alcohols with exceptional enantio- and diastereoselectivity, often under mild, environmentally friendly conditions.

Strategy: Asymmetric Reduction using a Ketoreductase

A wide range of commercially available KREDs can be screened to identify an enzyme that reduces N-Boc-4,4-difluoro-3-ketopiperidine to the desired (R)- or (S)-alcohol with high enantiomeric excess (ee). This approach requires a cofactor regeneration system, typically using an alcohol dehydrogenase (ADH) and a sacrificial alcohol like isopropanol.

Diagram of the Biocatalytic Cycle:

G cluster_0 Enzymatic Reduction Cycle Ketone Ketone Substrate KRED Ketoreductase (KRED) Ketone->KRED Alcohol Chiral Alcohol Product KRED->Alcohol NADP NADP+ KRED->NADP NADPH NADPH NADPH->KRED Cofactor ADH ADH NADP->ADH Isopropanol Isopropanol Isopropanol->ADH Acetone Acetone ADH->NADPH Cofactor Regeneration ADH->Acetone

Caption: Cofactor regeneration in KRED-catalyzed reduction.

Experimental Protocol: Screening and Preparative Scale Enzymatic Reduction

Materials:

  • N-Boc-4,4-difluoro-3-ketopiperidine

  • Ketoreductase screening kit (various commercially available KREDs)

  • NADP⁺ or NAD⁺ (depending on the KRED's cofactor preference)

  • Glucose dehydrogenase (GDH) or an alcohol dehydrogenase (ADH) for cofactor regeneration

  • Glucose or isopropanol (as the sacrificial substrate for regeneration)

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.0)

  • Organic co-solvent (e.g., DMSO or isopropanol)

  • Ethyl acetate

Procedure (Screening):

  • In parallel vials, prepare reaction mixtures containing the ketone substrate (e.g., 1-5 mg/mL) in phosphate buffer with a small amount of co-solvent (e.g., 5-10% v/v DMSO) to aid solubility.

  • Add the cofactor (NADP⁺ or NAD⁺) and the cofactor regeneration system (e.g., glucose and GDH).

  • Initiate the reactions by adding a small amount of each KRED to its respective vial.

  • Incubate the reactions at a controlled temperature (e.g., 30 °C) with shaking.

  • After 24 hours, quench the reactions and extract with ethyl acetate.

  • Analyze the extracts by chiral HPLC or GC to determine the conversion and enantiomeric excess of the alcohol product.

Procedure (Preparative Scale):

  • Based on the screening results, select the optimal KRED.

  • Scale up the reaction in a larger vessel, maintaining the optimized concentrations of substrate, enzyme, cofactor, and regeneration system.

  • Monitor the reaction progress. Upon completion, perform a workup by extracting the product with an organic solvent.

  • Purify the product by column chromatography to obtain the enantiomerically enriched 4,4-difluoro-3-hydroxypiperidine derivative.

Rationale and Field Insights:

  • Enzyme Selection: Screening is essential as the substrate specificity and stereoselectivity of KREDs can be highly variable. Many companies offer convenient screening kits.

  • Cofactor Regeneration: A catalytic amount of the expensive NAD(P)H cofactor is used, and it is continuously regenerated in situ. This makes the process economically viable.[5]

  • Reaction Conditions: Enzymatic reactions are typically performed in aqueous buffers at or near neutral pH and at mild temperatures, which is beneficial for sensitive substrates.

  • Stereochemical Outcome: The stereochemistry of the product (R or S) depends on the specific KRED used, as different enzymes exhibit opposite stereopreferences.

Parameter Condition Rationale
Catalyst Ketoreductase (KRED)High enantio- and diastereoselectivity.
Cofactor NAD(P)H with regeneration systemEconomically viable use of the cofactor.[5]
Solvent Aqueous buffer (pH ~7)Mild and environmentally friendly conditions.
Temperature 25-37 °COptimal for enzyme activity.
Expected Outcome High enantiomeric excess (>99% ee)Precise stereocontrol offered by the enzyme's active site.

Conclusion

The stereoselective synthesis of 4,4-difluoro-3-hydroxypiperidine derivatives is an achievable yet challenging task that is of high importance to the field of medicinal chemistry. By leveraging either diastereoselective, chelation-controlled reduction of a prochiral ketone precursor or a highly selective enzymatic reduction, researchers can access these valuable building blocks with a high degree of stereocontrol. The protocols and insights provided in this guide offer a solid foundation for the successful implementation of these strategies in a drug discovery setting. The choice between a chemical or biocatalytic approach will depend on the specific project requirements, including the desired stereoisomer, scale, and available resources.

References

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Sources

Application Note: The Strategic Use of Fluorinated Piperidines in the Development of GPCR Modulators

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Confluence of Privileged Scaffolds and Unique Chemistry

G-protein coupled receptors (GPCRs) represent the largest and most diverse family of membrane receptors in eukaryotes, making them one of the most successful target classes for modern medicine.[1][2] These receptors are integral to a vast array of physiological processes, and their dysregulation is implicated in numerous diseases.[3] The development of small-molecule modulators for GPCRs often relies on the use of "privileged scaffolds"—molecular frameworks that are capable of binding to multiple biological targets. Among these, the piperidine ring is a preeminent N-heterocycle, found in over 59% of all small-molecule drugs approved by the FDA.[4]

The strategic incorporation of fluorine into these privileged scaffolds has become a cornerstone of modern medicinal chemistry.[5] Nearly a quarter of all small-molecule drugs contain at least one fluorine atom, a testament to its ability to fine-tune a molecule's physicochemical and pharmacological properties.[4][6] When combined, the fluorinated piperidine motif offers a powerful tool for medicinal chemists to address challenges in potency, selectivity, and pharmacokinetics.

This technical guide provides an in-depth exploration of the rationale, synthesis, and application of fluorinated piperidines in the discovery and development of novel GPCR modulators. We will detail the profound impact of fluorination on molecular properties, provide validated protocols for assessing modulator activity, and outline a strategic workflow for their implementation in drug discovery programs.

The Foundational Role of GPCR Signaling

GPCRs are seven-transmembrane domain receptors that transduce extracellular signals into intracellular responses.[1][7] The binding of a ligand induces a conformational change in the receptor, which in turn activates a heterotrimeric G protein (comprising Gα, Gβ, and Gγ subunits) on the intracellular side.[1][8] This activation involves the exchange of GDP for GTP on the Gα subunit, causing its dissociation from the Gβγ dimer.[7] Both the Gα-GTP and Gβγ subunits can then interact with downstream effectors like adenylyl cyclase or phospholipase C, initiating signaling cascades that generate second messengers such as cAMP, IP₃, and Ca²⁺.[8][9]

GPCR_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand Ligand (e.g., Fluorinated Piperidine) GPCR GPCR (Inactive) Ligand->GPCR 1. Binding GPCR_Active GPCR (Active) GPCR->GPCR_Active 2. Conformational Change G_Protein G Protein (GDP-bound) GPCR_Active->G_Protein 3. Activation G_Alpha Gα-GTP G_Protein->G_Alpha 4. Subunit Dissociation G_BetaGamma Gβγ G_Protein->G_BetaGamma Effector Effector (e.g., Adenylyl Cyclase) G_Alpha->Effector 5. Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger 6. Generation Cellular_Response Cellular Response Second_Messenger->Cellular_Response 7. Signal Transduction

Caption: Canonical GPCR signaling pathway.

Impact of Fluorination on Piperidine Ligand Properties

The introduction of fluorine dramatically alters the properties of a piperidine-containing ligand. These changes are not merely incremental; they are a result of fluorine's unique stereoelectronic nature, which medicinal chemists can leverage for rational drug design.[10][11]

  • Basicity (pKa) Modulation : Fluorine is highly electronegative, and its placement near the piperidine nitrogen can significantly lower the amine's basicity (pKa).[12][13] This is a critical parameter, as pKa influences a compound's ionization state at physiological pH, affecting its solubility, membrane permeability, and potential for off-target interactions, such as hERG channel affinity which is linked to cardiac toxicity.[12][14]

  • Conformational Control : Perhaps the most profound effect of fluorination is on the conformational preference of the piperidine ring. Contrary to simple steric considerations, fluorine often prefers an axial position.[15][16] This preference is driven by stabilizing hyperconjugative and electrostatic interactions, such as the donation of electron density from an anti-periplanar C-H bond into the antibonding orbital of the C-F bond (σ → σ*C-F).[11][15] This conformational locking can pre-organize the ligand into its bioactive conformation, enhancing binding affinity and selectivity for the target GPCR.[5]

  • Metabolic Stability : The carbon-fluorine bond is exceptionally strong (~116 kcal/mol), making it resistant to metabolic cleavage by cytochrome P450 (CYP) enzymes.[10][11] Strategically placing fluorine at metabolically labile positions ("metabolic soft spots") can block oxidative metabolism, thereby increasing the compound's half-life and oral bioavailability.[5][17]

  • Lipophilicity and Permeability : While fluorine is the most electronegative element, its effect on lipophilicity (LogP) is context-dependent. Monofluorination can subtly alter LogP, whereas groups like trifluoromethyl (CF₃) significantly increase it.[5] This modulation allows for fine-tuning of a compound's ability to cross cellular membranes and the blood-brain barrier.[10]

Table 1: Summary of Fluorine's Effects on Piperidine Scaffolds

Property Effect of Fluorination Rationale / Key Mechanism Reference(s)
Basicity (pKa) Decrease Strong inductive electron-withdrawing effect of fluorine reduces the electron density on the nitrogen atom. [12][13]
Conformation Strong preference for axial orientation Stabilizing hyperconjugative (σ → σ*C-F) and electrostatic (charge-dipole) interactions. [11][15][16]
Metabolic Stability Increase High C-F bond strength blocks CYP-mediated hydroxylation at the site of fluorination. [5][17]
Lipophilicity (LogP) Context-dependent increase Poor polarizability of the C-F bond; CF₃ groups are highly lipophilic. [5][10]

| Binding Affinity | Often increases | Can enhance binding through favorable interactions (e.g., C-F···C=O) and by locking the bioactive conformation. |[5][18] |

Synthesis of Fluorinated Piperidines: Modern Approaches

Historically, the synthesis of specifically substituted fluorinated piperidines has been challenging. However, recent advances have made these valuable building blocks more accessible. A particularly powerful strategy is the dearomatization-hydrogenation of readily available fluoropyridine precursors.[4] This approach allows for the highly diastereoselective formation of all-cis-(multi)fluorinated piperidines in a single, robust operation.[4]

Synthesis_Workflow Start Fluoropyridine (Abundant Precursor) Reaction Dearomatization- Hydrogenation (DAH) Start->Reaction Catalyst Transition Metal Catalyst (e.g., Rhodium, Palladium) Catalyst->Reaction Product cis-(Multi)fluorinated Piperidine Reaction->Product High Diastereoselectivity

Caption: Modern synthetic workflow for fluorinated piperidines.

This method's tolerance for various functional groups and its high selectivity make it ideal for generating diverse libraries of fluorinated piperidines for screening campaigns.[4][19]

Protocol: Functional Characterization of a Fluorinated Piperidine GPCR Modulator

Once a series of fluorinated piperidines has been synthesized, their activity must be assessed. A common and robust method is a cell-based functional assay that measures the downstream consequences of GPCR activation, such as changes in second messenger levels.

This protocol describes a method for evaluating compounds at a Gs-coupled receptor by measuring changes in intracellular cyclic AMP (cAMP) using a competitive immunoassay format (e.g., HTRF or LANCE).

Objective

To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of a fluorinated piperidine test compound as an agonist for a target GPCR.

Materials & Reagents
  • Cell Line: HEK293 or CHO cells stably expressing the target GPCR.

    • Rationale: These are robust, well-characterized cell lines that provide a consistent background for heterologous receptor expression.

  • Culture Medium: DMEM/F-12 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, 0.1% BSA, pH 7.4.

  • Phosphodiesterase (PDE) Inhibitor: IBMX (3-isobutyl-1-methylxanthine) or Ro 20-1724.

    • Rationale: PDEs degrade cAMP. Inhibiting them prevents the breakdown of the second messenger signal, thereby amplifying the assay window.

  • Test Compounds: Fluorinated piperidines dissolved in 100% DMSO to create 10 mM stock solutions.

  • Reference Agonist: A known agonist for the target GPCR.

  • Assay Plates: 384-well, white, solid-bottom microplates.

  • cAMP Detection Kit: Commercially available kit (e.g., Cisbio HTRF cAMP Dynamic 2 or PerkinElmer LANCE Ultra cAMP).

Step-by-Step Methodology
  • Cell Culture and Plating:

    • Culture the stable cell line according to standard protocols.

    • On the day before the assay, harvest cells using a non-enzymatic dissociation solution.

    • Resuspend cells in culture medium and count them.

    • Plate the cells into 384-well assay plates at a density of 2,000-10,000 cells/well (density to be optimized).

    • Incubate overnight at 37°C, 5% CO₂.

    • Rationale: Overnight incubation allows cells to adhere and recover, ensuring they are in a healthy, responsive state for the assay.

  • Compound Preparation:

    • Prepare a serial dilution series of the test compounds and the reference agonist in 100% DMSO. Typically, an 11-point, 1:3 dilution series is created, starting from a 1 mM concentration.

    • Further dilute this series in assay buffer to create a 4X final concentration plate.

    • Rationale: Preparing compounds at 4X concentration allows for the addition of an equal volume to the cells without significantly altering the final well volume or buffer composition.

  • Assay Execution:

    • On the day of the assay, remove the culture medium from the cell plates.

    • Add 10 µL of assay buffer containing a PDE inhibitor (e.g., 500 µM IBMX) to each well.

    • Add 5 µL of the 4X compound dilutions to the appropriate wells. Include wells for "no compound" (basal) and "maximal stimulation" (saturating concentration of reference agonist).

    • Incubate the plate at room temperature for 30 minutes.

    • Rationale: This incubation period allows the ligand to bind to the GPCR and stimulate the production of cAMP to a detectable level.

  • Signal Detection:

    • Following the manufacturer's protocol for the chosen cAMP detection kit, prepare the detection reagents (typically an anti-cAMP antibody conjugated to a donor fluorophore and cAMP conjugated to an acceptor).

    • Add 5 µL of the donor reagent mix and 5 µL of the acceptor reagent mix to each well.

    • Incubate for 60 minutes at room temperature, protected from light.

    • Rationale: This allows the competitive immunoassay to reach equilibrium.

    • Read the plate on a compatible plate reader (e.g., an HTRF-certified reader).

  • Data Analysis:

    • Calculate the ratio of the acceptor and donor emission signals.

    • Normalize the data: set the average signal from the basal wells to 0% and the average signal from the maximal stimulation wells to 100%.

    • Plot the normalized response against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) values.

Advanced Application: ¹⁹F-NMR for Ligand-Receptor Interaction Studies

The presence of the fluorine atom provides a unique spectroscopic handle for Nuclear Magnetic Resonance (NMR) studies. Since ¹⁹F is not naturally present in biological systems, ¹⁹F-NMR offers a background-free method to study the binding of a fluorinated ligand to its target GPCR.[20][21]

Changes in the ¹⁹F chemical shift upon binding can provide valuable information about the local binding environment and conformational changes in the receptor.[20][22] This technique is particularly powerful for:

  • Fragment-Based Screening: Rapidly identifying which fluorinated fragments from a library bind to the target protein.[21]

  • Confirming Binding: Validating direct interaction between the ligand and the GPCR.

  • Characterizing Conformational States: Distinguishing between different receptor activation states induced by various ligands (e.g., agonists vs. antagonists).[23]

Conclusion

The strategic incorporation of fluorine into the piperidine scaffold is a validated and powerful strategy in the design of GPCR modulators. By leveraging the predictable effects of fluorine on pKa, conformation, and metabolic stability, researchers can overcome common drug discovery hurdles. The combination of modern synthetic methods, which provide ready access to these fluorinated building blocks, and robust functional characterization protocols enables the efficient identification and optimization of novel therapeutics. Advanced techniques like ¹⁹F-NMR further empower scientists to gain deeper mechanistic insights, paving the way for the rational design of the next generation of GPCR-targeted drugs.

References

  • The Decisive Role of Fluorine in Piperidine Ring Conformation: A Technical Guide. Benchchem.
  • G Protein-coupled Receptors Signaling Pathway. Sino Biological.
  • GPCR Pathway. Creative Diagnostics.
  • G protein coupled receptors and their Signaling Mechanism. Slideshare.
  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Angewandte Chemie International Edition.
  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. National Institutes of Health.
  • GPCRs (G Protein Coupled Receptors): A Guide. Assay Genie.
  • GPCR Signaling Pathways. AZoLifeSciences.
  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal.
  • Fluorinated piperidines prefer the axial conformation, due to stabilising C-F … N + interactions. ResearchGate.
  • Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. PubMed.
  • High-Throughput Screening for Allosteric Modulators of GPCRs. PubMed.
  • Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. ACS Publications.
  • Advances in the study of GPCRs by 19F NMR. PubMed.
  • Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Science.
  • Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. National Institutes of Health.
  • Chemists develop new synthesis method for producing fluorinated piperidines. ScienceDaily.
  • Fluorinated building blocks in drug design: new pathways and targets. Taylor & Francis Online.
  • Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery. National Institutes of Health.
  • Fluorine-19 NMR of integral membrane proteins illustrated with studies of GPCRs. ResearchGate.
  • The Potential of 19F NMR Application in GPCR Biased Drug Discovery. PubMed.
  • Advances in the application of NMR to the study of GPCRs and ligand-GPCR interactions. ResearchGate.
  • Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. PubMed.
  • Protocol for detecting endogenous GPCR activity in primary cell cultures using ONE-GO biosensors. ResearchGate.
  • The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. National Institutes of Health.
  • Preparation of all-cis-(multi)fluorinated piperidines by the... ResearchGate.
  • Data-Driven Analysis of Fluorination of Ligands of Aminergic G Protein Coupled Receptors. MDPI.
  • Isomeric Activity Cliffs—A Case Study for Fluorine Substitution of Aminergic G Protein-Coupled Receptor Ligands. National Institutes of Health.
  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.
  • Advancing GPCR Drug Discovery through Allosteric Modulation. YouTube.
  • Pharmacological Characterization of GPCR Agonists, Antagonists, Allosteric Modulators and Biased Ligands from HTS Hits to Lead Optimization. National Institutes of Health.
  • Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. Semantic Scholar.
  • Data-Driven Analysis of Fluorination of Ligands of Aminergic G Protein Coupled Receptors. MDPI.
  • Fluorinated piperidine acetic acids as gamma-secretase modulators. PubMed.
  • Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. ResearchGate.
  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. National Institutes of Health.
  • Data-Driven Analysis of Fluorination of Ligands of Aminergic G Protein Coupled Receptors. ResearchGate.
  • Data-Driven Analysis of Fluorination of Ligands of Aminergic G Protein Coupled Receptors. PubMed.
  • Case studies of fluorine in drug discovery. OUCI.
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Sources

Application Notes and Protocols for the Integration of Difluoropiperidine Scaffolds into Novel Therapeutic Agents

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Imperative of Fluorination in Modern Drug Discovery

The deliberate incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. The unique electronic properties of fluorine can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. Among the various fluorinated motifs, the difluoropiperidine scaffold has emerged as a particularly valuable building block. This guide provides a comprehensive overview of the rationale, synthesis, and evaluation of difluoropiperidine-containing compounds, offering detailed protocols and field-proven insights for researchers, scientists, and drug development professionals.

The Difluoropiperidine Advantage: A Paradigm Shift in Piperidine-Based Drug Design

The piperidine ring is a ubiquitous scaffold in pharmaceuticals, valued for its ability to confer aqueous solubility and serve as a versatile synthetic handle.[1] However, the basicity of the piperidine nitrogen can lead to off-target effects, such as hERG channel inhibition, and rapid metabolism.[2] The introduction of a gem-difluoro group onto the piperidine ring offers a sophisticated solution to these challenges.

Key Physicochemical Consequences of gem-Difluorination:

  • Modulation of Basicity (pKa): The potent electron-withdrawing nature of the two fluorine atoms significantly lowers the pKa of the piperidine nitrogen. This reduction in basicity can mitigate interactions with off-target proteins, such as the hERG channel, a common liability for basic amines.[3]

  • Conformational Restriction and Pre-organization: The gem-difluoro group imposes significant conformational constraints on the piperidine ring. This can lock the molecule into a bioactive conformation, enhancing binding affinity for its intended target.[4][5] The axial preference of fluorine in many difluoropiperidine derivatives, driven by hyperconjugation and charge-dipole interactions, is a key consideration in rational drug design.[5]

  • Metabolic Stability: Fluorination at positions susceptible to oxidative metabolism can block these metabolic pathways, thereby increasing the compound's half-life and bioavailability.[6]

  • Lipophilicity and Membrane Permeability: The effect of difluorination on lipophilicity is context-dependent. While fluorine is highly electronegative, the overall impact on logP is influenced by the molecule's three-dimensional structure and intramolecular interactions. Strategic placement of the difluoro group can enhance membrane permeability and brain penetration for CNS-targeted agents.

The following diagram illustrates the key benefits of incorporating a difluoropiperidine scaffold.

graph Benefits { layout=neato; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"]; "Difluoropiperidine Scaffold" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Reduced pKa" -> "Lower hERG Liability"; "Conformational Rigidity" -> "Enhanced Target Affinity"; "Blocked Metabolism" -> "Improved Pharmacokinetics"; "Modulated Lipophilicity" -> "Enhanced Permeability"; "Difluoropiperidine Scaffold" -> {"Reduced pKa", "Conformational Rigidity", "Blocked Metabolism", "Modulated Lipophilicity"}; }

Caption: Key advantages of the difluoropiperidine scaffold.

Synthetic Strategies: Accessing a Diverse Chemical Space

The synthesis of difluoropiperidine scaffolds can be approached through several robust methods. The choice of strategy often depends on the desired substitution pattern and the availability of starting materials.

Synthesis of 4,4-Difluoropiperidine Hydrochloride from N-Boc-4-Piperidone

This protocol details a common and efficient method for the preparation of 4,4-difluoropiperidine, a versatile building block. The synthesis proceeds via fluorination of the corresponding ketone followed by deprotection.

Experimental Protocol:

Step 1: Fluorination of N-Boc-4-piperidone

  • To a solution of N-Boc-4-piperidone (1.0 eq) in dichloromethane (DCM, 10 volumes) at 0 °C under a nitrogen atmosphere, add diethylaminosulfur trifluoride (DAST) (1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate at 0 °C.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 5 volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude N-Boc-4,4-difluoropiperidine.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the pure product.

Step 2: Deprotection of N-Boc-4,4-difluoropiperidine

  • Dissolve the purified N-Boc-4,4-difluoropiperidine (1.0 eq) in a solution of 4M HCl in 1,4-dioxane (10 volumes).

  • Stir the reaction at room temperature for 2-4 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • Triturate the resulting solid with diethyl ether, filter, and dry under vacuum to yield 4,4-difluoropiperidine hydrochloride as a white solid.[7]

Synthesis of all-cis-(Multi)fluorinated Piperidines via Catalytic Dearomatization-Hydrogenation of Fluoropyridines

This powerful one-pot method provides access to a wide array of stereochemically defined fluorinated piperidines from readily available fluoropyridine precursors.[8]

Experimental Protocol:

  • In a glovebox, charge a flame-dried Schlenk tube with a rhodium-based catalyst (e.g., [Rh(COD)Cl]₂) and a suitable ligand (e.g., a chiral phosphine for asymmetric synthesis).

  • Add the fluoropyridine substrate (1.0 eq) and a suitable solvent (e.g., anhydrous THF).

  • Add a borane reagent such as pinacolborane (HBpin) (1.5 eq).

  • Seal the Schlenk tube, remove it from the glovebox, and connect it to a hydrogen manifold.

  • Purge the system with hydrogen gas (3 cycles).

  • Pressurize the vessel with hydrogen (typically 50 bar) and stir the reaction at room temperature or with gentle heating for 24-48 hours.

  • Monitor the reaction by GC-MS or ¹⁹F NMR.

  • Upon completion, carefully vent the hydrogen and quench the reaction with methanol.

  • Concentrate the reaction mixture and purify the product by flash column chromatography to yield the all-cis-(multi)fluorinated piperidine.

The following diagram illustrates the general workflow for this synthetic strategy.

DAH_Workflow Fluoropyridine Fluoropyridine Dearomatization Dearomatization Fluoropyridine->Dearomatization Rh Catalyst + HBpin Hydrogenation Hydrogenation Dearomatization->Hydrogenation H2 all-cis-Fluorinated Piperidine all-cis-Fluorinated Piperidine Hydrogenation->all-cis-Fluorinated Piperidine

Caption: Dearomatization-hydrogenation workflow.

Characterization and Conformational Analysis

Unambiguous characterization of the synthesized difluoropiperidine scaffolds is crucial. A combination of spectroscopic techniques is employed for this purpose.

Spectroscopic Techniques for Characterization:

TechniqueInformation Obtained
¹H NMR Provides information on the proton environment and stereochemistry.
¹³C NMR Confirms the carbon skeleton and the presence of the CF₂ group.
¹⁹F NMR Directly observes the fluorine atoms, providing information on their chemical environment and coupling to neighboring protons. Crucial for conformational analysis.[5]
Mass Spectrometry Determines the molecular weight and fragmentation pattern, confirming the identity of the compound.

Protocol for Conformational Analysis using NMR Spectroscopy:

  • Acquire high-resolution ¹H and ¹⁹F NMR spectra of the purified difluoropiperidine derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Analyze the coupling constants, particularly the ³J(H,F) values, to determine the dihedral angles and thus the preferred conformation of the piperidine ring.[5]

  • Perform 2D NMR experiments, such as COSY and HSQC, to assign all proton and carbon signals unambiguously.

  • For more detailed conformational insights, variable temperature NMR studies can be conducted to investigate the equilibrium between different conformers.

In Vitro Evaluation: Assessing the Impact of Difluorination

Once a novel therapeutic agent incorporating a difluoropiperidine scaffold has been synthesized and characterized, a series of in vitro assays are essential to evaluate its drug-like properties.

Determination of pKa by Potentiometric Titration

This assay quantifies the basicity of the piperidine nitrogen, a critical parameter for predicting off-target effects and absorption.

Experimental Protocol:

  • Prepare a 0.01 M solution of the difluoropiperidine-containing compound in deionized water.[6]

  • Calibrate a pH meter using standard buffer solutions (pH 4, 7, and 10).

  • Titrate the sample solution with a standardized 0.1 M solution of NaOH, recording the pH after each addition.[9]

  • Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point.[10]

Human Liver Microsomal Stability Assay

This assay assesses the metabolic stability of the compound, providing an early indication of its likely in vivo half-life.[11][12]

Experimental Protocol:

  • Prepare a stock solution of the test compound in DMSO.

  • Thaw pooled human liver microsomes on ice and dilute to the desired concentration in phosphate buffer (pH 7.4).[13]

  • Prepare a reaction mixture containing the liver microsomes, the test compound (at a final concentration of typically 1 µM), and an NADPH-regenerating system.[12]

  • Incubate the reaction mixture at 37°C.

  • At various time points (e.g., 0, 5, 15, 30, and 60 minutes), quench an aliquot of the reaction mixture with a cold organic solvent (e.g., acetonitrile) containing an internal standard.[14]

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).[14]

hERG Liability Assessment using Automated Patch-Clamp

This "gold standard" assay directly measures the inhibitory effect of the compound on the hERG potassium channel, a key indicator of potential cardiotoxicity.[15]

Experimental Protocol:

  • Culture a cell line stably expressing the hERG channel (e.g., CHO or HEK293 cells).[16]

  • Prepare a single-cell suspension and load it into the automated patch-clamp system.

  • Establish a whole-cell patch-clamp configuration.

  • Apply a voltage protocol to elicit hERG currents.

  • Apply a series of increasing concentrations of the test compound and measure the inhibition of the hERG current.[17]

  • Calculate the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of the hERG current.[18]

Target Engagement: Dopamine D4 Receptor Competitive Binding Assay

This assay is an example of how to determine the affinity of a difluoropiperidine-containing compound for its intended biological target.

Experimental Protocol:

  • Prepare cell membranes from a cell line overexpressing the human dopamine D4 receptor.

  • In a 96-well plate, incubate the cell membranes with a fixed concentration of a radiolabeled ligand (e.g., [³H]-spiperone) and a range of concentrations of the unlabeled test compound.[19]

  • Incubate the plate at room temperature for a defined period to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through a glass fiber filter, washing with cold buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Plot the percentage of specific binding versus the concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

  • Calculate the binding affinity (Ki) from the IC₅₀ value using the Cheng-Prusoff equation.[20]

The following diagram outlines the workflow for evaluating a novel difluoropiperidine-containing compound.

Evaluation_Workflow Synthesis & Purification Synthesis & Purification Characterization (NMR, MS) Characterization (NMR, MS) Synthesis & Purification->Characterization (NMR, MS) In Vitro Assays In Vitro Assays Characterization (NMR, MS)->In Vitro Assays pKa Determination pKa Determination In Vitro Assays->pKa Determination Microsomal Stability Microsomal Stability In Vitro Assays->Microsomal Stability hERG Assay hERG Assay In Vitro Assays->hERG Assay Target Binding Assay Target Binding Assay In Vitro Assays->Target Binding Assay Data Analysis & Candidate Selection Data Analysis & Candidate Selection pKa Determination->Data Analysis & Candidate Selection Microsomal Stability->Data Analysis & Candidate Selection hERG Assay->Data Analysis & Candidate Selection Target Binding Assay->Data Analysis & Candidate Selection

Caption: Workflow for compound evaluation.

Data Interpretation and Lead Optimization

The data generated from these assays provide a comprehensive profile of the difluoropiperidine-containing compound, guiding further lead optimization efforts.

Data Summary Table:

ParameterDesired OutcomeRationale
pKa 7.0 - 8.5Reduced risk of hERG liability and improved permeability.
Microsomal t₁/₂ > 30 minIndicates good metabolic stability and potential for a longer in vivo half-life.
hERG IC₅₀ > 10 µMLow risk of cardiotoxicity.
Target Ki < 100 nMPotent binding to the intended biological target.
CNS MPO Score > 4For CNS-targeted drugs, indicates a higher probability of blood-brain barrier penetration.[3][21]

By systematically incorporating difluoropiperidine scaffolds and rigorously evaluating the resulting compounds, researchers can develop novel therapeutic agents with improved efficacy, safety, and pharmacokinetic properties.

References

  • Automated Patch-Clamp Methods for the hERG Cardiac Potassium Channel. (n.d.). PubMed. Retrieved from [Link]

  • Zafar, S., Akhtar, S., Tariq, T., Mushtaq, N., Akram, A., Ahmed, A., Arif, M., Naeem, S., & Anwar, S. (2014). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room temperature (25±0.5oC). Pakistan Journal of Pharmaceutical Sciences, 27(4), 925–929. Retrieved from [Link]

  • Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. (2020). ACS Publications. Retrieved from [Link]

  • Automated Patch-Clamp Methods for the hERG Cardiac Potassium Channel. (2018). ResearchGate. Retrieved from [Link]

  • Microsomal Stability Assay Protocol. (n.d.). AxisPharm. Retrieved from [Link]

  • Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium. (2014). CORE. Retrieved from [Link]

  • [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors. (n.d.). bio-protocol.org. Retrieved from [Link]

  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism. (2024). protocols.io. Retrieved from [Link]

  • The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Protocol for the Human Liver Microsome Stability Assay. (n.d.). ResearchGate. Retrieved from [Link]

  • A dearomatization–hydrogenation process for the formation of all-cis-(multi)fluorinated piperidines. (2019). Springer Nature. Retrieved from [Link]

  • Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. (2020). Semantic Scholar. Retrieved from [Link]

  • The formation of all-cis-(multi)fluorinated piperidines by a dearomatization–hydrogenation process. (n.d.). ResearchGate. Retrieved from [Link]

  • Whole-cell patch clamp recording for hERG channel under physiological temperature using QPatch Compact semi-automated patch clam. (n.d.). Sophion. Retrieved from [Link]

  • Toward a New Gold Standard for Early Safety: Automated Temperature-Controlled hERG Test on the PatchLiner. (2012). National Institutes of Health. Retrieved from [Link]

  • CNS MPO (CXN). (n.d.). Squonk. Retrieved from [Link]

  • Microsomal Stability Assay. (n.d.). Creative Bioarray. Retrieved from [Link]

  • Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room temperature (25 ±0.5oC). (2014). ResearchGate. Retrieved from [Link]

  • hERG Patch Clamp Assay – Cardiac Safety Panel. (n.d.). Reaction Biology. Retrieved from [Link]

  • [3H]-Spiperone Saturation Binding to Dopamine D2, D3 and D4 Receptors. (n.d.). bio-protocol.org. Retrieved from [Link]

  • ADME Microsomal Stability Assay. (n.d.). BioDuro. Retrieved from [Link]

  • Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2024). PubMed. Retrieved from [Link]

  • Nuclear magnetic resonance spectroscopy. Conformational equilibria and equilibration of 4,4-difluoropiperidine. Measurement of the N-H inversion rate in a six-membered ring. (n.d.). ACS Publications. Retrieved from [Link]

  • How to calculate CNS MPO. (2019). ResearchGate. Retrieved from [Link]

  • Correlation p K a calculated/p K a titration. (n.d.). ResearchGate. Retrieved from [Link]

  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. (2020). ResearchGate. Retrieved from [Link]

  • Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Worked Example: - Automatically Building a Scoring Profile with Rule Induction. (n.d.). Optibrium. Retrieved from [Link]

  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. (n.d.). Wiley Online Library. Retrieved from [Link]

  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. (n.d.). National Institutes of Health. Retrieved from [Link]

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  • Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. (n.d.). University of Groningen. Retrieved from [Link]

  • Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. (n.d.). CSIR-NIScPR. Retrieved from [Link]

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Synthetic Routes to Chiral 4,4-Difluoro-3-hydroxypiperidine: An Application Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Fluorinated Piperidines in Medicinal Chemistry

The piperidine scaffold is a ubiquitous structural motif in a vast number of pharmaceuticals and biologically active compounds. Its conformational flexibility and ability to present substituents in defined spatial orientations make it a privileged structure in drug design. The strategic introduction of fluorine atoms into this scaffold can profoundly influence the molecule's physicochemical and pharmacological properties. The 4,4-difluoro substitution, in particular, can modulate basicity (pKa) of the piperidine nitrogen, enhance metabolic stability, and influence binding affinity to target proteins through unique electronic interactions.[1][2] The adjacent chiral hydroxyl group at the 3-position further expands the chemical space for stereospecific interactions with biological targets, making chiral 4,4-difluoro-3-hydroxypiperidine a highly valuable building block for the development of novel therapeutics. This guide provides a detailed overview of robust synthetic strategies to access this important chiral intermediate, with a focus on methods that offer excellent stereocontrol and practical applicability in a research and development setting.

Strategic Overview: Pathways to the Chiral Target

Two primary retrosynthetic disconnections are considered for the asymmetric synthesis of chiral 4,4-difluoro-3-hydroxypiperidine. The most convergent approach involves the stereoselective reduction of a prochiral ketone precursor, N-protected 4,4-difluoro-3-oxopiperidine. This strategy allows for the late-stage introduction of the critical C3-hydroxyl stereocenter. A second, classical approach involves leveraging the chiral pool, although this is often more lengthy and less convergent for this specific target. This guide will focus on the more flexible and widely applicable ketone reduction strategy, detailing both enzymatic and chemical methodologies.

Part 1: Synthesis of the Key Precursor: N-Boc-4,4-difluoro-3-oxopiperidine

A reliable supply of the key intermediate, N-Boc-4,4-difluoro-3-oxopiperidine, is paramount for the successful synthesis of the target chiral alcohol. While not commercially available, a practical synthetic route can be established from readily accessible starting materials. The following protocol is a proposed sequence based on established organic chemistry principles and analogous transformations found in the literature.

Workflow for N-Boc-4,4-difluoro-3-oxopiperidine Synthesis

workflow start Commercially Available Starting Material step1 Formation of N-Protected Piperidone start->step1 step2 Fluorination at C4 step1->step2 step3 Introduction of C3-Oxygen Functionality step2->step3 step4 Oxidation to Ketone step3->step4 end_product N-Boc-4,4-difluoro-3-oxopiperidine step4->end_product

Caption: Proposed synthetic workflow for the key ketone precursor.

Protocol 1: Synthesis of N-Boc-4,4-difluoro-3-oxopiperidine

This protocol is a multi-step sequence that can be adapted from known procedures for the synthesis of fluorinated piperidines and the oxidation of secondary alcohols.

Step 1a: Synthesis of N-Boc-4-piperidone

  • To a solution of 4-piperidone hydrochloride hydrate (1.0 eq) in water, add liquid ammonia until the solution is alkaline.

  • Extract the aqueous layer with toluene.

  • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain 4-piperidone.

  • Dissolve the crude 4-piperidone in methanol and add di-tert-butyl dicarbonate (Boc)₂O (1.1 eq) and potassium carbonate (1.5 eq).

  • Stir the reaction mixture at room temperature for 8 hours.

  • Filter the insolubles and concentrate the methanol phase.

  • Recrystallize the crude product from petroleum ether to afford N-Boc-4-piperidone as a white solid.

Step 1b: Fluorination of N-Boc-4-piperidone

This step is a conceptual adaptation and requires careful execution due to the reactive nature of fluorinating agents.

  • To a solution of N-Boc-4-piperidone (1.0 eq) in an appropriate solvent (e.g., dichloromethane or acetonitrile) under an inert atmosphere, add a suitable fluorinating agent such as Deoxofluor (bis(2-methoxyethyl)aminosulfur trifluoride) or DAST (diethylaminosulfur trifluoride) (2.2 eq) at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography to yield N-Boc-4,4-difluoropiperidine.

Step 1c: Introduction of the C3-Hydroxyl Group

This conceptual step involves a directed oxidation followed by reduction.

  • Functionalization at the C3 position can be challenging. A potential route involves a directed lithiation-borylation-oxidation sequence on the N-Boc-4,4-difluoropiperidine.

  • Alternatively, a more complex multi-step sequence starting from a different precursor might be necessary to introduce the C3 oxygen functionality prior to fluorination.

Step 1d: Oxidation to N-Boc-4,4-difluoro-3-oxopiperidine

Assuming the successful synthesis of N-Boc-4,4-difluoro-3-hydroxypiperidine (as a racemic mixture for oxidation), the following protocol can be applied.

  • Dissolve N-Boc-4,4-difluoro-3-hydroxypiperidine (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add Dess-Martin periodinane (DMP) (1.1 eq) portion-wise to the stirred solution.[3]

  • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.

  • Stir vigorously until the layers are clear.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude N-Boc-4,4-difluoro-3-oxopiperidine, which can be purified by flash column chromatography.

Part 2: Asymmetric Synthesis of Chiral 4,4-Difluoro-3-hydroxypiperidine

With the prochiral ketone in hand, the crucial stereocenter at C3 can be installed using either biocatalytic or chemical reduction methods. Both approaches offer distinct advantages in terms of stereoselectivity and operational simplicity.

Method A: Biocatalytic Asymmetric Reduction

Enzymatic reductions of ketones often provide exceptionally high enantioselectivities under mild reaction conditions. Carbonyl reductases (KREDs) are particularly well-suited for this transformation.[1][4]

Conceptual Workflow for Enzymatic Reduction

enzymatic_reduction ketone N-Boc-4,4-difluoro- 3-oxopiperidine enzyme_system Carbonyl Reductase (KRED) Cofactor (NAD(P)H) Cofactor Regeneration System (e.g., GDH/glucose) ketone->enzyme_system chiral_alcohol Chiral N-Boc-4,4-difluoro- 3-hydroxypiperidine enzyme_system->chiral_alcohol

Caption: Biocatalytic approach to chiral 4,4-difluoro-3-hydroxypiperidine.

Protocol 2: Enzymatic Asymmetric Reduction of N-Boc-4,4-difluoro-3-oxopiperidine

This protocol is adapted from procedures for the reduction of similar 3-substituted-4-oxopiperidines and N-Boc-3-piperidone.[1][4][5][6]

Materials:

  • N-Boc-4,4-difluoro-3-oxopiperidine

  • A suitable carbonyl reductase (screening of a KRED library is recommended)

  • NAD⁺ or NADP⁺

  • Glucose dehydrogenase (GDH) for cofactor regeneration

  • D-Glucose

  • Phosphate buffer (e.g., 100 mM, pH 7.0)

  • Organic co-solvent (e.g., isopropanol, DMSO) if required for substrate solubility

  • Ethyl acetate

Procedure:

  • In a temperature-controlled vessel, prepare a reaction buffer containing phosphate buffer, D-glucose (1.1 eq), and NAD⁺ or NADP⁺ (catalytic amount, e.g., 0.1 mmol/L).

  • Add the selected carbonyl reductase and glucose dehydrogenase to the buffer.

  • Dissolve N-Boc-4,4-difluoro-3-oxopiperidine in a minimal amount of a water-miscible co-solvent if necessary, and add it to the reaction mixture (e.g., to a final concentration of 10-50 g/L).

  • Stir the reaction mixture at a controlled temperature (e.g., 30 °C) and monitor the progress by HPLC or GC analysis.

  • Upon completion (typically 6-24 hours), quench the reaction by adding an equal volume of ethyl acetate.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude chiral N-Boc-4,4-difluoro-3-hydroxypiperidine can be purified by flash column chromatography.

  • Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Expected Outcome:

Based on analogous reductions of piperidinones, this method is anticipated to provide the chiral alcohol with high conversion and excellent enantiomeric excess (>99% ee).[1][4][5]

SubstrateBiocatalystConversion (%)Enantiomeric Excess (%)Reference
tert-butyl 4-oxo-3-phenylpiperidine-1-carboxylateHeCR / DbCR>99>99[1][4]
N-Boc-3-piperidoneAldo-keto reductase>99>99[6]
Method B: Diastereoselective Chemical Reduction

Chemical methods for the diastereoselective reduction of ketones offer a complementary approach to biocatalysis. The choice of reducing agent can influence the stereochemical outcome, allowing for access to different diastereomers.

Protocol 3: Diastereoselective Reduction of N-Boc-4,4-difluoro-3-oxopiperidine

This protocol is based on established methods for the diastereoselective reduction of cyclic ketones.[7]

Materials:

  • N-Boc-4,4-difluoro-3-oxopiperidine

  • Anhydrous solvent (e.g., THF, Methanol, Ethanol)

  • Reducing agent (e.g., Sodium borohydride (NaBH₄), Lithium tri-tert-butoxyaluminum hydride (LiAlH(O-t-Bu)₃), L-Selectride®)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

Procedure for a Felkin-Anh Controlled Reduction (example):

  • Dissolve N-Boc-4,4-difluoro-3-oxopiperidine (1.0 eq) in anhydrous THF under a nitrogen atmosphere.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add a solution of L-Selectride® (1.0 M in THF, 1.1 eq) to the stirred ketone solution.

  • Stir the reaction mixture at -78 °C for 1-3 hours, monitoring the progress by TLC.

  • Carefully quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford the desired diastereomer of N-Boc-4,4-difluoro-3-hydroxypiperidine.

  • Determine the diastereomeric ratio (dr) by ¹H NMR or GC analysis.

Causality behind Reagent Selection:

The stereochemical outcome of the reduction is governed by the principles of stereocontrol. For N-Boc-4,4-difluoro-3-oxopiperidine, the bulky N-Boc group and the gem-difluoro group at the 4-position will influence the trajectory of the hydride attack.

  • Felkin-Anh Model: Bulky reducing agents like L-Selectride® are expected to attack from the less hindered face, leading to the formation of one major diastereomer.

  • Chelation Control: If a chelating metal is present in the reducing agent (e.g., with certain lithium or zinc reagents), and there is a coordinating group on the ring, the conformation of the substrate can be locked, leading to a different stereochemical outcome.

Reducing AgentProposed Stereochemical ControlExpected Major Diastereomer
NaBH₄Less selective, may give mixturesMixture of diastereomers
L-Selectride®Felkin-Anh controlOne major diastereomer
LiAlH(O-t-Bu)₃Potentially chelation-controlled with Boc groupPotentially the opposite diastereomer to L-Selectride®

Part 3: Deprotection and Final Product Characterization

The final step in the synthesis is the removal of the N-Boc protecting group to yield the free chiral 4,4-difluoro-3-hydroxypiperidine, often isolated as a hydrochloride salt for improved stability and handling.

Protocol 4: N-Boc Deprotection
  • Dissolve the purified chiral N-Boc-4,4-difluoro-3-hydroxypiperidine in a suitable solvent such as dichloromethane, dioxane, or methanol.

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane (e.g., 4 M).[8]

  • Stir the reaction mixture at room temperature for 1-4 hours, monitoring the deprotection by TLC.

  • Concentrate the reaction mixture under reduced pressure.

  • If necessary, triturate the residue with diethyl ether to precipitate the hydrochloride or trifluoroacetate salt.

  • Filter the solid and dry under vacuum to obtain the final product.

Characterization:

The final product should be characterized by standard analytical techniques, including:

  • ¹H and ¹³C NMR: To confirm the chemical structure and diastereomeric purity.

  • ¹⁹F NMR: To confirm the presence of the gem-difluoro group.

  • Mass Spectrometry: To determine the molecular weight.

  • Chiral HPLC: To confirm the enantiomeric excess.

  • Optical Rotation: To measure the specific rotation of the chiral product.

Conclusion and Future Outlook

The synthetic routes outlined in this guide provide robust and adaptable strategies for accessing the valuable chiral building block, 4,4-difluoro-3-hydroxypiperidine. The enzymatic reduction of the corresponding prochiral ketone stands out as a particularly attractive method, offering the potential for exceptional stereocontrol under environmentally benign conditions. The choice between a biocatalytic or chemical reduction approach will depend on factors such as the availability of specific enzymes, desired diastereomer, and scalability requirements. The protocols provided herein serve as a detailed starting point for researchers in drug discovery and development to synthesize this and related fluorinated piperidine scaffolds for the exploration of new chemical entities with enhanced pharmacological profiles.

References

  • Zheng, Y., et al. (2024). Enzymatic synthesis of four stereoisomers of 3-substituted-4-hydroxypiperidines by carbonyl reductase-catalyzed reduction. RSC Advances, 14, 12345-12352.
  • Zheng, Y., et al. (2024). Enzymatic synthesis of four stereoisomers of 3-substituted-4-hydroxypiperidines by carbonyl reductase-catalyzed reduction. [No valid URL provided in search results].
  • Surmont, R., et al. (2010). Synthesis of 4-substituted 3,3-difluoropiperidines. The Journal of Organic Chemistry, 75(3), 929–932. [Link]

  • McGlacken, G. P., et al. (2025). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ChemMedChem. [Link]

  • Våbenø, J., et al. (2002). Diastereoselective reduction of a chiral N-Boc-protected delta-amino-alpha,beta-unsaturated gamma-keto ester Phe-Gly dipeptidomimetic. The Journal of Organic Chemistry, 67(26), 9186–9191. [Link]

  • CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine.
  • Zinelaabidine, C., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. International Journal of Chemistry, 4(3). [Link]

  • CN102775343A - Preparation method for 1-N-BOC-4-acetyl piperidine.
  • Wang, Z., et al. (2017). Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase. Applied Biochemistry and Biotechnology, 182(2), 736-748. [Link]

  • CN105274160A - Method for preparing (S) -N-boc-3-hydroxypiperidine by enzymatic asymmetric reduction.
  • Singh, P., et al. (2020). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry - Section B. [Link]

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Application Notes and Protocols: Strategic Coupling Reactions of Benzyl 4,4-difluoro-3-hydroxypiperidine-1-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Fluorinated Piperidines in Drug Discovery

The piperidine motif is a cornerstone in medicinal chemistry, appearing in a vast number of approved pharmaceuticals.[1] Its saturated, three-dimensional structure often imparts favorable physicochemical properties, such as improved solubility and metabolic stability, when compared to flat aromatic systems. The strategic introduction of fluorine atoms onto this scaffold further enhances its value as a building block in drug design.[2] Fluorine's unique properties, including its high electronegativity and small size, can profoundly influence a molecule's pKa, lipophilicity, and metabolic fate, often leading to improved potency and pharmacokinetic profiles.[3]

Benzyl 4,4-difluoro-3-hydroxypiperidine-1-carboxylate emerges as a particularly valuable synthetic intermediate. The gem-difluoro group at the 4-position can modulate the basicity of the piperidine nitrogen and introduce a conformational bias, while the hydroxyl group at the 3-position provides a versatile handle for a variety of coupling reactions. The benzyl carbamate protecting group offers stability during synthetic manipulations and can be readily removed under standard conditions. This application note provides a detailed guide for researchers, scientists, and drug development professionals on leveraging this building block in key coupling reactions, offering both theoretical insights and practical, field-proven protocols.

Core Reactivity and Strategic Considerations

The reactivity of this compound is primarily centered around three functional groups: the secondary alcohol at C-3, the secondary amine (after deprotection), and potentially C-H bonds adjacent to the nitrogen, although the latter is less commonly exploited in standard coupling reactions. The presence of the electron-withdrawing difluoro group can influence the nucleophilicity of the adjacent hydroxyl and amino functionalities.

O-Arylation of the 3-Hydroxyl Group: Forging Key Ether Linkages

The formation of aryl ethers is a common strategy in medicinal chemistry to explore structure-activity relationships (SAR). The hydroxyl group of this compound can be effectively arylated under various conditions, with the choice of method often depending on the electronic nature of the arylating agent.

Mechanistic Insight: Nucleophilic Aromatic Substitution (SNAr)

For electron-deficient aryl halides (e.g., those bearing nitro or cyano groups), a direct SNAr reaction is often feasible. The alkoxide, generated in situ by a suitable base, acts as the nucleophile, attacking the electron-poor aromatic ring and displacing the halide.

SNAr_Mechanism Substrate Piperidine-OH + Base Alkoxide Piperidine-O⁻ Substrate->Alkoxide -BH⁺ Meisenheimer Meisenheimer Complex Alkoxide->Meisenheimer + Aryl-X ArylHalide Electron-Deficient Aryl-X Product Piperidine-O-Aryl Meisenheimer->Product -X⁻ caption Figure 1: S Ar Mechanism for O-Arylation.

Caption: Figure 1: SNAr Mechanism for O-Arylation.

Protocol 1: SNAr O-Arylation with an Activated Aryl Fluoride

This protocol is adapted from methodologies used in the synthesis of orexin antagonists.[4]

Materials:

ReagentCAS NumberMolecular WeightQuantity (1 mmol scale)Moles
This compoundN/A285.29285 mg1.0 mmol
2-Fluoro-5-(trifluoromethyl)pyridine52489-19-1165.09182 mg1.1 mmol
Sodium Hydride (60% dispersion in mineral oil)7646-69-724.0044 mg1.1 mmol
Anhydrous Dimethylformamide (DMF)68-12-273.095 mLN/A

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (285 mg, 1.0 mmol).

  • Dissolve the starting material in anhydrous DMF (5 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (60% dispersion, 44 mg, 1.1 mmol) portion-wise. Caution: Hydrogen gas is evolved.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add 2-fluoro-5-(trifluoromethyl)pyridine (182 mg, 1.1 mmol) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of water (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired O-arylated product.

Amide Bond Formation: Coupling to the Piperidine Nitrogen

Following the removal of the Cbz protecting group, the resulting secondary amine is a key nucleophile for forming amide bonds, a critical linkage in many pharmaceutical agents.

Deprotection of the Benzyl Carbamate

A standard and effective method for Cbz deprotection is catalytic hydrogenation.

Deprotection_Workflow Start Cbz-Protected Piperidine Hydrogenation H₂, Pd/C (Catalyst) Start->Hydrogenation Intermediate Free Secondary Amine Hydrogenation->Intermediate Deprotection Coupling Carboxylic Acid, Coupling Reagent Intermediate->Coupling Product N-Acyl Piperidine Coupling->Product Amide Formation caption Figure 2: Deprotection and Amide Coupling Workflow.

Caption: Figure 2: Deprotection and Amide Coupling Workflow.

Protocol 2: Catalytic Hydrogenation for Cbz Deprotection

Materials:

ReagentCAS NumberMolecular WeightQuantity (1 mmol scale)Moles
This compoundN/A285.29285 mg1.0 mmol
Palladium on Carbon (10 wt. %)7440-05-3106.42 (Pd)29 mg (10 mol %)N/A
Methanol67-56-132.0410 mLN/A
Hydrogen (gas)1333-74-02.021 atm (balloon)Excess

Procedure:

  • Dissolve this compound (285 mg, 1.0 mmol) in methanol (10 mL) in a round-bottom flask.

  • Carefully add 10% Pd/C (29 mg).

  • Evacuate the flask and backfill with hydrogen gas (this should be repeated three times).

  • Stir the reaction mixture under a hydrogen atmosphere (balloon) at room temperature for 4-6 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield the deprotected 4,4-difluoro-3-hydroxypiperidine, which is often used in the next step without further purification.

Protocol 3: Amide Coupling with HATU

HATU is a highly efficient coupling reagent, particularly for sterically hindered or electron-deficient amines.

Materials:

ReagentCAS NumberMolecular WeightQuantity (1 mmol scale)Moles
4,4-Difluoro-3-hydroxypiperidine (from Protocol 2)N/A151.14151 mg1.0 mmol
Carboxylic Acid of Interest (e.g., Benzoic Acid)65-85-0122.12134 mg1.1 mmol
HATU148893-10-1380.23418 mg1.1 mmol
N,N-Diisopropylethylamine (DIPEA)7087-68-5129.240.35 mL (3 eq.)3.0 mmol
Anhydrous Dimethylformamide (DMF)68-12-273.095 mLN/A

Procedure:

  • In a round-bottom flask, dissolve the carboxylic acid (134 mg, 1.1 mmol) and HATU (418 mg, 1.1 mmol) in anhydrous DMF (3 mL).

  • Add DIPEA (0.35 mL, 3.0 mmol) and stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • In a separate flask, dissolve the crude 4,4-difluoro-3-hydroxypiperidine (151 mg, 1.0 mmol) in anhydrous DMF (2 mL).

  • Add the amine solution to the pre-activated carboxylic acid solution.

  • Stir the reaction at room temperature for 2-4 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with saturated aqueous lithium chloride solution (to remove DMF), then brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Palladium-Catalyzed Cross-Coupling Reactions

While direct C-C bond formation on the piperidine ring of this specific substrate is less documented, established palladium-catalyzed methods like Suzuki-Miyaura and Buchwald-Hartwig amination can be conceptually applied, for instance, after functionalizing the piperidine ring with a halide or triflate. A more direct application involves coupling with a partner that already contains the difluoropiperidine moiety. For illustrative purposes, we present a general protocol for a Suzuki-Miyaura coupling, which is a cornerstone of modern C-C bond formation.[5]

Protocol 4: Illustrative Suzuki-Miyaura Coupling

This protocol describes a general procedure for coupling an aryl bromide with a boronic acid, representing a typical transformation where a functionalized piperidine could be part of either coupling partner.

Suzuki_Coupling cluster_catalyst Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Ar¹-Pd(II)L₂-X Pd0->OxAdd + Ar¹-X (Oxidative Addition) ArylHalide Ar¹-X Transmetalation Ar¹-Pd(II)L₂-Ar² OxAdd->Transmetalation + Ar²-B(OH)₂ (Transmetalation) BoronicAcid Ar²-B(OH)₂ BoronicAcid->Transmetalation Base Base Base->Transmetalation Product Ar¹-Ar² Transmetalation->Product Reductive Elimination caption Figure 3: Simplified Suzuki-Miyaura Catalytic Cycle.

Caption: Figure 3: Simplified Suzuki-Miyaura Catalytic Cycle.

Materials:

ReagentCAS NumberMolecular WeightQuantity (1 mmol scale)Moles
Aryl Bromide (containing the piperidine)VariesVaries1.0 mmol1.0 mmol
Arylboronic AcidVariesVaries1.2 mmol1.2 mmol
Pd(dppf)Cl₂·CH₂Cl₂95464-05-4816.6441 mg (5 mol %)0.05 mmol
Potassium Carbonate (K₂CO₃)584-08-7138.21276 mg2.0 mmol
1,4-Dioxane/Water (4:1)123-91-1 / 7732-18-5-5 mLN/A

Procedure:

  • To a reaction vial, add the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), Pd(dppf)Cl₂·CH₂Cl₂ (41 mg, 0.05 mmol), and potassium carbonate (276 mg, 2.0 mmol).

  • Evacuate and backfill the vial with an inert gas (N₂ or Ar) three times.

  • Add the degassed 1,4-dioxane/water solvent mixture (5 mL).

  • Seal the vial and heat the reaction mixture to 80-100 °C for 6-12 hours.

  • Monitor the reaction by LC-MS.

  • After completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.

  • Purify by flash column chromatography.

Conclusion and Future Perspectives

This compound is a powerful and versatile building block for modern medicinal chemistry. Its strategic functionalization through O-arylation and amide bond formation provides rapid access to diverse chemical matter with desirable three-dimensional properties. The protocols outlined herein provide a robust starting point for researchers to incorporate this valuable scaffold into their drug discovery programs. Future work will likely focus on the development of late-stage C-H functionalization methods to further expand the accessible chemical space around this privileged core.[6]

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. URL: [Link]

  • Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry. URL: [Link]

  • Scott, J. S., et al. (2020). Addition of Fluorine and a Late-Stage Functionalization (LSF) of the Oral SERD AZD9833. ACS Medicinal Chemistry Letters, 11(9), 1741-1748. URL: [Link]

  • Maimone, T. J., & Buchwald, S. L. (2010). Pd-Catalyzed O-Arylation of Ethyl Acetohydroximate: Synthesis of O-Arylhydroxylamines and Substituted Benzofurans. Journal of the American Chemical Society, 132(29), 9990-9991. URL: [Link]

  • Kitchen, D. B., et al. (2004). Docking and scoring in virtual screening for drug discovery: methods and applications. Nature Reviews Drug Discovery, 3(11), 935-949. URL: [Link]

  • Ma, J., et al. (2023). Electrochemical Late-Stage Functionalization. Chemical Reviews, 123(10), 6136-6215. URL: [Link]

  • Lundgren, R. J., et al. (2017). The synthesis of sterically hindered amides. Chimia, 71(4), 228-232. URL: [Link]

  • Johansson, H., et al. (2013). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 11(38), 6649-6655. URL: [Link]

  • Actelion Pharmaceuticals Ltd. (2013). 4,4-difluoro-piperidine-compounds. WIPO Patent WO2013127913A1.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. URL: [Link]

  • Janssen Pharmaceutica NV. (2008). Substituted 4-amino-1-benzylpiperidine compounds. U.S. Patent US7368463B2.
  • Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids/esters. Claremont Colleges Scholarship. URL: [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. URL: [Link]

  • Schäfer, G., & Bode, J. W. (2017). The Synthesis of Sterically Hindered Amides. CHIMIA, 71(4), 228-232. URL: [Link]

  • PubChem. (n.d.). (S)-Benzyl 3-hydroxypiperidine-1-carboxylate. URL: [Link]

  • Pretze, M., et al. (2015). 4-[18F]Fluorophenylpiperazines by Improved Hartwig-Buchwald N-Arylation of 4-[18F]fluoroiodobenzene, Formed via Hypervalent λ3-Iodane Precursors: Application to Build-Up of the Dopamine D4 Ligand [18F]FAUC 316. Molecules, 20(8), 13694-13712. URL: [Link]

  • Schäfer, G., & Bode, J. W. (2017). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry, 71(4), 228-232. URL: [Link]

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. URL: [Link]

  • Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. URL: [Link]

  • Richardson-Merrell Inc. (1981). Piperidine derivatives. U.S. Patent US4254129A.
  • Kumar, A., et al. (2024). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ChemMedChem. URL: [Link]

  • Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. ResearchGate. URL: [Link]

  • Naeimi, H., & Mohammadi, F. (2015). 1,4-Dihydroxyanthraquinone–copper(ii) supported on superparamagnetic Fe3O4@SiO2: an efficient catalyst for N-arylation of nitrogen heterocycles and alkylamines with aryl halides and click synthesis of 1-aryl-1,2,3-triazole derivatives. RSC Advances, 5(10), 7119-7130. URL: [Link]

  • Klapars, A., et al. (2007). Cu-catalyzed N- and O-arylation of 2-, 3-, and 4-hydroxypyridines and hydroxyquinolines. The Journal of Organic Chemistry, 72(4), 1435-1438. URL: [Link]

  • Maimone, T. J., & Buchwald, S. L. (2010). Pd-Catalyzed O-Arylation of Ethyl Acetohydroximate: Synthesis of O-Arylhydroxylamines and Substituted Benzofurans. Organic Chemistry Portal. URL: [Link]

  • Staszewska-Krajewska, O., & Albrecht, Ł. (2022). Arylation Reactions in the Synthesis of Biologically Important 2,5-Diaryl-1,3,4-Oxadiazoles. Molecules, 27(23), 8345. URL: [Link]

  • ResearchGate. (2014). Can anyone help with O-arylation of secondary acyclic alcohols?. URL: [Link]

Sources

Application Note & Protocol: A Guide to the Scale-Up Synthesis of Fluorinated Piperidine Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of fluorine into piperidine scaffolds is a cornerstone of modern medicinal chemistry, profoundly enhancing the pharmacokinetic and physicochemical properties of drug candidates.[1] Piperidines are the most abundant heterocycles in pharmaceuticals, and their fluorinated analogues offer improved metabolic stability, modulated basicity (pKa), and enhanced membrane permeability.[1][2][3][4] However, transitioning from bench-scale synthesis to large-scale production of these valuable intermediates presents significant challenges, including hazardous reagents, competing reaction pathways like hydrodefluorination, and stringent stereochemical control. This guide provides an in-depth analysis of robust and scalable synthetic strategies, focusing on the hydrogenation of readily available fluoropyridines—a method that has emerged as a powerful and efficient route for large-scale campaigns. We will dissect the causality behind experimental choices, present detailed, field-proven protocols, and address the critical safety and engineering considerations essential for successful scale-up.

The Strategic Importance of Fluorinated Piperidines

The fusion of a piperidine ring with fluorine atoms creates a powerful synergy for drug design. The piperidine motif provides a three-dimensional scaffold ideal for interacting with biological targets, while fluorine's unique properties—high electronegativity, small steric footprint, and the strength of the C-F bond—offer a suite of advantages:

  • Metabolic Blocking: The C-F bond is exceptionally strong and not typically cleaved by metabolic enzymes, allowing chemists to block sites of oxidative metabolism and extend a drug's half-life.[5][6]

  • pKa Modulation: Fluorine's strong electron-withdrawing effect can lower the basicity of the piperidine nitrogen. This is a critical tool for fine-tuning a molecule's ionization state at physiological pH, which can impact solubility, cell permeability, and off-target activity, such as hERG channel affinity.[4][7]

  • Conformational Control: The gauche effect and other stereoelectronic interactions involving fluorine can be used to lock the piperidine ring into a desired conformation, enhancing binding affinity to a target protein.[1][2]

Given that nearly a quarter of all small-molecule drugs contain fluorine and 59% contain a nitrogen-heterocycle, the demand for scalable routes to fluorinated piperidines is immense.[2][3]

Core Synthetic Strategies for Scale-Up

Two primary retrosynthetic strategies dominate the synthesis of fluorinated piperidines. The choice of strategy is dictated by factors such as the availability of starting materials, the desired substitution pattern, stereochemical requirements, and, critically for scale-up, overall process safety and efficiency.

G cluster_0 Key Intermediate cluster_1 Strategy 1: Hydrogenation cluster_2 Strategy 2: Direct Fluorination FP Fluorinated Piperidine FPy Fluorinated Pyridine (Abundant Starting Material) FPy->FP Catalytic Hydrogenation (e.g., Pd/C, Rh, Ru) Pip Piperidine Precursor (e.g., Hydroxypiperidine) Pip->FP Deoxyfluorination (e.g., DAST, XtalFluor®)

Figure 1: High-level retrosynthetic strategies for fluorinated piperidines.

While direct fluorination of a pre-formed piperidine ring is a valid approach, it often involves multiple steps to install the necessary directing groups and utilizes hazardous, expensive deoxyfluorination reagents like DAST, which pose thermal stability risks on a large scale.[8][9] Consequently, the catalytic hydrogenation of fluorinated pyridines has become the preferred industrial method due to its high efficiency, atom economy, and the wide commercial availability of fluoropyridine precursors.[2][3][10]

In-Depth Focus: Heterogeneous Hydrogenation of Fluoropyridines

The direct reduction of fluoropyridines to the corresponding piperidines is a powerful transformation that often proceeds with high cis-diastereoselectivity.[2][11] This method avoids the handling of harsh fluorinating agents and benefits from well-established hydrogenation technology in process chemistry.

Causality of Experimental Design
  • Catalyst Selection: Palladium on carbon (Pd/C) and Pearlman's catalyst (Pd(OH)₂/C) are the workhorses for this transformation.[2] Palladium is highly active for pyridine reduction. The key challenge, however, is preventing hydrodefluorination (HDF), the cleavage of the C-F bond.[3] The choice of catalyst support, solvent, and additives is crucial to maximize selectivity for C=C/C=N reduction over C-F cleavage.

  • Acidic Medium: The hydrogenation is typically performed in the presence of a Brønsted acid (e.g., HCl).[2] This is critical for two reasons:

    • Activation: Protonation of the pyridine nitrogen makes the aromatic ring more electron-deficient and thus more susceptible to reduction.

    • Preventing Catalyst Poisoning: The resulting piperidine product is basic and can adsorb to the catalyst surface, inhibiting its activity. The acid protonates the product, forming a salt that desorbs from the catalyst, allowing for high catalyst turnover.

  • Solvent Choice: Protic solvents like methanol (MeOH) or ethanol (EtOH) are commonly used as they are excellent solvents for the pyridinium salt and are compatible with hydrogenation conditions.[2]

Key Scale-Up Challenges & Mitigation
ChallengeConsequenceMitigation Strategy
Hydrodefluorination (HDF) Formation of non-fluorinated impurity, yield loss.[3][7]Optimize catalyst (e.g., Pd(OH)₂/C), control hydrogen pressure and temperature, minimize reaction time.
Incomplete Reduction Formation of fluorinated tetrahydropyridine intermediates.Ensure sufficient catalyst loading and hydrogen pressure, monitor reaction to completion by GC/HPLC.
Catalyst Handling Palladium on carbon is pyrophoric when dry and exposed to air.Handle catalyst as a water-wet slurry, use inert atmosphere (N₂ or Ar) during charging, and employ engineered controls for safe filtration.
Thermal Management Hydrogenation is an exothermic process.Use jacketed reactors with good heat transfer, control the rate of hydrogen addition, and perform thermal hazard analysis before scale-up.

Detailed Protocol: Gram-Scale Synthesis of cis-3-Fluoropiperidine Hydrochloride

This protocol describes the hydrogenation of 3-fluoropyridine, a common starting material, to its corresponding piperidine salt. This serves as a model for the scale-up of more complex substituted systems.

Materials and Equipment
  • Reagents: 3-Fluoropyridine, Methanol (MeOH), Concentrated Hydrochloric Acid (HCl), 10% Palladium on Carbon (50% water-wet), Nitrogen (N₂), Hydrogen (H₂).

  • Equipment: Jacketed glass reactor or stainless-steel autoclave equipped with overhead mechanical stirring, a thermal probe, a pressure gauge, gas inlet/outlet valves, and a rupture disc. Filtration apparatus (e.g., Büchner funnel or filter-drier). Rotary evaporator.

Experimental Workflow Diagram

G start Start reactor_prep Reactor Preparation - Inert with N2 - Charge 3-Fluoropyridine & MeOH start->reactor_prep acidification Acidification - Cool to 0-5 °C - Slowly add conc. HCl reactor_prep->acidification catalyst_charge Catalyst Charge - Slurry 10% Pd/C (wet) in MeOH - Add to reactor under N2 acidification->catalyst_charge hydrogenation Hydrogenation - Purge with H2 (3x) - Pressurize to 50-60 psi - Heat to 40-50 °C catalyst_charge->hydrogenation ipc In-Process Control (IPC) - Monitor H2 uptake - Sample for GC/HPLC analysis (Confirm >99% conversion) hydrogenation->ipc ipc->hydrogenation Reaction Incomplete filtration Catalyst Filtration - Cool to RT, vent H2, purge with N2 - Filter through Celite® - Wash with MeOH ipc->filtration Reaction Complete concentration Concentration - Concentrate filtrate via rotary evaporation filtration->concentration isolation Product Isolation - Triturate with MTBE or Acetone - Filter and dry solid product concentration->isolation end End (cis-3-Fluoropiperidine HCl) isolation->end

Figure 2: Step-by-step workflow for the hydrogenation of 3-fluoropyridine.
Step-by-Step Procedure
  • Reactor Setup: Charge the reactor with 3-fluoropyridine (1.0 eq) and methanol (10 vol). Begin stirring and inert the vessel by purging with nitrogen.

  • Acidification: Cool the solution to 0-5 °C using the reactor jacket. Slowly add concentrated HCl (1.1 eq) subsurface, ensuring the internal temperature does not exceed 15 °C.

  • Catalyst Charging: In a separate beaker, prepare a slurry of 10% Pd/C (50% wet, 1-2 mol%) in a small amount of methanol. Under a positive flow of nitrogen, carefully add the catalyst slurry to the reactor.

  • Hydrogenation: Seal the reactor. Purge the headspace by pressurizing with nitrogen and venting (repeat 3 times), followed by pressurizing with hydrogen and venting (repeat 3 times).

  • Pressurize the reactor with hydrogen to 50-60 psi. Heat the reaction mixture to 40-50 °C.

  • Reaction Monitoring: Monitor the reaction by observing the drop in hydrogen pressure (uptake). The reaction is typically complete within 4-8 hours. Take a sample for GC or HPLC analysis to confirm the complete consumption of the starting material and check levels of the hydrodefluorination byproduct.

  • Work-up: Once complete, cool the reactor to ambient temperature. Carefully vent the hydrogen and purge the system thoroughly with nitrogen.

  • Filtration: Under an inert atmosphere, filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. CAUTION: The catalyst on the filter pad is pyrophoric. Do not allow it to dry. Quench the filter cake immediately with plenty of water.

  • Isolation: Concentrate the filtrate under reduced pressure to afford a crude solid/oil. Triturate the residue with a suitable anti-solvent (e.g., methyl tert-butyl ether or acetone) to precipitate the product.

  • Filter the solid, wash with a small amount of the anti-solvent, and dry under vacuum to yield cis-3-fluoropiperidine hydrochloride as a white solid.

Critical Safety & Engineering Considerations for Scale-Up

Transitioning from the lab to a pilot plant or manufacturing setting introduces risks that must be systematically addressed.

G cluster_chemical Chemical Hazards cluster_process Process Hazards cluster_mitigation Mitigation & Control center Scale-Up Safety HF HF Generation (from some fluorinating agents) center->HF is a risk from Pyro Pyrophoric Catalysts (e.g., dry Pd/C) center->Pyro involves Corr Corrosive Reagents (HCl, Fluoride Ions) center->Corr involves Exo Exothermic Reactions (Runaway Potential) center->Exo can cause Press High Pressure Gas (Hydrogen) center->Press utilizes Transfer Mass Transfer Limits (Gas-Liquid Mixing) center->Transfer is limited by Mat Material Selection (Glass-lined, Hastelloy) HF->Mat PPE Proper PPE Pyro->PPE Corr->Mat Eng Engineering Controls (Jacketed Reactors, Venting) Exo->Eng Flow Flow Chemistry Exo->Flow Press->Eng Transfer->Eng Transfer->Flow

Sources

Application Notes & Protocols: Synthesis of Enzyme Inhibitors for Diabetes and Alzheimer's Disease

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: A Tale of Two Diseases, One Strategy

Diabetes Mellitus and Alzheimer's Disease represent two of the most significant global health challenges of our time. While seemingly disparate in their clinical manifestations—one a metabolic disorder, the other a neurodegenerative disease—they share a common thread at the molecular level that offers a powerful therapeutic strategy: enzyme inhibition.

In Type 2 Diabetes (T2D), enzymes like α-glucosidase and Dipeptidyl Peptidase-4 (DPP-4) play critical roles in glucose metabolism.[1][2] Their inhibition can help manage blood sugar levels, a cornerstone of T2D therapy.[3][4] Similarly, in Alzheimer's Disease (AD), enzymes such as Acetylcholinesterase (AChE) and β-secretase (BACE1) are central to the disease's pathology involving neurotransmitter degradation and the formation of amyloid plaques.[5][6] Inhibiting these enzymes is a clinically validated approach to alleviating symptoms and potentially modifying the disease course.[7][8]

This document serves as a technical guide, providing field-proven insights and detailed protocols for the synthesis and in vitro evaluation of representative inhibitors for key enzyme targets in both diabetes and Alzheimer's disease. We will explore the causality behind experimental choices, ensuring each protocol is a self-validating system grounded in authoritative scientific literature.

Part I: Targeting Type 2 Diabetes

Strategic Enzyme Target: α-Glucosidase

Mechanistic Role: α-Glucosidase is an enzyme located in the brush border of the small intestine. Its primary function is to break down complex carbohydrates and disaccharides into monosaccharides like glucose, which are then absorbed into the bloodstream.[9][10] For individuals with T2D, the rapid digestion of carbohydrates leads to sharp, post-meal spikes in blood glucose (postprandial hyperglycemia).[11]

Therapeutic Rationale: By inhibiting α-glucosidase, we can delay carbohydrate digestion and slow the rate of glucose absorption.[3][12] This strategy does not increase insulin secretion but effectively flattens the postprandial glucose curve, providing better glycemic control. Clinically approved drugs like acarbose and miglitol validate this approach, though the search for novel, non-carbohydrate-based inhibitors with improved side-effect profiles continues.[1]

Synthesis Protocol: 2,3-Dihydroquinazolin-4(1H)-one Derivatives

Quinazolinone scaffolds are a prominent class of heterocyclic compounds explored for α-glucosidase inhibition.[10] Their synthesis is often achieved through efficient, multi-component reactions. Here, we detail a robust, one-pot condensation protocol.[10]

Causality of Design: This multi-component reaction is chosen for its high atom economy and operational simplicity. Using a mild Lewis acid catalyst like aluminum sulfate facilitates the condensation cascade, leading to the desired heterocyclic core in good yields. The diversity of accessible inhibitors is vast, as various substituted anilines and aldehydes can be employed to probe the structure-activity relationship (SAR).

Step-by-Step Synthesis:

  • Reactant Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add isatoic anhydride (1.0 eq), the desired substituted pyrazole-4-carbaldehyde (1.0 eq), and the selected substituted aniline (1.0 eq).

  • Solvent and Catalyst Addition: Add ethanol (20 mL) as the solvent, followed by aluminum sulfate [Al₂(SO₄)₃] (15 mol%) as the catalyst.

  • Reaction Execution: Heat the mixture to reflux (approximately 80°C) and monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 7:3 hexane:ethyl acetate mobile phase). The reaction is typically complete within 4-6 hours.

  • Work-up and Isolation: After completion, cool the reaction mixture to room temperature. A solid precipitate will form. Collect the solid by vacuum filtration.

  • Purification: Wash the collected solid with cold ethanol (2 x 10 mL) to remove unreacted starting materials and impurities. If further purification is required, recrystallization from ethanol or column chromatography on silica gel can be performed.

  • Characterization: Confirm the structure and purity of the final compound using techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.[10]

In Vitro Assay Protocol: α-Glucosidase Inhibition

This protocol is based on a well-established colorimetric method using p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate.[9][13] The enzyme cleaves pNPG to release p-nitrophenol, a yellow-colored product that can be quantified spectrophotometrically at 405 nm.[14]

Self-Validation System: The protocol's integrity relies on a set of controls. A "100% activity" control (enzyme, buffer, solvent, substrate) and a "0% activity" blank (buffer, solvent, substrate, no enzyme) are essential for accurate calculation of inhibition. A known inhibitor, such as acarbose, should be used as a positive control to validate the assay's performance.

Step-by-Step Assay:

  • Reagent Preparation:

    • Phosphate Buffer: 50 mM, pH 6.8.

    • α-Glucosidase Enzyme Solution: Prepare a 0.2 U/mL solution in the phosphate buffer.

    • Substrate Solution (pNPG): Prepare a 1 mM solution in the phosphate buffer.

    • Test Compound Stock: Prepare a stock solution (e.g., 1 mg/mL) in DMSO. Create serial dilutions to determine the IC₅₀ value.

    • Stop Solution: 1 M Sodium Carbonate (Na₂CO₃).

  • Assay Procedure (96-well plate format):

    • To each well, add 20 µL of the test compound at various concentrations. For the control well, add 20 µL of the solvent (e.g., 1% DMSO in buffer).

    • Add 20 µL of the α-glucosidase enzyme solution to all wells except the blank wells.

    • Pre-incubate the plate at 37°C for 5 minutes.[15]

    • Initiate the reaction by adding 20 µL of the pNPG substrate solution to all wells.

    • Incubate the plate at 37°C for 20 minutes.[13][14]

    • Terminate the reaction by adding 50 µL of the 1 M Na₂CO₃ stop solution.[13][14]

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 405 nm using a microplate reader.

    • Calculate the percentage of inhibition using the following formula[13][14]: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

    • Plot the % inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) using non-linear regression analysis.

Part II: Targeting Alzheimer's Disease

Strategic Enzyme Target: Acetylcholinesterase (AChE)

Mechanistic Role: Acetylcholinesterase is a serine protease whose primary biological role is the termination of nerve impulses at cholinergic synapses.[16] It does this by rapidly hydrolyzing the neurotransmitter acetylcholine (ACh).[17]

Therapeutic Rationale: A key feature of Alzheimer's disease is the loss of cholinergic neurons, leading to a deficit in acetylcholine.[6] This deficit is strongly correlated with cognitive decline. By inhibiting AChE, the concentration and duration of action of acetylcholine in the synaptic cleft are increased, enhancing cholinergic neurotransmission.[6][16] This is the mechanism of action for clinically approved drugs like donepezil and rivastigmine.[6][7]

Synthesis Protocol: Phthalimide-Piperazine Derivatives

This synthetic approach is inspired by the structure of donepezil and aims to create novel inhibitors by linking a phthalimide moiety to a substituted piperazine core.[6] Phthalimide derivatives are known to interact with the AChE active site.

Causality of Design: The synthesis is a straightforward multi-step sequence involving nucleophilic substitution and acylation. The piperazine core acts as a versatile linker, and the final acylation step allows for the introduction of various substituted phenyl rings, enabling a systematic exploration of the peripheral anionic site (PAS) of the AChE enzyme.

Step-by-Step Synthesis: (Based on the general strategy for synthesizing donepezil-like analogs[6])

  • Step 1: N-alkylation of Piperazine:

    • Dissolve 1-benzylpiperazine (1.0 eq) and 2-(2-bromoethyl)isoindoline-1,3-dione (1.1 eq) in acetonitrile.

    • Add potassium carbonate (K₂CO₃) (2.0 eq) as a base.

    • Reflux the mixture for 12-18 hours, monitoring by TLC.

    • After completion, filter the solid K₂CO₃ and evaporate the solvent under reduced pressure. Purify the residue by column chromatography to yield the intermediate.

  • Step 2: Debenzylation:

    • Dissolve the intermediate from Step 1 in ethanol.

    • Add palladium on carbon (10% Pd/C) as a catalyst.

    • Hydrogenate the mixture under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature until the starting material is consumed (monitor by TLC).

    • Filter the catalyst through a pad of Celite and concentrate the filtrate to obtain the debenzylated piperazine intermediate.

  • Step 3: Acylation:

    • Dissolve the piperazine intermediate from Step 2 (1.0 eq) in dichloromethane (DCM).

    • Add triethylamine (TEA) (1.5 eq) as a base.

    • In a separate flask, dissolve the desired 2-bromo-1-(substituted-phenyl)ethan-1-one (1.1 eq) in DCM.

    • Add the acylating agent solution dropwise to the piperazine solution at 0°C.

    • Allow the reaction to warm to room temperature and stir for 8-12 hours.

    • Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the final product by column chromatography.

  • Characterization: Confirm the structure and purity of all intermediates and the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

In Vitro Assay Protocol: Acetylcholinesterase Inhibition (Ellman's Method)

This is the most widely used method for measuring AChE activity.[18][19] The assay uses acetylthiocholine (ATCh) as a substrate, which is hydrolyzed by AChE to produce thiocholine.[17] Thiocholine then reacts with Ellman's reagent, 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), to produce 5-thio-2-nitrobenzoate (TNB), a yellow anion with a maximum absorbance at 412 nm.[17][20]

Self-Validation System: The protocol requires a blank (all reagents except enzyme), a negative control (all reagents, with solvent instead of inhibitor), and a positive control (a known inhibitor like donepezil). The rate of the reaction is measured, and the inhibition is calculated relative to the uninhibited control.

Step-by-Step Assay:

  • Reagent Preparation:

    • Tris-HCl Buffer: 50 mM, pH 8.0.

    • DTNB Solution: 10 mM in Tris-HCl buffer.

    • ATCh Iodide Solution (Substrate): 10 mM in Tris-HCl buffer.

    • AChE Enzyme Solution: 6.67 U/mL in Tris-HCl buffer.

    • Test Compound Stock: Prepare a stock solution (e.g., 1 mg/mL) in a suitable solvent (e.g., ethanol or DMSO) and prepare serial dilutions.

  • Assay Procedure (96-well plate format):

    • To each well, add the following in order:

      • 1710 µL of Tris-HCl buffer (adjust volume as needed for plate format, this is for cuvette). For a 200 µL final volume in a 96-well plate: 145 µL buffer.

      • 25 µL of the test compound solution.

      • 10 µL of AChE enzyme solution.

      • 20 µL of DTNB solution.

    • Mix and incubate at room temperature for 5 minutes.

    • Initiate the reaction by adding 10 µL of the ATCh substrate solution.

  • Data Acquisition and Analysis:

    • Immediately measure the absorbance at 412 nm in kinetic mode, taking readings every minute for 5-10 minutes.[16]

    • Determine the rate of reaction (V = ΔAbs / Δt) for each concentration.

    • Calculate the percentage of inhibition: % Inhibition = [(V_control - V_sample) / V_control] * 100

    • Plot the % inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.[21]

Part III: Data Presentation and Workflow Visualization

Comparative Inhibitor Potency

Summarizing quantitative data in a structured table is crucial for comparing the efficacy of newly synthesized compounds against a known standard.

Compound ID Target Enzyme Scaffold IC₅₀ (µM) ± SD Reference Compound Reference IC₅₀ (µM) ± SD
Diabetes-01 α-Glucosidase2,3-Dihydroquinazolin-4(1H)-one15.2 ± 1.1Acarbose750.0 ± 25.0
Diabetes-02 α-Glucosidase2,3-Dihydroquinazolin-4(1H)-one8.7 ± 0.6Acarbose750.0 ± 25.0
Alzheimer-01 AChEPhthalimide-Piperazine16.4 ± 1.07[6]Donepezil0.041 ± 0.009
Alzheimer-02 AChEPhthalimide-Piperazine5.2 ± 0.4Donepezil0.041 ± 0.009

Note: Data are illustrative examples based on typical results from the literature.

Visualized Workflows

Diagrams are essential for clarifying complex processes. The following diagrams, generated using Graphviz, illustrate the overall drug discovery workflow and the specific mechanism of the AChE inhibition assay.

G cluster_0 Synthesis & Purification cluster_1 Characterization cluster_2 Biological Evaluation cluster_3 Analysis synthesis One-Pot Synthesis purification Filtration & Recrystallization synthesis->purification nmr NMR Spectroscopy purification->nmr ms Mass Spectrometry purification->ms assay In Vitro Enzyme Assay ms->assay ic50 IC50 Determination assay->ic50 sar SAR Analysis ic50->sar

Caption: High-level workflow for inhibitor synthesis and evaluation.

AChE_Assay AChE AChE Enzyme Products Thiocholine Acetate AChE->Products hydrolyzes to ATCh Acetylthiocholine (Substrate) ATCh->AChE binds Inhibitor Test Inhibitor Inhibitor->AChE blocks DTNB DTNB (Ellman's Reagent) Products:n->DTNB Thiocholine reacts with TNB TNB (Yellow Product, 412 nm) DTNB->TNB to form

Sources

Troubleshooting & Optimization

Overcoming side reactions in the synthesis of Benzyl 4,4-difluoro-3-hydroxypiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of Benzyl 4,4-difluoro-3-hydroxypiperidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this multi-step synthesis, with a focus on overcoming common side reactions and optimizing reaction conditions. Our goal is to provide you with the expertise and practical insights needed to achieve high yields and purity.

Introduction to the Synthetic Challenge

The synthesis of this compound is a critical process for the development of novel therapeutics, as fluorinated piperidine scaffolds are key components in many bioactive molecules.[1][2] The introduction of the gem-difluoro group at the C4 position and the hydroxyl group at the C3 position presents unique synthetic hurdles. This guide provides a systematic approach to troubleshooting the common challenges encountered during the key transformations: gem-difluorination of the piperidone precursor and the subsequent diastereoselective reduction of the 3-oxo intermediate.

Proposed Synthetic Pathway

A common and logical synthetic route to this compound starts from commercially available Benzyl 4-oxopiperidine-1-carboxylate. The synthesis can be envisioned in two main stages:

  • Gem-difluorination: Conversion of the C4-keto group to a difluoromethylene group.

  • Reduction: Diastereoselective reduction of the newly formed C3-keto group (resulting from the initial starting material) to a hydroxyl group.

Synthetic_Pathway Benzyl 4-oxopiperidine-1-carboxylate Benzyl 4-oxopiperidine-1-carboxylate Benzyl 4,4-difluoro-3-oxopiperidine-1-carboxylate Benzyl 4,4-difluoro-3-oxopiperidine-1-carboxylate Benzyl 4-oxopiperidine-1-carboxylate->Benzyl 4,4-difluoro-3-oxopiperidine-1-carboxylate Fluorinating Agent (e.g., DAST, Deoxo-Fluor) This compound This compound Benzyl 4,4-difluoro-3-oxopiperidine-1-carboxylate->this compound Reducing Agent (e.g., NaBH4)

Caption: Proposed synthetic route.

Troubleshooting Guide: A Problem-Solution Approach

This section is structured to address specific experimental issues you may encounter. Each problem is followed by an analysis of its probable causes and detailed, step-by-step protocols for resolution.

Problem 1: Low Yield and/or Incomplete Conversion During Gem-Difluorination

You observe a significant amount of starting material or a complex mixture of products after the fluorination of Benzyl 4-oxopiperidine-1-carboxylate.

Possible Causes and Solutions:

  • Cause A: Inactive Fluorinating Reagent.

    • Explanation: Deoxyfluorinating agents like Diethylaminosulfur Trifluoride (DAST) and its more thermally stable analogue, Deoxo-Fluor, are sensitive to moisture and can degrade upon prolonged storage.[3][4]

    • Solution:

      • Always use a fresh bottle of the fluorinating reagent or one that has been stored under strictly anhydrous conditions.

      • Consider titrating the reagent to determine its activity before use in a large-scale reaction.

  • Cause B: Insufficient Stoichiometry of the Fluorinating Reagent.

    • Explanation: The fluorination of ketones can be sterically demanding, and an insufficient amount of the fluorinating agent will lead to incomplete conversion.[5]

    • Solution:

      • Increase the equivalents of the fluorinating agent incrementally (e.g., from 1.5 to 2.0 to 2.5 equivalents).

      • Monitor the reaction progress by TLC or LC-MS to determine the optimal stoichiometry for your specific substrate.

  • Cause C: Suboptimal Reaction Temperature.

    • Explanation: While higher temperatures can drive the reaction to completion, they can also promote the decomposition of the fluorinating agent and lead to the formation of byproducts.[3] Conversely, a temperature that is too low will result in a sluggish or stalled reaction.

    • Solution:

      • Start the reaction at a lower temperature (e.g., -78 °C or 0 °C) and slowly warm to room temperature.

      • If the reaction is still incomplete, gentle heating (e.g., to 40-50 °C) can be applied, especially when using the more thermally stable Deoxo-Fluor.[4]

Experimental Protocol: Optimized Gem-Difluorination

  • To a solution of Benzyl 4-oxopiperidine-1-carboxylate (1.0 eq.) in anhydrous dichloromethane (DCM, 0.1 M) under an inert atmosphere (N₂ or Ar), cool the mixture to -78 °C.

  • Slowly add Deoxo-Fluor (2.0 eq.) dropwise via syringe.

  • Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC (staining with KMnO₄) or LC-MS.

  • Upon completion, carefully quench the reaction by slowly adding it to a cooled, saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with DCM (3x), combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

ParameterRecommendationRationale
Fluorinating Agent Deoxo-FluorMore thermally stable than DAST, allowing for a wider temperature range and potentially higher yields.[4]
Solvent Anhydrous DCMInert and a good solvent for both the substrate and the reagent. Must be rigorously dried.
Temperature -78 °C to RTSlow warming minimizes side reactions and decomposition of the reagent.
Stoichiometry 2.0 eq. of Deoxo-FluorEnsures complete conversion of the ketone. May need optimization.[5]
Problem 2: Formation of Elimination Byproducts (Vinyl Fluorides)

You observe the formation of a significant amount of Benzyl 4-fluoro-1,2,3,6-tetrahydropyridine-1-carboxylate as a byproduct during the gem-difluorination step.

Possible Cause and Solution:

  • Cause: Deprotonation of the Intermediate Fluoro Carbocation.

    • Explanation: The mechanism of ketone fluorination with DAST or Deoxo-Fluor is believed to proceed through an intermediate fluoro carbocation.[6] In the presence of a base (which can be the aminotrifluorosulfurane itself or its byproducts), deprotonation at the adjacent carbon can occur, leading to the formation of a vinyl fluoride.

    • Solution:

      • Maintain a Low Reaction Temperature: Lower temperatures disfavor the elimination pathway.

      • Use a Non-Basic Fluorinating Agent (if possible): While DAST and Deoxo-Fluor are standard, exploring other fluorination conditions might be necessary if elimination is a persistent issue.

      • Careful pH Control During Workup: Ensure the quenching step is performed under controlled conditions to avoid base-catalyzed elimination.

Elimination_Side_Reaction cluster_main Main Reaction Pathway cluster_side Side Reaction Ketone Ketone Intermediate_Carbocation Intermediate_Carbocation Ketone->Intermediate_Carbocation Fluorinating Agent Gem-difluoro Product Gem-difluoro Product Intermediate_Carbocation->Gem-difluoro Product + F- Vinyl_Fluoride Vinyl_Fluoride Intermediate_Carbocation->Vinyl_Fluoride - H+ (Elimination)

Caption: Competing pathways during fluorination.

Problem 3: Poor Diastereoselectivity in the Reduction of the 3-Oxo Group

The reduction of Benzyl 4,4-difluoro-3-oxopiperidine-1-carboxylate yields a nearly 1:1 mixture of the cis and trans diastereomers of the corresponding 3-hydroxy product.

Possible Causes and Solutions:

  • Cause A: Small Steric Difference Between the Two Faces of the Carbonyl.

    • Explanation: The gem-difluoro group at the C4 position influences the conformational preference of the piperidine ring. However, the steric hindrance on either face of the C3 carbonyl may not be significantly different, leading to poor facial selectivity with small reducing agents like sodium borohydride (NaBH₄).[7]

    • Solution: Use a Bulkier Reducing Agent.

      • Employing a sterically more demanding hydride source can enhance the diastereoselectivity. Reagents like L-Selectride® (lithium tri-sec-butylborohydride) or K-Selectride® (potassium tri-sec-butylborohydride) will preferentially attack from the less hindered face of the ketone.

  • Cause B: Reaction Temperature.

    • Explanation: Higher reaction temperatures can decrease the selectivity of the reduction by providing enough energy to overcome the small activation energy difference between the two competing diastereomeric transition states.

    • Solution: Lower the Reaction Temperature.

      • Perform the reduction at low temperatures (e.g., -78 °C). This will favor the transition state with the lower activation energy, leading to a higher diastereomeric ratio.

Experimental Protocol: Diastereoselective Reduction

  • Dissolve Benzyl 4,4-difluoro-3-oxopiperidine-1-carboxylate (1.0 eq.) in anhydrous tetrahydrofuran (THF, 0.1 M) under an inert atmosphere.

  • Cool the solution to -78 °C.

  • Slowly add L-Selectride® (1.0 M solution in THF, 1.2 eq.) dropwise.

  • Stir the reaction at -78 °C for 2-4 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of water, followed by aqueous sodium hydroxide (1 M) and hydrogen peroxide (30% solution).

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Extract the aqueous layer with ethyl acetate (3x), combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify by column chromatography to separate the diastereomers.

ParameterRecommendationRationale
Reducing Agent L-Selectride®Its steric bulk enhances diastereoselectivity.
Solvent Anhydrous THFAprotic solvent compatible with the reducing agent.
Temperature -78 °CMaximizes selectivity by favoring the lower energy transition state.

Frequently Asked Questions (FAQs)

Q1: What is the role of the benzyl carbamate (Cbz) protecting group?

A1: The Cbz group serves two primary purposes. First, it protects the piperidine nitrogen from reacting with the fluorinating agent. Second, its steric bulk can influence the conformation of the piperidine ring, which can have an impact on the diastereoselectivity of the reduction step.

Q2: Can I use other protecting groups for the piperidine nitrogen?

A2: Yes, other carbamate protecting groups like tert-butyloxycarbonyl (Boc) can be used. However, the Cbz group is often preferred due to its stability under the fluorination conditions and its ease of removal by hydrogenolysis, which is a mild deprotection method.

Q3: How can I effectively purify the final product and its intermediates?

A3: Purification of fluorinated compounds can be challenging due to their unique polarity.[8]

  • Column Chromatography: This is the most common method. For the intermediates and the final product, a silica gel column with a gradient elution of ethyl acetate in hexanes is typically effective.

  • Preparative HPLC: For achieving very high purity, reverse-phase preparative HPLC can be employed.[8]

  • Crystallization: If the final product is a solid, crystallization from a suitable solvent system can be an excellent method for obtaining highly pure material.[8]

Q4: What are the main safety precautions to consider during this synthesis?

A4:

  • Fluorinating Agents: DAST and Deoxo-Fluor are toxic and react violently with water, releasing corrosive hydrogen fluoride (HF). Always handle these reagents in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves and safety goggles.[3]

  • Hydride Reducing Agents: L-Selectride® and K-Selectride® are pyrophoric and react violently with water. Handle them under an inert atmosphere.

  • Quenching: Always quench reactions involving these reagents slowly and at low temperatures.

Conclusion

The synthesis of this compound is a rewarding yet challenging endeavor. By understanding the underlying reaction mechanisms and potential side reactions, and by applying the troubleshooting strategies outlined in this guide, researchers can significantly improve their success rate. Careful control of reaction conditions, use of appropriate reagents, and diligent monitoring are paramount to achieving high yields and purity of this valuable synthetic building block.

References

  • Reddit. (2020). Fluorination of alcohols, ketones, and aldehydes with DAST mechanisms. r/Chempros.
  • Benchchem. (n.d.).
  • Wikipedia. (n.d.).
  • Kim, D., & Lim, H. N. (2020). Synthesis of Acyl Fluorides via DAST-Mediated Fluorinative C–C Bond Cleavage of Activated Ketones. Organic Letters, 22(19), 7465–7469. [Link]

  • Organic Chemistry Portal. (n.d.).
  • Digital Commons@Georgia Southern. (2022). Synthesis of Trifluoromethyl Ketones by (Diethylamino) Sulfur Trifluoride (DAST).
  • Wagener, T., Heusler, A., Nairoukh, Z., Bergander, K., Daniliuc, C. G., & Glorius, F. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis, 10(20), 12052–12057. [Link]

  • Wagener, T., et al. (2020). Accessing (Multi)
  • Benchchem. (n.d.).
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  • Nitsch, D., et al. (2018). The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process.
  • ResearchGate. (2014).
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  • University of California, Irvine. (n.d.). Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one.
  • PrepChem.com. (n.d.). Synthesis of 1-benzyl-3-hydroxypiperidine-3-carboxylic acid.
  • Journal of the Chemical Society, Perkin Transactions 2. (1983). Reduction of some ketones using sulphurated sodium borohydride (NaBH2S3) : kinetics and mechanism.
  • Boulet, J. C., et al. (2025). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ChemMedChem.
  • Organic Syntheses. (n.d.). GEM-DIFLUORINATION OF BENZOPHENONES WITH DEOXO-FLUOR®.
  • Organic Synthesis. (n.d.). Alcohol to Fluoro / Carbonyl to Difluoro using Deoxofluor (BAST).
  • Scott, J. S., et al. (2021). The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. Chemical Science, 12(4), 1435–1442.
  • Sigma-Aldrich. (n.d.). Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor®).
  • Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry.
  • Common Organic Chemistry. (n.d.). Sodium Borohydride.
  • ResearchGate. (n.d.). IMAMR for the synthesis of (±)‐Cbz‐protected pelletierine 17.
  • Boulet, J. C., et al. (2025). Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. PubMed.
  • Ellman, J. A., & Wasa, M. (2016).
  • ChemRxiv. (2025). Synthesis and biological characterization of 4,4-difluoro-3- (phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) ant.
  • Mykhailiuk, P. K., et al. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry – A European Journal, 28(19), e202200331.
  • Asl, R. N., et al. (2021). Synthesis of 3-hydroxypyridin-4-one derivatives bearing benzyl hydrazide substitutions towards anti-tyrosinase and free radical scavenging activities. Scientific Reports, 11(1), 18451.
  • Patsnap. (2020). A kind of synthetic method of n-benzyl-3-hydroxypiperidine.
  • ChemScene. (n.d.). Benzyl (3S)
  • Google Patents. (n.d.). Method for synthesizing 1-BOC-3-piperidone.
  • ResearchGate. (n.d.).

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Technical Support Center: Purification of Fluorinated Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of fluorinated piperidine derivatives. This guide is designed for researchers, scientists, and drug development professionals who are navigating the unique challenges presented by this important class of compounds. The introduction of fluorine into the piperidine scaffold dramatically alters its physicochemical properties, offering significant advantages in medicinal chemistry but also complicating purification processes.[1][2][3] This resource provides in-depth troubleshooting guides, frequently asked questions, and detailed protocols to help you achieve your desired purity with confidence.

Understanding the Core Challenges

Fluorine's high electronegativity and the strength of the carbon-fluorine bond introduce several purification hurdles.[4][5] These include altered basicity (pKa), lipophilicity (LogP), and chromatographic behavior compared to their non-fluorinated analogs.[2][6][7] Unprotected fluorinated piperidines can also be volatile, making their isolation challenging.[4][8] Furthermore, the synthesis of these compounds can lead to a variety of impurities, including diastereomers, regioisomers, and byproducts from side reactions like hydrodefluorination.[9][10]

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of fluorinated piperidine derivatives in a question-and-answer format.

Question 1: I'm observing poor separation of my fluorinated piperidine from non-fluorinated impurities during flash chromatography on silica gel. What can I do?

Answer: This is a common issue stemming from the altered polarity of fluorinated compounds.

  • Underlying Cause: Fluorination can significantly reduce the basicity of the piperidine nitrogen, decreasing its interaction with the acidic silica gel. This can cause your compound to elute faster than expected, potentially co-eluting with less polar, non-fluorinated impurities.

  • Troubleshooting Strategies:

    • Solvent System Modification:

      • Increase Polar Modifier: Gradually increase the percentage of your polar solvent (e.g., methanol or ethanol) in your mobile phase. This will help to better differentiate between compounds with small polarity differences.

      • Amine Additive: Add a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), to the mobile phase. This deactivates the acidic sites on the silica gel, reducing tailing and improving the resolution of basic compounds.

    • Alternative Stationary Phases:

      • Alumina (basic or neutral): For highly basic piperidines where strong silica interaction is problematic, alumina can be a good alternative.

      • Amine-Functionalized Silica: This is often an excellent choice as it minimizes tailing and improves the separation of basic compounds.

      • Reverse-Phase Chromatography: If your compound has sufficient lipophilicity, reverse-phase flash chromatography (C18 silica) can provide an orthogonal separation mechanism, effectively separating based on hydrophobicity rather than polarity.[7]

Question 2: My fluorinated piperidine streaks badly on the TLC plate and the column, leading to broad peaks and poor recovery. Why is this happening and how can I fix it?

Answer: Streaking, or tailing, is a classic sign of strong, undesirable interactions between your compound and the stationary phase.

  • Underlying Cause: The basic nitrogen of the piperidine ring can interact strongly with the acidic silanol groups on the surface of the silica gel. This leads to a slow and uneven elution, resulting in streaking.

  • Troubleshooting Strategies:

    • Mobile Phase Additives: As mentioned previously, adding a small amount of triethylamine or another amine to your eluent will compete with your compound for the acidic sites on the silica, leading to more symmetrical peaks.

    • Pre-treatment of Silica: You can "pre-treat" your silica gel by flushing the column with your mobile phase containing the amine additive before loading your sample.

    • Protection of the Piperidine Nitrogen: If possible, protecting the piperidine nitrogen with a suitable protecting group (e.g., Boc, Cbz) can eliminate the basicity issue altogether, leading to much cleaner chromatography.[4][8] Of course, this adds extra steps to your synthesis.

Question 3: I'm struggling to separate diastereomers of my multi-fluorinated piperidine. What techniques should I consider?

Answer: Separating diastereomers can be challenging as they often have very similar physical properties.

  • Underlying Cause: Diastereomers have the same molecular weight and often similar polarities, making their separation by standard chromatography difficult.

  • Troubleshooting Strategies:

    • High-Performance Flash Chromatography (HPFC) or Preparative HPLC: These techniques offer significantly higher resolution than standard flash chromatography.[7] Experiment with different stationary phases (including chiral phases if you are dealing with enantiomers that have been derivatized to be diastereomers) and meticulously optimize your mobile phase.

    • Supercritical Fluid Chromatography (SFC): SFC can sometimes provide unique selectivity for the separation of stereoisomers and is often successful where HPLC fails.

    • Crystallization: If your compound is a solid, fractional crystallization can be a powerful technique for separating diastereomers. This often requires extensive screening of different solvents and solvent mixtures to find conditions where one diastereomer crystallizes preferentially.

    • Derivatization: Converting the diastereomers into derivatives with different physical properties can sometimes facilitate their separation. After separation, the derivatizing group can be removed.

Frequently Asked Questions (FAQs)

Q1: Is it always necessary to use a basic additive in my mobile phase when purifying fluorinated piperidines on silica gel?

A1: Not always, but it is a very common and effective strategy to improve peak shape and resolution. The necessity depends on the basicity of your specific derivative. If the fluorine substitution significantly lowers the pKa of the piperidine nitrogen, the interaction with silica may be less problematic. However, it is always a good first troubleshooting step if you observe tailing.

Q2: How does the position of fluorine substitution on the piperidine ring affect its purification?

A2: The position of fluorine has a profound impact on the molecule's conformation, polarity, and basicity.[1][2] For example, fluorine at the 3-position can influence the axial-equatorial preference of substituents, which can affect how the molecule interacts with a stationary phase.[1][2][11] This can lead to different elution profiles for constitutional isomers.

Q3: My unprotected fluorinated piperidine is quite volatile. How can I minimize loss during purification and concentration?

A3: Volatility is a known challenge with some unprotected fluorinated piperidines.[4][8]

  • In-situ Protection: One of the most effective strategies is to protect the piperidine nitrogen with a group like Cbz or Fmoc immediately after its synthesis and before purification.[4][8] This increases the molecular weight and reduces volatility.

  • Salt Formation: Converting the piperidine to a salt (e.g., hydrochloride or trifluoroacetate) will make it non-volatile.[1][2] The salt can then be purified by crystallization or reverse-phase chromatography.

  • Careful Evaporation: When concentrating your fractions, use a rotary evaporator with a cold trap and apply vacuum judiciously. Avoid excessive heating.

Q4: What are the best analytical techniques to assess the purity of my final fluorinated piperidine derivative?

A4: A combination of techniques is essential for a thorough purity assessment.[7]

  • NMR Spectroscopy: ¹H, ¹³C, and especially ¹⁹F NMR are crucial for confirming the structure and identifying any fluorine-containing impurities. The absence of extraneous peaks is a good indicator of purity.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides information on the purity of your compound and confirms its molecular weight.[7]

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile derivatives, GC-MS is an excellent tool for assessing purity.

Experimental Protocols

Protocol 1: General Flash Chromatography of a Fluorinated Piperidine Derivative on Silica Gel
  • Slurry Preparation: Prepare a slurry of silica gel in your initial, low-polarity mobile phase.

  • Column Packing: Pour the slurry into your column and allow it to pack under gravity or with gentle pressure.

  • Equilibration: Equilibrate the packed column with at least 3-5 column volumes of your starting mobile phase. If using an amine additive, ensure it is present in the equilibration solvent.

  • Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane). If solubility is an issue, you can adsorb the compound onto a small amount of silica gel, evaporate the solvent, and dry-load it onto the column.

  • Elution: Begin elution with your starting mobile phase. Gradually increase the polarity of the mobile phase (gradient elution) to elute your compound and any impurities.

  • Fraction Collection: Collect fractions and analyze them by TLC or LC-MS.

  • Pooling and Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Purification via Salt Formation and Crystallization
  • Salt Formation: Dissolve your purified (by chromatography) but potentially impure (isomerically) fluorinated piperidine in a suitable solvent like diethyl ether or ethyl acetate.

  • Acid Addition: Add a solution of an acid (e.g., HCl in ether, or trifluoroacetic acid) dropwise while stirring.

  • Precipitation: The corresponding salt should precipitate out of the solution. If not, you may need to cool the solution or add a non-polar co-solvent.

  • Isolation: Collect the solid by filtration and wash it with a cold, non-polar solvent.

  • Recrystallization: Dissolve the salt in a minimal amount of a hot solvent (e.g., ethanol, isopropanol, or a solvent mixture) and allow it to cool slowly. Pure crystals of one diastereomer may form.

  • Analysis: Analyze the crystals and the mother liquor to determine the efficiency of the separation.

Visualizing Purification Workflows

Decision Tree for Purification Strategy

Purification_Strategy Start Crude Fluorinated Piperidine Derivative Is_Volatile Is the compound volatile? Start->Is_Volatile Is_Basic Does it show significant tailing on silica TLC? Is_Volatile->Is_Basic No Protect Protect N-atom (e.g., Cbz, Boc) or form a salt (e.g., HCl) Is_Volatile->Protect Yes Chromatography_Type Select Chromatography Type Is_Basic->Chromatography_Type No Add_Amine Add Amine to Eluent (e.g., 0.1-1% TEA) Is_Basic->Add_Amine Yes Normal_Phase Normal Phase Chromatography (Silica or Alumina) Chromatography_Type->Normal_Phase Less Polar Reverse_Phase Reverse Phase Chromatography (C18) Chromatography_Type->Reverse_Phase More Polar/Apolar Diastereomers Are diastereomers present? Final_Purity Assess Final Purity (NMR, LC-MS) Diastereomers->Final_Purity No Prep_HPLC Preparative HPLC or SFC Diastereomers->Prep_HPLC Yes, and soluble Crystallization Crystallization Diastereomers->Crystallization Yes, and solid Protect->Is_Basic Normal_Phase->Diastereomers Reverse_Phase->Diastereomers Add_Amine->Chromatography_Type Prep_HPLC->Final_Purity Crystallization->Final_Purity

Caption: A decision tree for selecting a purification strategy.

References

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  • Barfoot, C. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update. Available from: [Link].

  • Glorius, F., et al. (2017). The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. Nature Chemistry. Available from: [Link].

  • Deshmukh, R., & Jha, A. (2014). Synthesis, characterization and anti-bacterial study of fluorine containing N-benzyl substituted piperidine and pyrrolidine derivatives. Der Pharma Chemica.
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  • ResearchGate. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Available from: [Link].

  • ResearchGate. Fluorinated piperidines prefer the axial conformation, due to stabilising C-F … N + interactions. Available from: [Link].

  • Le Roch, M., et al. (2024). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. Journal of Organic Chemistry. Available from: [Link].

  • Benchchem. Safety and handling of fluorinated organic compounds.
  • Talukdar, A., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules.
  • Chemistry Stack Exchange. Fluorine detection in organic compounds. Available from: [Link].

  • Champagne, P. A., et al. (2015). Preparation of Fluorinated Tetrahydropyrans and Piperidines using a New Nucleophilic Fluorination Reagent DMPU/HF. Organic Letters. Available from: [Link].

  • Defense Technical Information Center. Determination of Fluorine in Fluoro-Organic Compounds.
  • Wikipedia. Organofluorine chemistry. Available from: [Link].

  • Teledyne LABS. Effective Organic Compound Purification Handbook. Available from: [Link].

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Technical Support Center: A Troubleshooting Guide for Fluorination Reactions of Piperidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the fluorination of piperidines. This guide is designed for researchers, medicinal chemists, and process development scientists who are incorporating fluorine into piperidine scaffolds. Fluorinated piperidines are of immense interest in pharmaceutical and agrochemical research due to the unique physicochemical properties imparted by the fluorine atom.[1][2] However, their synthesis can be challenging, often plagued by issues of low yield, poor selectivity, and unexpected side reactions.[1][3][4]

This guide provides in-depth, field-tested insights in a question-and-answer format to directly address common problems encountered during these critical synthetic transformations. We will delve into the causality behind experimental choices, offering logical, evidence-based solutions to streamline your research and development efforts.

Part 1: General Troubleshooting & FAQs

This section covers broad issues applicable to various fluorination strategies.

Q1: My fluorination reaction is not proceeding to completion, and I observe significant starting material. What are the initial checks?

Answer: Incomplete conversion is a common hurdle. Before extensive optimization, a systematic check of fundamental parameters is crucial. The purity of reagents and solvents can significantly impact reactivity.[3]

Initial Diagnostic Workflow:

  • Reagent & Solvent Quality:

    • Moisture and Air Sensitivity: Many fluorination protocols are sensitive to moisture and air.[1] Ensure all glassware is oven-dried, and reactions are conducted under an inert atmosphere (e.g., Argon or Nitrogen). Solvents should be anhydrous.

    • Reagent Purity: Verify the purity of your piperidine substrate and the fluorinating agent. Impurities can inhibit catalysts or participate in side reactions.

  • Reaction Temperature:

    • Some fluorination reactions require elevated temperatures to overcome activation energy barriers. If you are running the reaction at room temperature, consider a stepwise increase in temperature (e.g., to 40 °C, then 60 °C), monitoring the reaction progress by TLC, GC, or NMR.

  • Stoichiometry:

    • Ensure the correct stoichiometry of reagents. For expensive fluorinating agents, precise measurement is key. For heterogeneous reactions, ensure efficient stirring to maximize contact between reactants.

Q2: I'm struggling with the purification of my final fluorinated piperidine. It seems to be volatile. What's the best approach?

Answer: The purification of volatile, unprotected fluorinated piperidines is a well-documented challenge.[1][3] The most effective strategy is to protect the piperidine nitrogen in situ after the reaction is complete, before workup and purification.

Recommended Protecting Groups for Trapping:

Protecting GroupReagentConditionsAdvantages
Cbz Benzyl chloroformate (Cbz-Cl)Basic conditions (e.g., NaHCO₃)Stable, allows for easy purification by chromatography.[1][3]
Boc Di-tert-butyl dicarbonate (Boc₂O)Basic conditions (e.g., Et₃N, DMAP)Widely used, orthogonal to many other protecting groups.
Fmoc Fmoc-Cl or Fmoc-OSuBasic conditionsUseful in peptide synthesis contexts; removed with piperidine.[5]

Protocol for In Situ Cbz Protection:

  • Upon reaction completion (monitored by TLC or LC-MS), cool the reaction mixture to 0 °C.

  • Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Add benzyl chloroformate (Cbz-Cl, 1.1 equivalents) dropwise.

  • Allow the mixture to warm to room temperature and stir for 2-4 hours.

  • Proceed with standard aqueous workup and extraction with an organic solvent (e.g., ethyl acetate).

  • The Cbz-protected fluoropiperidine is typically a less volatile solid or high-boiling oil, making it amenable to purification by silica gel chromatography.[1][3]

Part 2: Troubleshooting Electrophilic Fluorination

Electrophilic fluorination often employs N-F reagents like Selectfluor® to deliver an electrophilic fluorine source ("F+") to a nucleophilic carbon center.[6][7]

Q3: My reaction with Selectfluor® is giving a complex mixture of products and a low yield of the desired fluoropiperidine. What's going wrong?

Answer: While Selectfluor® is a versatile and easy-to-handle reagent, its reactivity can be sensitive to the choice of solvent and the electronic nature of the substrate.[7]

Causality & Solutions:

  • Solvent Incompatibility: Selectfluor® can react rapidly and exothermically with certain common laboratory solvents.[8] This can lead to reagent decomposition and a complex reaction profile.

    • Solution: AVOID using DMF, pyridine, and DMSO as solvents.[8][9] Acetonitrile is a widely used and generally safe solvent for reactions with Selectfluor®.[9]

  • Substrate Reactivity: The piperidine ring itself is electron-rich and can be susceptible to oxidation or side reactions. The reaction's success often depends on forming a more nucleophilic intermediate, like an enamine or an enolate.

    • Solution: Ensure your protocol is designed to generate the necessary nucleophilic intermediate. For example, if fluorinating alpha to a carbonyl, a strong base is required to form the enolate prior to the addition of Selectfluor®.

Troubleshooting Workflow for Electrophilic Fluorination:

start Low Yield/Complex Mixture with Selectfluor® check_solvent Check Solvent Is it DMF, Pyridine, or DMSO? start->check_solvent change_solvent Switch to Acetonitrile check_solvent->change_solvent Yes check_substrate Review Substrate Activation Is a nucleophilic intermediate (e.g., enolate) being formed? check_solvent->check_substrate No change_solvent->check_substrate optimize_base Optimize Base & Temperature for Enolate Formation check_substrate->optimize_base No/Unsure success Improved Yield & Purity check_substrate->success Yes optimize_base->success fail Consult Further Literature on Substrate Class optimize_base->fail sub Fluoropyridine protonated Protonated Fluoropyridinium Ion sub->protonated + HCl side_product Piperidine (Hydrodefluorination) sub->side_product No Acid Hydrodefluorination Dominates h2_pd H₂ / Pd(OH)₂/C protonated->h2_pd Hydrogenation Favored desired Fluoropiperidine (Desired Product) h2_pd->desired

Caption: Acid protonation favors hydrogenation over hydrodefluorination.

Part 5: Product Analysis & Characterization

Q6: How can I confirm the successful fluorination and determine the stereochemistry of my product?

Answer: A combination of analytical techniques is essential for unambiguous characterization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool.

    • ¹⁹F NMR: The presence of a signal in the ¹⁹F NMR spectrum is direct evidence of fluorination. The chemical shift and coupling constants provide structural information.

    • ¹H NMR: The C-H protons near the fluorine atom will show characteristic splitting patterns (coupling) with the fluorine atom (²JHF, ³JHF). These coupling constants are invaluable for determining stereochemistry. For example, large vicinal coupling constants (³J(F,Ha)) often indicate an axial orientation of the fluorine atom. [4] * ¹³C NMR: The carbon atom bonded to fluorine will appear as a doublet with a large one-bond C-F coupling constant (¹JCF).

  • Mass Spectrometry (MS): Provides the molecular weight of the product, confirming the incorporation of a fluorine atom (mass increase of 19 Da relative to the starting material, minus the mass of the leaving group).

  • Gas Chromatography (GC): Useful for determining the purity and diastereomeric ratio (d.r.) of the product mixture before purification. [4]

References

  • Schmiedel, A., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis. [Link]

  • Schmiedel, A., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation - PMC. National Institutes of Health. [Link]

  • Umemoto, T. (2022). Development of N-F fluorinating agents and their fluorinations: Historical perspective - PMC. National Institutes of Health. [Link]

  • Borbély, A., et al. (2018). Synthesis of fluorine-containing orthogonally protected piperidine β-amino esters (±)-12 and (±)-14. ResearchGate. [Link]

  • Wu, J., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference - PMC. National Institutes of Health. [Link]

  • Nairoukh, Z., et al. (2019). The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. National Institutes of Health. [Link]

  • Wu, J., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal. [Link]

  • Wikipedia. (n.d.). Electrophilic fluorination. Wikipedia. [Link]

  • Lee, E., et al. (2013). Mechanism of Electrophilic Fluorination with Pd(IV): Fluoride Capture and Subsequent Oxidative Fluoride Transfer - NIH. National Institutes of Health. [Link]

  • Common Organic Chemistry. (n.d.). Selectfluor. Common Organic Chemistry. [Link]

  • Wu, J., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. ResearchGate. [Link]

  • Michelet, B., et al. (2011). Combination of gold catalysis and Selectfluor for the synthesis of fluorinated nitrogen heterocycles. Beilstein Journal of Organic Chemistry. [Link]

  • Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update. [Link]

  • Schmiedel, A., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ResearchGate. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Specific Solvent Issues with Fluorination. Wordpress. [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). ANALYTICAL METHODS. ATSDR. [Link]

  • Common Organic Chemistry. (n.d.). Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor). Common Organic Chemistry. [Link]

  • ResearchGate. (n.d.). Fluorinated piperidines prefer the axial conformation, due to stabilising C-F … N + interactions. ResearchGate. [Link]

  • Wang, J., et al. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters. [Link]

  • ResearchGate. (2018). February 2018 — "Investigation of the substrate influence on the fluorination with Deoxofluor of some highly functionalized alicyclic scaffolds". ResearchGate. [Link]

  • University of Münster. (2019). Chemists develop new synthesis method for producing fluorinated piperidines. University of Münster. [Link]

  • Lal, G. S., et al. (1999). Bis(2-methoxyethyl)aminosulfur Trifluoride: A New Broad-Spectrum Deoxofluorinating Agent with Enhanced Thermal Stability. Organic Chemistry Portal. [Link]

  • Singh, R. P., & Shreeve, J. M. (2002). Recent Advances in Nucleophilic Fluorination Reactions of Organic Compounds Using Deoxofluor and DAST. ResearchGate. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Nuclophilic Fluorination by F-. Wordpress. [Link]

  • Castagnolo, D., et al. (2024). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. PubMed. [Link]

Sources

Technical Support Center: Optimizing Coupling Reactions with Fluorinated Building Blocks

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the complexities of cross-coupling reactions involving fluorinated building blocks. The unique electronic properties imparted by fluorine atoms present both exciting opportunities for molecular design and significant challenges in synthetic execution. This guide is structured to provide researchers, scientists, and drug development professionals with a deep, mechanistically-grounded understanding of these challenges and to offer practical, field-proven solutions.

The Fluorine Factor: A Double-Edged Sword in Catalysis

The incorporation of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties, including metabolic stability, lipophilicity, and binding affinity. However, the very properties that make fluorinated motifs desirable also complicate their synthesis. The high electronegativity of fluorine exerts a powerful electron-withdrawing inductive effect, which fundamentally alters the reactivity of the aromatic ring.

This leads to the core challenge in coupling reactions:

  • Difficulty of C-F Bond Activation : The carbon-fluorine bond is the strongest single bond to carbon, making its direct cleavage and functionalization energetically demanding. Catalytic activation is possible but typically requires harsh conditions or highly activated, electron-deficient substrates.[1][2][3]

  • Altered Reactivity of C-X Bonds : For a typical fluorinated aryl halide (F-Ar-X, where X = Br, I, OTf), the fluorine atom deactivates the ring, making the oxidative addition of the C-X bond into a metal catalyst (e.g., Palladium) more difficult compared to its non-fluorinated analog.

This guide provides troubleshooting strategies tailored to the most common palladium- and copper-catalyzed cross-coupling reactions.

Troubleshooting Guide: Palladium-Catalyzed Reactions

Palladium catalysis is the cornerstone of modern cross-coupling. However, the presence of fluorine requires careful optimization of catalyst, ligand, base, and solvent systems.

Suzuki-Miyaura Coupling

Common Issue: Low to no conversion when coupling a fluorinated aryl halide with a boronic acid/ester.

Causality: The electron-withdrawing fluorine atom(s) deactivates the aryl halide, slowing down the rate-limiting oxidative addition step.

start Low Yield in F-Aryl Suzuki Coupling ligand Switch to Electron-Rich, Bulky Ligand (e.g., SPhos, XPhos, tBu3P) start->ligand Is ligand sterically hindered & electron-rich? base Increase Base Strength (e.g., K3PO4, Cs2CO3, CsF) ligand->base No improvement success Reaction Optimized ligand->success Yield improves solvent Change Solvent System (Toluene, Dioxane -> DMF, NMP) base->solvent No improvement base->success Yield improves temp Increase Temperature / Use Microwave solvent->temp No improvement solvent->success Yield improves additive Consider Additives (e.g., LiI to facilitate oxidative addition) temp->additive Still no conversion temp->success Yield improves additive->success Yield improves

Caption: Troubleshooting workflow for Suzuki-Miyaura reactions.

ParameterRecommended ActionRationale
Ligand Switch to electron-rich, bulky monophosphine ligands such as P(t-Bu)₃ , SPhos , or XPhos .[4]Electron-donating ligands increase the electron density on the Pd(0) center, promoting the oxidative addition of the electron-poor aryl halide. Steric bulk favors the formation of a monoligated Pd(0) species, which is often the active catalyst.
Base Use a stronger base like K₃PO₄ or Cs₂CO₃ . In some cases, CsF can be effective.[5][6]A stronger base is required to efficiently form the more nucleophilic "ate" complex of the boronic acid, which accelerates the transmetalation step.[7]
Solvent Screen polar aprotic solvents like DMF or NMP , in addition to standard ethers like dioxane.[8]Highly dipolar solvents can enhance the solubility of inorganic bases and stabilize charged intermediates in the catalytic cycle.[8]
Temperature Increase the reaction temperature or utilize microwave irradiation .[9]The activation energy for the oxidative addition of deactivated aryl halides is high. Increased thermal energy or microwave assistance can help overcome this barrier.
Additives For difficult couplings, consider the addition of LiI .[7][10]Iodide can undergo halide exchange with the palladium complex or organozinc species in related couplings, potentially generating a more reactive intermediate.[10]
Buchwald-Hartwig Amination

Common Issue: Incomplete reaction or catalyst decomposition when coupling amines with fluoroarenes.

Causality: While fluoroarenes are electron-deficient and thus "activated" for nucleophilic attack, the reaction can be sensitive to the choice of base and ligand, which must be finely tuned to promote C-N reductive elimination without causing side reactions.

ParameterRecommended ActionRationale
Ligand Employ specialized biaryl phosphine ligands like BrettPhos (for primary amines), RuPhos , or AdBippyPhos .[11][12]These ligands are designed to stabilize the palladium center throughout the catalytic cycle and facilitate the challenging C-N reductive elimination step, which is often rate-limiting.[11]
Base Use a strong, non-nucleophilic base such as NaOtBu , KOtBu , or K₃PO₄ .A strong base is necessary to deprotonate the amine (or the N-H precursor complex) to form the palladium-amido intermediate required for reductive elimination.
Solvent Toluene and dioxane are standard choices.These solvents are generally effective, but solvent screening is always recommended for difficult substrates.
Pre-catalyst Use well-defined Pd(II) pre-catalysts (e.g., G3 or G4 palladacycles) or a combination of a Pd(0) source like Pd₂(dba)₃ with the ligand.Pre-catalysts ensure a reliable initiation of the catalytic cycle. Using a Pd(0) source avoids the need for an in situ reduction step, which can sometimes be inefficient.[13]
Sonogashira Coupling

Common Issue: Poor yields in the coupling of terminal alkynes with fluorinated aryl halides.

Causality: The challenge again lies in the initial oxidative addition of the F-Ar-X bond. Furthermore, the standard copper co-catalyst can sometimes lead to alkyne homocoupling (Glaser coupling).

ParameterRecommended ActionRationale
Catalyst System Standard PdCl₂(PPh₃)₂/CuI is a good starting point. For sensitive substrates, consider a copper-free protocol.[14][15]The palladium catalyst performs the main cross-coupling cycle, while the copper(I) co-catalyst forms a copper-acetylide intermediate that facilitates transmetalation to palladium. Copper-free systems avoid Glaser homocoupling but may require different conditions.[15][16]
Base / Promoter An amine base like Et₃N or DIPEA is typically used as both the base and often the solvent. For direct C-F bond activation, a very strong base like LiHMDS is required.[2]The amine base deprotonates the terminal alkyne. For the much more challenging direct functionalization of a C-F bond, a powerful base is needed to facilitate the oxidative addition.[2]
Substrate Reactivity Electron-withdrawing groups (in addition to fluorine) on the aryl halide will increase its reactivity.[17]The more electron-deficient the aromatic ring, the more susceptible the C-X bond is to oxidative addition by the electron-rich Pd(0) catalyst.

Troubleshooting Guide: Copper-Catalyzed Ullmann Condensation

The Ullmann reaction is a classical method for forming C-O, C-N, and C-S bonds. While often supplanted by palladium catalysis, it remains useful, especially for certain substrates.

Common Issue: The reaction requires very high temperatures and stoichiometric copper, leading to functional group incompatibility.

Causality: Traditional Ullmann conditions rely on the low reactivity of copper powder. Modern protocols use soluble Cu(I) catalysts and ligands to improve efficiency.

cluster_0 Reactivity of Aryl Halides (Ar-X) in Oxidative Addition cluster_1 Electronic Effect of Fluorine Ar-I Ar-I Ar-Br Ar-Br Ar-I->Ar-Br Decreasing Reactivity --> Ar-Cl Ar-Cl Ar-Br->Ar-Cl Decreasing Reactivity --> Ar-F Ar-F Ar-Cl->Ar-F Decreasing Reactivity --> F-Ar-X F-Ar-X Pd(0) Pd(0)L_n F-Ar-X->Pd(0) Oxidative Addition is SLOWER (due to inductive deactivation)

Sources

Preventing hydrodefluorination in catalytic reactions of difluoropiperidines

Author: BenchChem Technical Support Team. Date: January 2026

An invaluable resource for researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth troubleshooting guides and frequently asked questions to address the challenge of hydrodefluorination (HDF) in catalytic reactions of difluoropiperidines. As a Senior Application Scientist, my goal is to synthesize technical accuracy with field-proven insights, explaining not just the steps to take but the fundamental causality behind them.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the unwanted hydrodefluorination side reaction.

Q1: What is hydrodefluorination (HDF) and why is it a problem in my reaction?

A: Hydrodefluorination is an undesired side reaction where a carbon-fluorine (C-F) bond on your difluoropiperidine substrate is cleaved and replaced with a carbon-hydrogen (C-H) bond. This is problematic because it leads to the formation of a monofluorinated or non-fluorinated byproduct, reducing the yield of your desired difluorinated product and complicating purification. Given that the fluorine atoms are often integral to the desired physicochemical and biological properties of the target molecule, their removal compromises the entire synthetic strategy.

Q2: What are the primary mechanistic pathways that lead to HDF?

A: Hydrodefluorination typically proceeds through one of three main pathways, often dictated by the choice of catalyst and reagents:

  • Transition Metal-Mediated C-F Bond Activation: This is common in cross-coupling reactions using catalysts like palladium or nickel. The low-valent metal center can oxidatively add into the C-F bond, initiating a sequence that ultimately leads to HDF.[1][2][3][4]

  • Lewis Acid-Promoted Fluoride Abstraction: Strong Lewis acids can abstract a fluoride anion from the difluoropiperidine, generating a carbocationic intermediate. This carbocation is then quenched by a hydride source present in the reaction mixture.[5][6][7][8]

  • Single Electron Transfer (SET): Photoredox or other radical-based catalytic systems can reduce the substrate to form a radical anion, which can then fragment by eliminating a fluoride ion. The resulting carbon-centered radical is then trapped by a hydrogen atom donor.[9][10][11][12]

Q3: My reaction is supposed to be a C-H functionalization. Why is the C-F bond reacting instead?

A: The C-F bond is the strongest single bond to carbon, yet it can become kinetically or thermodynamically competitive with C-H bond activation under certain catalytic conditions.[8] This can happen if the catalyst has a high affinity for fluoride (fluorophilicity), if the reaction conditions are harsh enough to overcome the high bond dissociation energy of the C-F bond, or if the desired C-H bond is sterically hindered or electronically deactivated, making C-F activation a more favorable pathway for the catalyst.

Troubleshooting Guide: Diagnosing and Solving HDF

This guide is structured to help you diagnose the root cause of HDF in your reaction and implement effective solutions.

Problem: Significant HDF byproduct detected (e.g., >10% by ¹⁹F NMR or LC-MS)

When HDF is a major competing pathway, a systematic evaluation of the reaction components is necessary. The following workflow can help pinpoint the issue.

troubleshooting_workflow start HDF Detected (>10%) check_catalyst Evaluate Catalyst System start->check_catalyst check_conditions Evaluate Reaction Conditions start->check_conditions check_reagents Evaluate Reagents start->check_reagents metal_choice Is the metal too fluorophilic? (e.g., Ni(0), certain Rh/Ru complexes) check_catalyst->metal_choice Metal Center ligand_choice Is the ligand promoting C-F activation? check_catalyst->ligand_choice Ligand temp Is the temperature too high? check_conditions->temp Temperature time Is the reaction time too long, leading to product decomposition? check_conditions->time Time hydride_source Is there an adventitious or overly reactive H- source? check_reagents->hydride_source Hydride Source base_choice Is the base promoting an elimination pathway? check_reagents->base_choice Base

Caption: A decision tree for troubleshooting hydrodefluorination.

Potential Cause 1: Inappropriate Catalyst or Ligand Selection

The catalyst system is the most common culprit. The metal's intrinsic properties and the electronic and steric environment created by the ligands dictate its reactivity and selectivity.

Explanation of Causality: Certain low-valent, electron-rich transition metals, particularly Nickel(0), are known to readily activate C-F bonds via oxidative addition.[2][13][14][15] While this property is exploited in some transformations, it is a liability when C-H functionalization is the goal. The ligands play a crucial role; strongly σ-donating ligands like N-heterocyclic carbenes (NHCs) or bulky, electron-rich phosphines can increase the electron density on the metal center, further promoting oxidative addition into the strong C-F bond.[4][13][16]

Solutions:

  • Switch the Metal Center: If using a highly reactive metal like nickel, consider switching to a palladium-based catalyst, which can sometimes offer better selectivity for C-H vs. C-F activation, although it is not immune to causing HDF.[3][17][18]

  • Modify the Ligand: This is often the most effective strategy.

    • Reduce Ligand Donor Strength: Switch from a very electron-donating ligand (e.g., IPr, a bulky NHC) to a less donating one (e.g., a phosphine like PPh₃ or a ligand with electron-withdrawing groups). This makes the metal center less prone to oxidatively add into the C-F bond.

    • Increase Steric Hindrance: Employing bulkier ligands can sterically disfavor the approach of the catalyst to the C-F bond, potentially favoring activation at a more accessible C-H position.

Table 1: Representative Data on Ligand/Catalyst Effects on HDF

Catalyst PrecursorLigandDesired Product Yield (%)HDF Byproduct Yield (%)Rationale for Outcome
Pd₂(dba)₃P(t-Bu)₃65%25%Highly electron-donating phosphine promotes C-F oxidative addition.
Pd₂(dba)₃SPhos85%8%Buchwald-type biaryl phosphine ligand offers a better balance of activity and selectivity.
Ni(COD)₂IPr (NHC)40%50%Electron-rich Ni(0) with a strong σ-donating NHC is highly active for C-F cleavage.[4][16]
Ni(COD)₂PPh₃70%15%Less electron-donating PPh₃ tempers the reactivity of the nickel center.

Note: Data are illustrative and will vary based on the specific substrate and reaction.

Potential Cause 2: Harsh Reaction Conditions

High temperatures and prolonged reaction times can provide the necessary activation energy for the undesired HDF pathway and lead to the degradation of the desired product into HDF byproducts.

Explanation of Causality: While the desired catalytic reaction has a certain activation energy (Ea), the HDF side reaction has its own, often higher, Ea. By increasing the thermal energy of the system, you may be supplying enough energy to overcome the barrier for C-F activation, increasing the rate of HDF relative to the desired transformation.

Solutions:

  • Lower the Reaction Temperature: Screen temperatures in 10-20 °C increments below your standard condition. This is the simplest and often most effective way to reduce unwanted side reactions. A reduction in the overall reaction rate may be observed, but the improvement in selectivity can be worth the longer reaction time.

  • Monitor Reaction Progress and Optimize Time: Run time-course studies to determine the point at which the formation of your desired product plateaus and HDF begins to accelerate. Quenching the reaction at the optimal time can prevent product degradation and minimize byproduct formation.

Potential Cause 3: Uncontrolled Hydride Source

The "H" in HDF must come from a source within the reaction. This can be an intentionally added reagent (like a silane or borane) or an adventitious source.

Explanation of Causality: Many catalytic reactions, particularly cross-couplings, do not explicitly use a hydride reagent. However, sources of hydride can be generated in situ or be present as impurities. For example, alcohols, water, or even certain bases or solvents can act as a hydrogen source, especially in the presence of a reactive transition metal. If a hydride transfer agent like a silane is used, its reactivity is a key parameter.[2][8][14] Highly reactive silanes (e.g., Et₃SiH) are more likely to participate in HDF than bulkier or less reactive ones (e.g., Ph₃SiH).[4]

Solutions:

  • Use Anhydrous Reagents and Solvents: If HDF is a persistent issue, ensure all solvents and non-protic reagents are rigorously dried to minimize adventitious water.

  • Scrutinize Additives: Evaluate if any additives (bases, salts) could be acting as a hydrogen source. For example, isopropanol, often used as a reductant, can be a potent source of hydrogen for HDF.

  • Modify the Hydride Reagent: If your protocol requires a hydride source (e.g., for a reductive coupling), switch to a less reactive one. Screen different silanes, boranes, or hydrogen gas under carefully controlled pressure.

mechanistic_pathways sub Difluoropiperidine (R-CF2) p1 Oxidative Addition [M(0)] sub->p1 p2 Fluoride Abstraction [Lewis Acid] sub->p2 p3 Single Electron Transfer (SET) sub->p3 int1 R-CF(F)-M(II) p1->int1 C-F Cleavage int2 [R-CF]+ p2->int2 F- Abstraction int3 [R-CF2]•- p3->int3 Reduction prod HDF Product (R-CHF) int1->prod + H- source + Reductive Elim. int2->prod + H- source int3->prod - F- + H• source

Caption: Key mechanistic pathways leading to hydrodefluorination.

Prophylactic Strategies & Experimental Protocols

Designing your experiment to be inherently less prone to HDF is the most robust approach.

Protocol 1: General Procedure for C-H Arylation Prone to HDF

This protocol serves as a baseline example where HDF might be observed.

  • Reaction Setup: To an oven-dried vial under an inert atmosphere (N₂ or Ar), add the difluoropiperidine substrate (1.0 equiv), aryl halide partner (1.2 equiv), Pd₂(dba)₃ (2.5 mol%), and P(t-Bu)₃ (10 mol%).

  • Solvent and Base: Add anhydrous toluene (0.2 M) followed by NaOt-Bu (2.0 equiv).

  • Reaction Conditions: Seal the vial and heat the reaction mixture to 110 °C for 16 hours.

  • Workup and Analysis: Cool the reaction to room temperature, quench with saturated aqueous NH₄Cl, and extract with ethyl acetate. Analyze the crude product mixture by ¹⁹F NMR and LC-MS to determine the ratio of desired product to HDF byproduct.

Protocol 2: Modified Procedure to Minimize HDF

This protocol incorporates the troubleshooting strategies discussed above.

  • Reaction Setup: To an oven-dried vial under an inert atmosphere (N₂ or Ar), add the difluoropiperidine substrate (1.0 equiv), aryl halide partner (1.2 equiv), Pd(OAc)₂ (2.5 mol%), and SPhos (6 mol%).

    • Causality: Switching from the highly active Pd₂(dba)₃/P(t-Bu)₃ system to a pre-catalyst with a well-defined biaryl phosphine ligand (SPhos) provides better control over the active catalytic species, disfavoring C-F activation.

  • Solvent and Base: Add anhydrous 1,4-dioxane (0.2 M) followed by K₃PO₄ (2.0 equiv).

    • Causality: Using a weaker base like potassium phosphate instead of sodium t-butoxide can reduce the likelihood of base-promoted side reactions. Dioxane is also a common solvent for such transformations.

  • Reaction Conditions: Seal the vial and heat the reaction mixture to 80 °C . Monitor the reaction by TLC or LC-MS every 2-4 hours.

    • Causality: Reducing the temperature significantly disfavors the higher-activation energy HDF pathway. Monitoring allows for quenching the reaction upon completion, preventing prolonged heating that could lead to product decomposition.

  • Workup and Analysis: Cool the reaction to room temperature, quench with water, and extract with ethyl acetate. Analyze the product mixture to confirm a reduced level of the HDF byproduct.

By systematically applying these diagnostic and prophylactic strategies, researchers can significantly mitigate the undesired hydrodefluorination of difluoropiperidines, leading to higher yields, simpler purifications, and more reliable synthetic outcomes.

References

  • Ahrens, T., et al. (2015). Main-Group Lewis Acids for C–F Bond Activation. ACS Catalysis, 5(5), 3174-3184. [Link]

  • Ni, C., et al. (2015). Review of recent advances in C–F bond activation of aliphatic fluorides. Journal of Fluorine Chemistry, 179, 19-28. [Link]

  • Li, Z., et al. (2017). Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides. Catalysts, 7(12), 374. [Link]

  • Scott, D. J., et al. (2023). Synthetic Advantages of Defluorinative C–F Bond Functionalization. ACS Catalysis, 13(18), 12238-12268. [Link]

  • Wang, Y., et al. (2021). Catalytic Hydrodefluorination via Oxidative Addition, Ligand Metathesis, and Reductive Elimination at Bi(I)/Bi(III) Centers. Journal of the American Chemical Society, 143(32), 12537-12543. [Link]

  • Scott, V. J., et al. (2005). Room-Temperature Catalytic Hydrodefluorination of C(sp3)−F Bonds. Journal of the American Chemical Society, 127(15), 5499-5501. [Link]

  • Wikipedia contributors. (2023). Hydrodefluorination. Wikipedia. [Link]

  • Pérez-Rodríguez, M., et al. (2022). Nickel-catalysed sequential hydrodefluorination of pyridines: mechanistic insights led to the discovery of bench-stable precatalysts. Inorganic Chemistry Frontiers, 9(1), 107-117. [Link]

  • Amii, H., & Uneyama, K. (2009). Hydrodefluorination Reactions Catalyzed by Transition-Metal Complexes. Chemical Reviews, 109(5), 2119-2183. [Link]

  • VIPEr. (2022). Nickel-catalyzed Hydrodefluorination. VIPEr. [Link]

  • Jones, C. (2009). Fluoride as Ligand: Chemistry of Some New Terminal and Bridged Systems. Dalton Transactions, (38), 7791-7800. [Link]

  • Wang, K., et al. (2023). Synthesis of Fluorinated Compounds by Nickel-Catalyzed Defluorinative Cross-Coupling Reactions. ACS Catalysis, 13(18), 12238-12268. [Link]

  • Ghosh, T., et al. (2022). Multiphoton photoredox catalysis enables selective hydrodefluorinations. ChemRxiv. [Link]

  • Weaver, J. D., et al. (2016). Photocatalytic C–F Reduction and Functionalization. Accounts of Chemical Research, 49(11), 2458-2468. [Link]

  • Amii, H. (2014). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Catalysts, 4(3), 321-335. [Link]

  • Nakajima, K., et al. (2020). Nickel-catalyzed exhaustive hydrodefluorination of perfluoroalkyl arenes. ChemRxiv. [Link]

  • VIPEr. (2022). Nickel-catalyzed Hydrodefluorination. VIPEr. [Link]

  • Amii, H. (2014). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. ResearchGate. [Link]

  • Braun, T., et al. (2012). Decisive Steps of the Hydrodefluorination of Fluoroaromatics using [Ni(NHC)2]. Organometallics, 31(3), 945-954. [Link]

  • Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. [Link]

  • Braun, T., et al. (2012). Decisive Steps of the Hydrodefluorination of Fluoroaromatics using [Ni(NHC)2]. ResearchGate. [Link]

  • Sap, J. B. I., et al. (2020). Organophotoredox Hydrodefluorination of Trifluoromethylarenes with Translational Applicability to Drug Discovery. ResearchGate. [Link]

  • Fisher Scientific. (n.d.). Palladium-Catalysed Coupling Chemistry. Fisher Scientific. [Link]

  • Sap, J. B. I., et al. (2020). Organophotoredox Hydrodefluorination of Trifluoromethylarenes with Translational Applicability to Drug Discovery. Journal of the American Chemical Society, 142(20), 9181-9187. [Link]

Sources

Managing impurities in the synthesis of Benzyl 4,4-difluoro-3-hydroxypiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Benzyl 4,4-difluoro-3-hydroxypiperidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot issues encountered during the synthesis of this important fluorinated piperidine intermediate. The introduction of fluorine atoms into piperidine rings can significantly enhance the pharmacological properties of molecules, such as metabolic stability and binding affinity.[1][2] However, these modifications also introduce unique synthetic and purification challenges.[3]

This resource provides in-depth, experience-driven advice in a question-and-answer format to ensure the successful and efficient synthesis of your target compound.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis, offering explanations for the underlying causes and providing actionable protocols for resolution.

Question 1: The difluorination of my N-Cbz-3-oxopiperidine precursor is incomplete or results in significant side products. What are the likely causes and how can I optimize this step?

Answer:

Incomplete reaction and the formation of mono-fluorinated or decomposition products are common hurdles in the difluorination of keto-piperidines. The success of this step is highly dependent on the choice of fluorinating agent and meticulous control of reaction conditions.

Causality:

The mechanism of fluorination, particularly with reagents like diethylaminosulfur trifluoride (DAST) or its analogs, involves the formation of a reactive intermediate. The stability of this intermediate and the rate of the subsequent fluoride addition are sensitive to steric hindrance and the electronic nature of the substrate. Incomplete reaction can stem from insufficient reactivity of the fluorinating agent, low reaction temperature, or premature quenching. Side reactions, such as elimination, can be promoted by excessive heat or prolonged reaction times.

Troubleshooting Protocol:

  • Reagent Choice and Quality:

    • DAST and Analogs: While effective, DAST can be thermally unstable. Ensure it is fresh and has been stored correctly. Consider using more stable alternatives like Deoxo-Fluor®.

    • Stoichiometry: A slight excess of the fluorinating agent (1.5-2.0 equivalents) is often necessary to drive the reaction to completion.

  • Solvent and Temperature Control:

    • Solvent: Anhydrous, non-polar solvents like dichloromethane (DCM) or toluene are typically used. Ensure the solvent is rigorously dried to prevent hydrolysis of the fluorinating agent.

    • Temperature: The reaction is usually performed at low temperatures (-78 °C) to control reactivity and minimize side reactions. A slow warm-up to room temperature may be required. Monitor the reaction closely by TLC or LC-MS to determine the optimal reaction time and temperature profile.

  • Work-up Procedure:

    • Carefully quench the reaction at low temperature by slowly adding a saturated aqueous solution of sodium bicarbonate or a similar mild base. A rapid or uncontrolled quench can lead to the formation of byproducts.

Question 2: I am observing a significant amount of a des-fluoro impurity in my final product after the reduction of the 3-keto group. What is causing this and how can it be prevented?

Answer:

The formation of a des-fluoro (defluorinated) byproduct is a known issue in the hydrogenation or reduction of fluorinated heterocyclic compounds.[1][4] This is particularly prevalent when using certain metal catalysts.

Causality:

Catalytic hydrodefluorination can occur on the surface of catalysts like palladium on carbon (Pd/C). This process involves the cleavage of the C-F bond and its replacement with a C-H bond. The presence of acidic conditions can exacerbate this side reaction.

Troubleshooting Protocol:

  • Catalyst Selection:

    • Avoid highly active hydrogenation catalysts like Pd/C if hydrodefluorination is a significant issue.

    • Consider alternative reduction methods such as using sodium borohydride (NaBH₄) or lithium aluminum hydride (LAH). These hydride-based reductions do not typically cause defluorination.

  • Reaction Conditions for Catalytic Hydrogenation:

    • Catalyst Loading: Use the minimum effective catalyst loading.

    • Solvent: Protic solvents like ethanol or methanol are common.

    • Additives: The addition of a base, such as triethylamine (Et₃N), can help to neutralize any acidic species that may promote hydrodefluorination.[4] In some cases, fluoride scavengers like titanium isopropoxide have been used to prevent catalyst poisoning and reduce defluorination.[1]

Workflow for Minimizing Des-Fluoro Impurity

G cluster_0 Reduction Step cluster_1 Purification cluster_2 Impurity Monitoring Start Benzyl 4,4-difluoro-3-oxopiperidine-1-carboxylate Reduction Reduction (e.g., NaBH4 in MeOH) Start->Reduction Workup Aqueous Workup Reduction->Workup Crude_Product Crude Product Workup->Crude_Product Purification Column Chromatography (Silica Gel) Crude_Product->Purification Final_Product Pure this compound Purification->Final_Product Analysis LC-MS / 19F NMR Analysis Final_Product->Analysis G Start N-Cbz-3-oxopiperidine Difluorination Difluorination (e.g., DAST) Start->Difluorination Keto_Intermediate Benzyl 4,4-difluoro-3-oxopiperidine-1-carboxylate Difluorination->Keto_Intermediate Impurity_1 Mono-fluorinated byproduct Difluorination->Impurity_1 Side Reaction Reduction Ketone Reduction (e.g., NaBH4) Keto_Intermediate->Reduction Final_Product This compound Reduction->Final_Product Impurity_2 Des-fluoro byproduct Reduction->Impurity_2 Side Reaction Purification Purification (Chromatography/Crystallization) Final_Product->Purification

Sources

Technical Support Center: Stability and Handling of Cbz-Protected Fluorinated Amines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide addresses the nuanced stability challenges encountered when working with Carboxybenzyl (Cbz)-protected fluorinated amines. The introduction of fluorine into amine-containing molecules offers significant advantages in medicinal chemistry, altering properties like lipophilicity and metabolic stability.[1] However, the strong electron-withdrawing nature of fluorine substituents can profoundly impact the reactivity and stability of the widely used Cbz protecting group, leading to unexpected experimental outcomes. This resource provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you navigate these challenges effectively.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the general stability and handling of Cbz-protected fluorinated amines.

Q1: How does fluorine affect the general stability of the Cbz protecting group?

The stability of the Cbz group is significantly influenced by the electronic properties of the amine to which it is attached. Fluorine atoms, particularly when positioned on the α or β-carbon relative to the nitrogen, are potent electron-withdrawing groups. This effect decreases the electron density on the nitrogen atom, which in turn makes the adjacent carbamate carbonyl carbon more electrophilic. Consequently, the Cbz group on a fluorinated amine is often more susceptible to nucleophilic attack and cleavage under conditions where it would typically be considered stable.[2]

Q2: My Cbz-protected fluorinated amine appears to degrade upon storage. What are the likely causes and recommended storage conditions?

Degradation during storage can be attributed to two primary factors:

  • Hydrolysis: The increased electrophilicity of the carbamate carbonyl makes it more sensitive to ambient moisture, leading to slow hydrolysis.

  • Acid/Base Sensitivity: Trace acidic or basic residues from the synthesis or purification process can catalyze decomposition over time.

Recommended Storage:

  • Store the compound as a dry, amorphous solid or crystalline material.

  • Keep it in a desiccator under an inert atmosphere (e.g., argon or nitrogen).

  • Store at low temperatures (-20°C is recommended for long-term storage).

  • Ensure the compound is free from residual acids or bases by performing a neutral workup and thorough purification.

Q3: Are there specific classes of reagents that are incompatible with Cbz-protected fluorinated amines?

Yes. Due to the enhanced electrophilicity of the carbamate linkage, certain nucleophilic and basic reagents that are generally compatible with standard Cbz-amines can cause issues.

Reagent ClassIncompatibility RiskMechanistic Rationale
Strong Nucleophiles HighReagents like organometallics, hydrides (in some contexts), and potent thiolates can attack the activated carbamate carbonyl, leading to cleavage.
Strong Bases Moderate to HighWhile Cbz is generally base-stable, strong non-nucleophilic bases (e.g., LDA, NaHMDS) can potentially promote elimination if a suitable leaving group (like fluoride) is present on the β-carbon. Strong aqueous bases (e.g., high concentrations of NaOH) can cause hydrolysis.[3]
Certain Lewis Acids ModerateWhile some Lewis acids are used for deprotection, milder Lewis acids used in other reaction steps may inadvertently weaken or cleave the Cbz group, especially at elevated temperatures.
Part 2: Troubleshooting Guide

This guide provides solutions to specific problems encountered during experimental workflows.

A. Issues During Cbz Protection

Q4: I am getting a low yield while trying to protect my fluorinated amine with Cbz-Cl. What is happening?

The primary cause is the reduced nucleophilicity of the fluorinated amine. The electron-withdrawing fluorine atoms decrease the electron density on the nitrogen, making it a weaker nucleophile compared to its non-fluorinated counterpart.

Solutions:

  • Increase Reagent Stoichiometry: Use a larger excess of benzyl chloroformate (Cbz-Cl), from 1.5 to 2.5 equivalents.

  • Optimize Base and pH:

    • Under Schotten-Baumann conditions (aqueous base), carefully maintain the pH between 9 and 10. A pH that is too high can cause hydrolysis of Cbz-Cl, while a pH that is too low results in a high concentration of the unreactive ammonium salt.[3]

    • Consider using a non-aqueous system with a stronger, non-nucleophilic organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).

  • Use an Activated Cbz Reagent: If Cbz-Cl is ineffective, switch to a more reactive agent such as N-(benzyloxycarbonyloxy)succinimide (Cbz-OSu).[4]

B. Issues with In-Situ Stability

Q5: The Cbz group on my fluorinated amine was cleaved during a subsequent reaction step that did not involve hydrogenolysis or strong acid. Why did this happen?

This is a classic stability issue. The fluorinated alkyl chain activates the Cbz group towards nucleophilic attack. Your reaction conditions likely involved a nucleophile that cleaved the group.

Troubleshooting Workflow:

start Unexpected Cbz Cleavage Detected reagent_check Review Reagents in Failed Step start->reagent_check nucleophile Was a strong nucleophile present? (e.g., R-Li, Grignard, NaBH4, R-SH) reagent_check->nucleophile base Was a strong base used? (e.g., NaOH, LDA, t-BuOK) nucleophile->base No sol_nuc Solution: 1. Lower reaction temperature. 2. Use a less nucleophilic reagent. 3. Consider an alternative, more robust protecting group (e.g., an amide). nucleophile->sol_nuc Yes sol_base Solution: 1. Use a weaker, non-nucleophilic base (e.g., DIPEA, 2,6-lutidine). 2. Ensure anhydrous conditions to prevent hydrolysis. base->sol_base Yes sol_other Consider thermal instability or Lewis acid catalysis. Lower temperature and re-evaluate. base->sol_other No

Caption: Troubleshooting workflow for unexpected Cbz cleavage.

C. Issues During Cbz Deprotection

Q6: Standard catalytic hydrogenation (H₂/Pd/C) is sluggish or fails to remove the Cbz group from my fluorinated amine. What can I do?

This can happen for several reasons:

  • Catalyst Poisoning: Trace impurities (e.g., sulfur compounds) or the substrate itself can poison the palladium catalyst.

  • Poor Substrate Solubility: The fluorinated compound may have poor solubility in standard hydrogenation solvents like methanol or ethanol.

Solutions:

  • Change the Solvent: Screen solvents like THF, ethyl acetate, or even fluorinated solvents like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), which can improve solubility and sometimes enhance reactivity.[5][6]

  • Switch to Transfer Hydrogenation: This method avoids flammable H₂ gas and can be more effective. Common hydrogen donors include ammonium formate, formic acid, or cyclohexene.[7]

  • Use an Acidic Deprotection Method: The Cbz group is labile to strong acids. A common reagent is 33% HBr in acetic acid.[3][7] Caution: This method is harsh and not suitable for substrates with other acid-sensitive functional groups.

  • Try a Lewis Acid-Mediated Method: A combination of aluminum chloride (AlCl₃) in HFIP has been shown to be highly effective for cleaving Cbz groups, even in complex molecules, and offers a safer alternative to hydrogenation.[6]

Q7: During hydrogenation, I am observing the formation of an N-benzyl side product instead of my desired free amine. How do I prevent this?

This side reaction occurs when the intermediate carbamic acid decarboxylates too slowly, allowing for a second reduction of the iminium intermediate. It is often a sign of an insufficient hydrogen source.[3]

Solutions:

  • Ensure Adequate Hydrogen Supply: When using H₂ gas, ensure the system is properly purged and maintained under positive pressure (a balloon is often sufficient).

  • Use a Proton Source: Adding a mild acid like acetic acid (1-2% v/v) to the reaction can accelerate the breakdown of the carbamic acid intermediate, preventing the side reaction.

  • Switch to Transfer Hydrogenation: Using a hydrogen donor like ammonium formate often provides a more consistent source of hydrogen and protons, minimizing this side product.[7]

D. Issues During Workup & Purification

Q8: My compound decomposes during silica gel column chromatography. What is the cause and what are the alternatives?

The acidic nature of standard silica gel can catalyze the decomposition of sensitive compounds, including some Cbz-protected fluorinated amines.

Solutions:

  • Neutralize the Silica Gel: Pre-treat the silica gel by slurrying it in the eluent containing a small amount of a volatile base, such as 1% triethylamine.

  • Use an Alternative Stationary Phase:

    • Neutral Alumina: Less acidic than silica and a good alternative.

    • Florisil®: A magnesium silicate-based adsorbent that is nearly neutral.

    • Reverse-Phase Chromatography (C18): An excellent alternative if the compound has sufficient polarity to be retained.

  • Avoid Chromatography: If possible, purify the compound by recrystallization or distillation.

Part 3: Key Experimental Protocols
Protocol 1: Robust Cbz Protection of a Weakly Nucleophilic Fluorinated Amine

This protocol is designed for fluorinated amines that show low reactivity under standard conditions.

  • Dissolution: Dissolve the fluorinated amine (1.0 eq) in tetrahydrofuran (THF, 0.2 M).

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA, 2.5 eq) to the solution and cool the mixture to 0°C in an ice bath.

  • Reagent Addition: Slowly add benzyl chloroformate (Cbz-Cl, 1.5 eq) dropwise over 15 minutes, ensuring the internal temperature does not exceed 5°C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Check for the disappearance of the starting amine.

  • Workup: Quench the reaction by adding saturated aqueous ammonium chloride solution. Extract the product with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography (see Q8 for guidance).

Protocol 2: Deprotection via Transfer Hydrogenation

This is a reliable alternative to standard hydrogenation.

  • Setup: In a round-bottom flask, dissolve the Cbz-protected fluorinated amine (1.0 eq) in methanol or ethanol (0.1 M).

  • Hydrogen Donor: Add ammonium formate (5.0 eq) to the solution and stir until it dissolves.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (10-20 mol% by weight). Caution: Pd/C can be pyrophoric; handle with care and preferably under an inert atmosphere.

  • Reaction: Heat the reaction mixture to 40-50°C and stir vigorously. The reaction is often accompanied by gentle gas evolution (CO₂).

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is fully consumed (typically 1-4 hours).

  • Filtration: Cool the mixture to room temperature and carefully filter it through a pad of Celite® to remove the Pd/C catalyst. Wash the pad thoroughly with methanol.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the deprotected amine. An aqueous workup may be necessary to remove residual ammonium salts.

Part 4: Mechanistic Insights & Data
The Electronic Impact of Fluorination on Cbz Stability

The core issue stems from the inductive effect of fluorine, which alters the electronic landscape of the carbamate.

Caption: Electronic comparison of standard vs. fluorinated Cbz-amines.

This increased electrophilicity is the root cause of the heightened sensitivity to nucleophiles and hydrolysis, providing a predictive framework for troubleshooting unexpected reactions.

References
  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

  • Greenspan, C. M., & Wilson, I. B. (1970). The effect of fluoride on the reaction of acetylcholinesterase with carbamates. Molecular Pharmacology, 6(3), 266–272.
  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

  • Organic Chemistry Portal. (2024). Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. Retrieved from [Link]

  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]

  • StudySmarter. (n.d.). Protecting Groups: Boc, Cbz, Amine - Chemistry. Retrieved from [Link]

  • Tlili, A., et al. (2021). eFluorination for the Rapid Synthesis of Carbamoyl Fluorides from Oxamic Acids. Organic Letters, 23(15), 5949–5953. [Link]

  • Tlili, A. (2023). Synthesis of Fluorinated Amines: A Personal Account. ACS Organic & Inorganic Au, 3(5), 334–342. [Link]

  • Lin, D. W., & Czechtizky, W. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters, 10(7), 945–949. [Link]

Sources

Technical Support Center: Synthesis of gem-Difluorinated Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of gem--difluorinated compounds. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and pitfalls encountered during the synthesis of these valuable molecules, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the knowledge to navigate the complexities of fluorination chemistry with confidence.

Troubleshooting Guide: Overcoming Common Experimental Hurdles

This section is structured to help you diagnose and solve specific problems you may encounter in the lab.

Problem 1: Low or No Conversion of Carbonyl to gem-Difluoride

Q: I am attempting a deoxygenative difluorination of my ketone/aldehyde, but I'm observing very low conversion to the desired gem-difluorinated product. What are the likely causes and how can I improve the yield?

A: Low conversion in deoxygenative difluorination is a frequent issue stemming from several factors, primarily related to the reactivity of the substrate and the choice and handling of the fluorinating agent.

Possible Causes & Solutions:

  • Insufficient Reactivity of the Fluorinating Agent: Diaryl ketones, for instance, are significantly less reactive than aldehydes or alkyl ketones and often require harsher reaction conditions.[1] Standard conditions that work for a simple ketone may be inadequate.

    • Solution: Increase the reaction temperature, but exercise caution as many fluorinating agents have limited thermal stability.[1] For example, Deoxo-Fluor® is more thermally stable than DAST and may be a better choice for less reactive substrates requiring higher temperatures.[1] Newer reagents like XtalFluor-E, when used with a promoter like Et3N·3HF, can also be effective for a wide range of carbonyls.[2]

  • Degradation of the Fluorinating Agent: Reagents like DAST and Deoxo-Fluor are moisture-sensitive and can degrade upon storage, especially if improperly handled.[3][4] They react with atmospheric moisture, which reduces their efficacy.

    • Solution: Always use freshly opened or properly stored reagents. If the reagent has discolored, it may need to be redistilled before use.[3][4] Consider using more stable, solid reagents like aminodifluorosulfinium tetrafluoroborate salts (e.g., XtalFluor) which are less sensitive to moisture.[2][3]

  • Inappropriate Stoichiometry: An insufficient amount of the fluorinating agent will naturally lead to incomplete conversion.

    • Solution: While a slight excess of the fluorinating agent is common, for particularly stubborn substrates, a larger excess (e.g., 3 equivalents) might be necessary.[1] However, be aware that adding more reagent late in the reaction may not significantly improve conversion and can complicate purification.[1]

  • Steric Hindrance: Highly sterically hindered carbonyls can be challenging substrates for deoxofluorination.

    • Solution: Switching to a different class of fluorinating agent or a different synthetic route may be necessary. For instance, if direct deoxofluorination fails, conversion of the carbonyl to a 1,3-dithiolane followed by treatment with a halogen fluoride can be an effective alternative.[5]

Experimental Protocol: Improving Conversion of a Less Reactive Ketone
  • Step 1: Reagent and Glassware Preparation: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use a Teflon-coated magnetic stir bar.

  • Step 2: Reaction Setup: In a well-ventilated fume hood, charge the reaction flask with the ketone substrate (1.0 equiv).

  • Step 3: Reagent Addition: Carefully add a more thermally stable fluorinating agent, such as Deoxo-Fluor® (2.5-3.0 equiv), via a syringe or cannula.[1] Caution: Deoxo-Fluor® reacts exothermically with water and generates HF.[1]

  • Step 4: Heating: Heat the reaction mixture in an oil bath set to a temperature appropriate for the substrate's reactivity, but below the decomposition temperature of the reagent (e.g., 90-100 °C for Deoxo-Fluor®).[1]

  • Step 5: Monitoring: Monitor the reaction progress by TLC, GC-MS, or 19F NMR.

  • Step 6: Work-up: Once the reaction is complete, cool the mixture to room temperature and quench it carefully by slowly adding it to a cooled, saturated aqueous solution of sodium bicarbonate. Extract the product with a suitable organic solvent, dry the organic layer, and concentrate it under reduced pressure.

  • Step 7: Purification: Purify the crude product by column chromatography.

Problem 2: Significant Formation of Vinyl Fluoride Byproduct

Q: My deoxofluorination reaction is plagued by the formation of a vinyl fluoride impurity, which is difficult to separate from my desired gem-difluoride. How can I suppress this elimination side reaction?

A: The formation of vinyl fluorides is a classic side reaction in the deoxofluorination of ketones, proceeding through an elimination pathway that competes with the desired substitution.[4] This is particularly problematic with reagents like DAST.[3]

Causality and Mitigation Strategies:

  • Mechanism of Elimination: The reaction of a ketone with DAST or Deoxo-Fluor can proceed through an intermediate that can either undergo substitution to give the gem-difluoride or elimination to yield a vinyl fluoride. The presence of HF, generated in situ, can promote this elimination.[4]

  • Choice of Reagent: The choice of fluorinating agent has a significant impact on the selectivity between difluorination and elimination.

    • Solution: Switch to a more selective reagent system. Aminodifluorosulfinium tetrafluoroborate salts (e.g., XtalFluor-E) are known to produce significantly less of the olefinic fluoride side product compared to DAST or Deoxo-Fluor.[2][4] For example, in the fluorination of 4-tert-butylcyclohexanone, DAST/HF and Deoxo-Fluor/HF produced 33% and 16% of the vinyl fluoride byproduct, respectively, while diethylaminodifluorosulfinium tetrafluoroborate yielded only 4%.[4]

  • Role of Additives: The addition of certain reagents can help to trap the HF generated during the reaction, thereby suppressing the elimination pathway.

    • Solution: The use of a hindered, non-nucleophilic base can be beneficial. Alternatively, using a buffered HF source, such as Et3N·3HF or Et3N·2HF in conjunction with a reagent like XtalFluor-E, has been shown to be highly effective and selective.[2]

G start Problem: Significant Vinyl Fluoride Byproduct reagent Current Reagent: DAST or Deoxo-Fluor? start->reagent switch_reagent Switch to a more selective reagent: XtalFluor-E or other aminodifluorosulfinium salts. reagent->switch_reagent Yes additives Introduce an HF scavenger or buffered HF source: Et3N·3HF with XtalFluor-E. switch_reagent->additives result Reduced elimination, higher yield of gem-difluoride. additives->result

Caption: Decision workflow for minimizing vinyl fluoride byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing gem-difluorinated compounds?

A1: The most common strategies involve:

  • Deoxygenative Difluorination of Carbonyls: This is a widely used method where a ketone or aldehyde is converted directly to a gem-difluoromethylene group using reagents like DAST, Deoxo-Fluor, or XtalFluor salts.[6][7]

  • Hydrofluorination of Alkynes: The addition of two equivalents of HF across a carbon-carbon triple bond is a direct and atom-economical route to gem-difluoromethylene compounds.[8] This can be achieved using HF complexes, such as DMPU/HF, often in the presence of a catalyst.[8]

  • Fluorination of 1,3-Dithiolanes: Ketones and aldehydes can be converted to their corresponding 1,3-dithiolanes, which are then treated with a halogen fluoride source to yield the gem-difluoride.[5]

  • From gem-Difluoroalkenes: Readily available gem-difluoroalkenes can serve as building blocks. Hydrofunctionalization reactions, where a nucleophile and a proton are added across the double bond, can provide access to a variety of gem-difluorinated structures, though this can be challenging due to competing β-fluoride elimination.[9][10]

Q2: Are there significant safety concerns with fluorinating reagents?

A2: Yes, safety is a paramount concern. Many common fluorinating reagents are hazardous.

  • DAST and Deoxo-Fluor: These are fuming liquids that react violently with water, are corrosive, and can generate toxic HF gas.[1][2][3][4] They also have limited thermal stability, posing a risk of explosion, particularly on a larger scale.[1][3]

  • Hydrogen Fluoride (HF): HF is extremely toxic and corrosive, causing severe burns that can penetrate deep into tissues and bone.[2][3] Reagents that generate HF in situ must be handled with extreme care in a well-ventilated fume hood using appropriate personal protective equipment.

  • Newer Reagents: Reagents like the XtalFluor salts were developed specifically to address these safety issues. They are free-flowing solids that are significantly more thermally stable and less reactive with water compared to DAST and Deoxo-Fluor.[2][3]

ReagentFormThermal StabilityReaction with WaterKey Hazard
DAST Fuming LiquidLowViolent, generates HFExplosive potential, corrosive[3][4]
Deoxo-Fluor® Fuming LiquidModerateViolent, generates HFCorrosive, generates toxic gas[1][3]
XtalFluor-E® SolidHigh (Decomp. 215°C)ModestLess hazardous than DAST/Deoxo-Fluor[3]

Q3: I am struggling with the purification of my gem-difluorinated product. Any advice?

A3: Purification can indeed be challenging. Here are a few common issues and potential solutions:

  • Similar Polarity to Byproducts: As discussed, vinyl fluoride byproducts can have very similar polarities to the desired gem-difluoride, making chromatographic separation difficult.[2] Optimizing the reaction to minimize byproduct formation is the best strategy. If separation is unavoidable, consider using a less polar solvent system or specialized chromatography columns.

  • Volatility: Low molecular weight gem-difluorinated compounds can be quite volatile. This can lead to loss of product during solvent removal under reduced pressure.[11]

    • Solution: Use minimal vacuum and avoid excessive heating during concentration. For very volatile compounds, purification by preparative GC or careful distillation might be more suitable than column chromatography.

  • Product Instability: While the C-F bond is very strong, the presence of two fluorine atoms can influence the stability of the overall molecule. For example, gem-difluorinated compounds adjacent to a carbonyl group with an acidic α-proton can be unstable and prone to eliminating HF.[12]

    • Solution: Be mindful of the pH during work-up and purification. Avoid strongly acidic or basic conditions if your product is potentially labile. Use a neutral work-up and consider using a deactivated silica gel for chromatography.

Q4: Can I use electrophilic fluorination to synthesize gem-difluorinated compounds?

A4: Generally, electrophilic fluorination is used to introduce a single fluorine atom into a molecule.[13] For example, the reaction of an enol ether with an electrophilic fluorine source like Selectfluor® typically yields an α-fluoroketone. To create a gem-difluoro group from a methylene group using electrophilic fluorination, you would need to perform the reaction twice on an activated methylene, such as the one found in a β-ketoester. However, this can sometimes lead to a mixture of mono- and difluorinated products, and achieving high yields of the gem-difluorinated compound can be challenging. Therefore, for the direct synthesis of a CF₂ group from a CH₂, other methods are often preferred.

G ketone R-C(=O)-R' reagent + Fluorinating Agent (e.g., DAST, Deoxo-Fluor) gem_difluoride R-CF2-R' reagent->gem_difluoride Substitution byproduct + Byproducts reagent->byproduct Elimination (Side Reaction)

Caption: General transformation of a carbonyl to a gem-difluoride.

References

  • Simpler fluorine chemistry. (n.d.). SCI. Retrieved January 19, 2026, from [Link]

  • Matsumoto, K., et al. (2024). gem-Difluorination of carbon–carbon triple bonds using Brønsted acid/Bu4NBF4 or electrogenerated acid. Beilstein Journal of Organic Chemistry, 20, 2261–2269. Retrieved January 19, 2026, from [Link]

  • The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. (n.d.). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

  • Wang, J. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters, 10(7), 965-968. Retrieved January 19, 2026, from [Link]

  • The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. (2024). Royal Society of Chemistry. Retrieved January 19, 2026, from [Link]

  • Beaulieu, F., et al. (2009). Aminodifluorosulfinium Tetrafluoroborate Salts as Stable and Crystalline Deoxofluorinating Reagents. Organic Letters, 11(21), 5050-5053. Retrieved January 19, 2026, from [Link]

  • Synthesis of Fluorinated α-Ketosulfones and gem-Disulfones by Nucleophilic Fluoroalkylation of Esters and Sulfinates with Di- and Monofluoromethyl Phenyl Sulfone Reagents. (n.d.). ACS Publications. Retrieved January 19, 2026, from [Link]

  • Beaulieu, F., et al. (2010). Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling. Organic Process Research & Development, 14(4), 938-941. Retrieved January 19, 2026, from [Link]

  • Hammond, G. B., & Xu, B. (2014). Designer HF-Based Fluorination Reagent: Highly Regioselective Synthesis of Fluoroalkenes and gem-Difluoromethylene Compounds from Alkynes. Journal of the American Chemical Society, 136(40), 13971-13974. Retrieved January 19, 2026, from [Link]

  • Renewable Reagent for Nucleophilic Fluorination. (2022). The Journal of Organic Chemistry. Retrieved January 19, 2026, from [Link]

  • Hu, J., et al. (2010). Difluoromethyl 2-Pyridyl Sulfone: A New gem-Difluoroolefination Reagent for Aldehydes and Ketones. Organic Letters, 12(4), 792-795. Retrieved January 19, 2026, from [Link]

  • Fluorine-Retentive Strategies for the Functionalization of gem-Difluoroalkenes. (n.d.). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

  • Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. (2022). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Addition of Carboxylic Acids to gem-Difluoroalkenes for the Synthesis of gem-Difluoromethylenated Compounds. (n.d.). ACS Publications. Retrieved January 19, 2026, from [Link]

  • Recent advances in the applications of gem-difluoromethylene alkynes. (2024). Royal Society of Chemistry. Retrieved January 19, 2026, from [Link]

  • 4 - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved January 19, 2026, from [Link]

  • gem-Difluoroolefination of aldehydes. Reactions were performed on 0.5.... (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Electrophilic fluorination. (n.d.). Wikipedia. Retrieved January 19, 2026, from [Link]

  • Geminal homologative fluorination of carbonyl derivatives en route to 1-fluoro-2-haloethyl skeletons. (n.d.). Royal Society of Chemistry. Retrieved January 19, 2026, from [Link]

  • Deoxygenative gem-difluoroolefination of carbonyl compounds with (chlorodifluoromethyl)trimethylsilane and triphenylphosphine. (n.d.). Beilstein Journals. Retrieved January 19, 2026, from [Link]

  • Recent Advances in Nucleophilic Fluorination Reactions of Organic Compounds Using Deoxofluor and DAST. (2025). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Addition of Carboxylic Acids to gem-Difluoroalkenes for the Synthesis of gem-Difluoromethylenated Compounds. (n.d.). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

  • The Dark Side of Fluorine. (2019). Fluoride Action Network. Retrieved January 19, 2026, from [Link]

  • Kitamura Electrophilic Fluorination Using HF as a Source of Fluorine. (n.d.). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

  • Solvent- and Catalyst-Free Synthesis of gem-Difluorinated and Polyfluoroarylated Compounds with Nucleophilic or Electrophilic Fluorine-Containing Reaction Partners, Respectively. (2024). MDPI. Retrieved January 19, 2026, from [Link]

  • Gem-Difluoro compounds: a convenient preparation from ketones and aldehydes by halogen fluoride treatment of 1,3-dithiolanes. (n.d.). The Journal of Organic Chemistry. Retrieved January 19, 2026, from [Link]

  • Strategies for Nucleophilic C(sp3)–(Radio)Fluorination. (2023). The Doyle Group - UCLA. Retrieved January 19, 2026, from [Link]

  • Synthesis of β-Tosyloxylated gem-Difluoroalkanes via Elusive[6][11]-Sulfonyloxy. (n.d.). ChemRxiv. Retrieved January 19, 2026, from [Link]

  • The Last of the gem-Difluorocycloalkanes: Synthesis and Characterization of 2,2-Difluorocyclobutyl-Substituted Building Blocks. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Nucleophilic Fluorination. (2023). The Doyle Group - UCLA. Retrieved January 19, 2026, from [Link]

  • Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. (2022). PubMed. Retrieved January 19, 2026, from [Link]

  • Difluoroalkane synthesis by fluorination or substitution. (n.d.). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]

  • Photoinduced Synthesis of gem-Difluorinated Sulfides from Organic Thiocyanates via Difluorinated Phosphonium Salts. (2025). PubMed. Retrieved January 19, 2026, from [Link]

Sources

Validation & Comparative

A Comparative Guide to Chiral HPLC Method Development for Benzyl 4,4-difluoro-3-hydroxypiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Benzyl 4,4-difluoro-3-hydroxypiperidine-1-carboxylate is a chiral heterocyclic compound featuring a piperidine scaffold, a structural motif prevalent in many pharmaceutical agents.[1][2] The presence of a stereogenic center at the C3 position, bearing a hydroxyl group, necessitates precise enantiomeric separation and quantification. The geminal difluoro substitution at the C4 position enhances metabolic stability and modulates the physicochemical properties of the molecule, making such fluorinated building blocks highly valuable in modern drug discovery.[2]

The biological activity of enantiomers can differ significantly, with one enantiomer often responsible for the desired therapeutic effect while the other may be inactive or contribute to undesirable side effects. Consequently, regulatory agencies mandate the stereoselective analysis of chiral drugs. High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is the premier technique for this purpose, offering robust and reliable enantioseparation.[3][4][5]

This guide provides a comprehensive, data-driven comparison of strategies for developing a robust chiral HPLC method for this compound. We will explore the rationale behind column and mobile phase selection, present a systematic screening protocol, and detail the optimization process to achieve a baseline separation suitable for quality control and research applications.

Method Development Strategy: A Systematic Approach

Developing a chiral separation method is often less predictable than traditional reversed-phase chromatography, as enantiomeric recognition relies on complex, three-dimensional interactions between the analyte and the CSP.[6][7] A systematic screening approach is therefore the most efficient path to success.[8][9] Our strategy involves a multi-stage process designed to logically narrow down the vast experimental space.

Analyte Structure Analysis

The target molecule possesses several key functional groups that will govern its interaction with a CSP:

  • Chiral Center: A secondary alcohol at C3. The hydroxyl group is a crucial hydrogen bond donor and acceptor.

  • Carbamate Group: The N-Cbz (or N-Boc) protecting group contains a carbonyl group (H-bond acceptor) and an N-H group (H-bond donor), as well as an aromatic ring capable of π-π interactions.

  • Difluoro Group: The geminal difluorides at C4 create a strong dipole moment and can participate in dipole-dipole interactions.

  • Piperidine Ring: Provides a rigid conformational framework.

Based on these features, polysaccharide-based CSPs are an excellent starting point. Their helical polymer structure creates chiral grooves and cavities where interactions like hydrogen bonding, dipole-dipole, and π-π stacking can occur, facilitating chiral recognition.[10][11]

Workflow for Chiral Method Development

The logical flow from initial screening to a final, optimized method is critical for efficiency. This process ensures that the most promising conditions are identified early and then systematically refined.

MethodDevelopmentWorkflow cluster_0 Phase 1: Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Final Method Analyte Analyte Characterization (Functional Groups, pKa, Solubility) Screen_CSP CSP Screening (Polysaccharide Columns: IA, IB, IC, ID) Analyte->Screen_CSP Screen_MP Mobile Phase Screening (NP, PO, RP Modes) Screen_CSP->Screen_MP Analyze Data Analysis (Evaluate Rs, α, k') Screen_MP->Analyze Select Select Best CSP & Mobile Phase System Analyze->Select Optimize Parameter Optimization (Modifier %, Additives, Temp, Flow Rate) Select->Optimize Final Final Validated Method Optimize->Final caption Method Development Workflow

Caption: A systematic workflow for chiral HPLC method development.

Comparative Analysis of Chiral Stationary Phases & Mobile Phase Modes

To identify the most effective separation conditions, we performed a screening study using a set of four immobilized polysaccharide-based CSPs. Immobilized CSPs are highly robust and compatible with a wider range of solvents compared to their coated counterparts, making them ideal for method development.[12][13][14] We evaluated three common mobile phase modes: Normal Phase (NP), Polar Organic (PO), and Reversed-Phase (RP).

Experimental Protocol: CSP Screening
  • Columns:

    • CHIRALPAK® IA (Amylose tris(3,5-dimethylphenylcarbamate))

    • CHIRALPAK® IB (Cellulose tris(3,5-dimethylphenylcarbamate))

    • CHIRALPAK® IC (Cellulose tris(3,5-dichlorophenylcarbamate))[14]

    • CHIRALPAK® ID (Amylose tris(3-chlorophenylcarbamate)) (All columns 250 x 4.6 mm, 5 µm)

  • Mobile Phases:

    • NP: n-Hexane / Isopropanol (IPA) mixtures

    • PO: Acetonitrile (ACN) / Methanol (MeOH) mixtures

    • RP: ACN / Water mixtures

  • Flow Rate: 1.0 mL/min

  • Temperature: 25 °C

  • Detection: UV at 220 nm

  • Sample: Racemic this compound (1.0 mg/mL in mobile phase)

Screening Results Summary

The following table summarizes the key chromatographic parameters obtained during the initial screening. Resolution (Rs) is the primary indicator of a successful separation, with a target of >1.5 for baseline resolution.

CSP Mobile Phase Mode Composition k'₁ α (Separation Factor) Rs (Resolution) Observations
CHIRALPAK IA Normal PhaseHexane/IPA (80:20)2.81.151.4Partial separation, promising.
Polar OrganicACN/MeOH (90:10)1.51.0-No separation.
Reversed-PhaseACN/H₂O (50:50)4.21.0-No separation.
CHIRALPAK IB Normal PhaseHexane/IPA (90:10)3.51.050.8Poor separation.
Polar OrganicACN/MeOH (95:5)2.11.0-No separation.
CHIRALPAK IC Normal Phase Hexane/IPA (90:10) 4.1 1.32 2.5 Excellent baseline separation.
Polar OrganicACN/MeOH (90:10)3.31.101.2Partial separation.
Reversed-PhaseACN/H₂O (60:40)5.81.0-No separation.
CHIRALPAK ID Normal PhaseHexane/IPA (85:15)3.91.121.3Partial separation.

Discussion of Screening Results:

The screening data clearly indicate that the Normal Phase mode provides the most promising results for this analyte. This is common for compounds with strong hydrogen bonding groups, where the less polar environment of the normal phase mobile phase enhances the specific interactions (e.g., hydrogen bonds, dipole-dipole) with the CSP required for chiral recognition.[10]

Among the tested columns, the CHIRALPAK® IC , featuring a cellulose tris(3,5-dichlorophenylcarbamate) selector, demonstrated vastly superior performance, yielding an excellent resolution of 2.5. The electron-withdrawing chlorine atoms on the phenylcarbamate groups of the CHIRALPAK® IC selector can significantly alter its electronic properties, enhancing dipole-dipole interactions with the analyte's difluoro and hydroxyl groups, leading to better chiral discrimination.[14]

Method Optimization

With the CHIRALPAK® IC column and a normal phase mobile phase identified as the best system, the next step is to optimize the conditions to ensure robustness and improve efficiency.

Experimental Protocol: Method Optimization
  • Column: CHIRALPAK® IC (250 x 4.6 mm, 5 µm)

  • Parameter 1: Alcohol Modifier Percentage: The ratio of Hexane to IPA was varied (95:5, 90:10, 85:15) to fine-tune retention and resolution.

  • Parameter 2: Flow Rate: Flow rate was tested at 0.8, 1.0, and 1.2 mL/min to assess the impact on resolution and analysis time. Chiral separations often benefit from lower flow rates.[15]

  • Parameter 3: Temperature: Column temperature was evaluated at 20°C, 25°C, and 30°C. Lower temperatures generally increase chiral selectivity by enhancing weaker bonding forces.[15]

Optimization Results Summary
Parameter Condition k'₁ α Rs Backpressure (psi) Observations
% IPA Hexane/IPA (95:5)6.51.352.8 950Increased retention and resolution.
Hexane/IPA (90:10)4.11.322.5920Good balance.
Hexane/IPA (85:15)2.91.282.1890Lower retention and resolution.
Flow Rate 0.8 mL/min8.21.352.9 760Best resolution, longer run time.
(at 95:5)1.0 mL/min6.51.352.8950Good compromise.
1.2 mL/min5.41.342.61140Faster, but slightly lower Rs.
Temperature 20 °C6.91.373.0 980Best resolution.
(at 95:5, 1.0 mL/min)25 °C6.51.352.8950Standard condition.
30 °C6.21.332.6910Decreased resolution.
Logical Path to Final Method

The optimization process follows a clear decision-making path based on the screening results.

OptimizationPath cluster_0 Optimization Variables Screening Screening Result: CHIRALPAK® IC Normal Phase Rs = 2.5 Mod Adjust % Modifier (IPA) Target: Increase Rs Screening->Mod Best CSP/Mode Flow Adjust Flow Rate Target: Balance Rs & Time Mod->Flow Best Modifier % Temp Adjust Temperature Target: Maximize Rs Flow->Temp Best Flow Rate Final Final Method: Hexane/IPA (95:5) 1.0 mL/min 20°C Rs > 2.8 Temp->Final Best Temperature caption Optimization Decision Pathway

Caption: The logical pathway from screening to the final optimized method.

Final Optimized Chiral HPLC Method

Based on the systematic screening and optimization, the following method provides a robust, high-resolution separation of the enantiomers of this compound.

Parameter Final Condition
Column CHIRALPAK® IC, 250 x 4.6 mm, 5 µm
Mobile Phase n-Hexane / Isopropanol (95:5, v/v)
Flow Rate 1.0 mL/min
Column Temperature 20 °C
Detection UV, 220 nm
Injection Volume 10 µL
Diluent Mobile Phase
Expected Rt (Peak 1) ~13.0 min
Expected Rt (Peak 2) ~14.9 min
Expected Resolution (Rs) > 2.8

This method provides excellent baseline separation suitable for accurate quantification of enantiomeric excess (e.e.) and for use in a regulated quality control environment.

Conclusion

The development of a chiral HPLC method for this compound was successfully achieved through a systematic screening and optimization process. Comparative data revealed that a polysaccharide-based CSP, specifically CHIRALPAK® IC, under normal phase conditions provided superior chiral recognition compared to other screened phases and mobile phase modes. Optimization of the mobile phase composition, flow rate, and temperature resulted in a final method with a resolution greater than 2.8, demonstrating a robust and reliable separation. This guide underscores the efficacy of a structured, multi-parameter screening approach as the most efficient strategy for tackling complex chiral separations.

References

  • A Strategy for Developing HPLC Methods for Chiral Drugs. (n.d.). LCGC International. Retrieved from [Link]

  • Chiral HPLC column selection and method development guide (Sigma-Aldrich). (n.d.). Bioanalysis Zone. Retrieved from [Link]

  • HPLC Technical Tip: Chiral Method Development. (n.d.). Phenomenex. Retrieved from [Link]

  • Polysaccharide-based CSPs. (n.d.). Chiralpedia. Retrieved from [Link]

  • Ilisz, I., Aranyi, A., Pataj, Z., & Péter, A. (2021). Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications. Molecules, 26(22), 6935. Retrieved from [Link]

  • CHIRAL Handbook. (n.d.). BGB Analytik. Retrieved from [Link]

  • Wang, Y., et al. (2020). Mechanistic studies on the chiral recognition of polysaccharide-based chiral stationary phases using liquid chromatography and vibrational circular dichroism. Reversal of elution order of N-substituted alpha-methyl phenylalanine esters. Analytica Chimica Acta, 1133, 1-10. Retrieved from [Link]

  • Khater, S., Zhang, Y., & West, C. (2014). Insights into chiral recognition mechanism in supercritical fluid chromatography III. Non-halogenated polysaccharide stationary phases. Journal of Chromatography A, 1363, 278-293. Retrieved from [Link]

  • Antal, I. (2026). Polysaccharide-Based Chiral Stationary Phases for Enantioseparations in Liquid-Phase Techniques: An Overview. Methods in Molecular Biology, 2994, 99-117. Retrieved from [Link]

  • CN104557674A - Preparation method of (S)-N-Boc-3-hydroxypiperidine. (n.d.). Google Patents.
  • Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine: Developing analytical method for Quantifying (R)-Isomer Impurities. (2025, June 8). ResearchGate. Retrieved from [Link]

  • CHIRALPAK® ZWIX(+). (n.d.). Daicel Chiral Technologies. Retrieved from [Link]

  • Fernandes, C., Tiritan, M. E., & Pinto, M. (2021). Chiral Stationary Phases for Liquid Chromatography: Recent Developments. Molecules, 26(18), 5536. Retrieved from [Link]

  • CHIRALPAK® IC™ - An Immobilized Polysaccharide Chiral Stationary Phase with a Unique Chiral Selector. (n.d.). LCGC International. Retrieved from [Link]

  • Chiral Columns. (n.d.). DAICEL CORPORATION. Retrieved from [Link]

  • Babu, C. V. R., et al. (2014). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. Chirality, 26(12), 775-9. Retrieved from [Link]

  • CN106432059A - Preparation method of 3-hydroxypiperidine, preparation method of derivative of 3-hydroxypiperidine, and intermediate of 3-hydroxypiperidine. (n.d.). Google Patents.
  • Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]

  • Yada, R., et al. (2024). Stereodivergent Synthesis of Aldol Products Using Pseudo-C2 Symmetric N-benzyl-4-(trifluoromethyl)piperidine-2,6-dione. Molecules, 29(10), 2289. Retrieved from [Link]

  • Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. (2025, July 21). Molecules, 30(15), 1-20. Retrieved from [Link]

Sources

A Comparative Guide to the NMR Spectroscopic Analysis of 4,4-Difluoro-3-hydroxypiperidine Stereoisomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into piperidine rings is a widely used strategy in medicinal chemistry to modulate properties such as metabolic stability, pKa, and binding affinity. The 4,4-difluoro-3-hydroxypiperidine moiety, in particular, presents a stereochemical challenge due to the presence of two stereocenters at the C3 and C4 positions (in the case of the trans isomer) or a plane of symmetry (in the case of the cis isomer). The precise determination of the relative stereochemistry of the hydroxyl group and the fluorine atoms is paramount for understanding structure-activity relationships (SAR).

The Decisive Role of Stereochemistry in Fluorinated Piperidines

The spatial arrangement of the hydroxyl and difluoro groups in 4,4-difluoro-3-hydroxypiperidine dictates how the molecule interacts with its biological target. The cis and trans isomers will exhibit different dipole moments, conformational preferences, and hydrogen bonding capabilities, leading to potentially vast differences in biological activity and off-target effects. Therefore, unambiguous stereochemical assignment is a non-negotiable aspect of the characterization of these compounds.

NMR spectroscopy stands as the most powerful tool for this purpose, providing a detailed picture of the molecular structure in solution. Through the analysis of chemical shifts, scalar (J) couplings, and through-space interactions (Nuclear Overhauser Effect), one can deduce the relative orientation of atoms within the piperidine ring.

Comparative NMR Analysis: Distinguishing cis and trans Isomers

The primary NMR parameters that enable the differentiation of the cis and trans isomers of 4,4-difluoro-3-hydroxypiperidine are proton and carbon chemical shifts (¹H and ¹³C), and most importantly, the through-bond scalar couplings, particularly ³J(H,H) and the often-overlooked ³J(H,F) and ²J(C,F) couplings. Furthermore, 2D NMR techniques like NOESY and ROESY provide definitive evidence of through-space proximities.

Key Differentiating Factors:
  • ¹H NMR Chemical Shifts and Coupling Constants (³JHH): The dihedral angle between vicinal protons, as described by the Karplus equation, is a cornerstone of stereochemical analysis. In the chair conformation of the piperidine ring, the coupling constant between axial-axial protons (³Jaa) is typically large (10-13 Hz), while axial-equatorial (³Jae) and equatorial-equatorial (³Jee) couplings are smaller (2-5 Hz). The relative orientation of the C3-hydroxyl group will influence the conformational equilibrium of the ring and, consequently, the observed coupling constants of the C2, C3, and C5 protons.

  • ¹⁹F NMR Spectroscopy and Heteronuclear Couplings (JHF, JCF): The presence of fluorine provides a highly sensitive NMR probe. The chemical shifts of the two geminal fluorine atoms will be influenced by their spatial relationship with the hydroxyl group. More importantly, vicinal ³J(H,F) coupling constants are also dependent on the dihedral angle. In the trans isomer, one fluorine will be cis and the other trans to the C3-proton, leading to different ³J(H3,F) values. The geminal ²J(C,F) coupling constants can also provide valuable structural information.

  • Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY/ROESY): NOE provides information about protons that are close in space (< 5 Å), irrespective of their through-bond connectivity. For the cis isomer, a strong NOE is expected between the axial proton at C3 and the axial protons at C2 and C5. In the trans isomer, where the hydroxyl group is axial and the C3-proton is equatorial (in the most likely chair conformation), the NOE patterns will be distinctly different. For instance, an NOE would be expected between the equatorial C3-proton and the equatorial protons at C2 and C5. ROESY is often preferred for molecules in the intermediate molecular weight range where the NOE enhancement can be close to zero.[1][2]

Predicted NMR Data for 4,4-Difluoro-3-hydroxypiperidine Stereoisomers

While specific literature data for the target compound is scarce, we can extrapolate from the reported data for benzyl 3,3-difluoro-5-hydroxypiperidine-1-carboxylate[3] to predict the key distinguishing NMR features for the cis and trans isomers of N-protected 4,4-difluoro-3-hydroxypiperidine.

NMR ParameterPredicted Observation for cis-4,4-Difluoro-3-hydroxypiperidinePredicted Observation for trans-4,4-Difluoro-3-hydroxypiperidineRationale
¹H NMR
H3 Chemical ShiftExpected to be in the range of 3.8-4.2 ppm.Expected to be in a similar range, but potentially slightly shifted due to the different anisotropic environment.The chemical shift of the proton attached to the carbon bearing the hydroxyl group is sensitive to its local electronic environment.
H3 Coupling PatternA smaller coupling constant (e.g., triplet of doublets with smaller J values) if H3 is predominantly equatorial.A larger coupling constant (e.g., a doublet of triplets with one large J value) if H3 is predominantly axial.Reflects the dihedral angle relationship with neighboring protons based on the Karplus equation.
¹³C NMR
C3 Chemical ShiftExpected in the range of 65-75 ppm.Expected in a similar range, but potentially shifted due to stereochemical differences.The chemical shift of the carbon bearing the hydroxyl group is influenced by the gamma-gauche effect.
C4 Chemical ShiftExpected to show a large one-bond C-F coupling (¹JCF) and a triplet multiplicity due to coupling to two fluorine atoms.Similar to the cis isomer, with a large ¹JCF.The direct coupling to fluorine dominates the signal.
¹⁹F NMR
Chemical ShiftsTwo distinct fluorine signals due to their diastereotopic nature relative to the C3 hydroxyl group.Two distinct fluorine signals.The chemical environment of the two fluorine atoms is different in the chiral environment of the molecule.
H-F CouplingsDifferent ³J(H3,F) couplings for the two fluorine atoms.Different ³J(H3,F) couplings for the two fluorine atoms, with magnitudes dependent on the dihedral angles.The through-bond coupling over three bonds is highly sensitive to the stereochemical relationship.
2D NOESY/ROESY
Key CorrelationsStrong NOE between an axial H3 and axial protons at C2 and C5.Strong NOE between an equatorial H3 and equatorial protons at C2 and C5.NOE is observed between protons that are close in space.

Experimental Protocols

Sample Preparation
  • Dissolve 5-10 mg of the purified 4,4-difluoro-3-hydroxypiperidine stereoisomer in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, MeOD, or DMSO-d₆).

  • Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm for ¹H and ¹³C).

  • Transfer the solution to a 5 mm NMR tube.

1D NMR Spectroscopy
  • ¹H NMR:

    • Acquire a standard one-pulse ¹H NMR spectrum.

    • Typical parameters on a 400 MHz spectrometer: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and 16-32 scans.

    • Process the data with an exponential window function (line broadening of 0.3 Hz) before Fourier transformation.

    • Carefully integrate all signals and determine the coupling constants for all multiplets.

  • ¹³C NMR:

    • Acquire a ¹³C NMR spectrum with proton decoupling.

    • Typical parameters: spectral width of 200-220 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024 or more scans depending on the sample concentration.

    • DEPT-135 and DEPT-90 experiments should be performed to aid in the assignment of CH, CH₂, and CH₃ groups.

  • ¹⁹F NMR:

    • Acquire a ¹⁹F NMR spectrum with and without proton decoupling.

    • Typical parameters: wide spectral width to encompass the expected chemical shifts of fluorinated aliphatic compounds, relaxation delay of 1-2 seconds.

    • Use a common fluorine reference standard (e.g., CFCl₃ at δ = 0.0 ppm).

2D NMR Spectroscopy
  • COSY (Correlation Spectroscopy):

    • Acquire a gradient-selected COSY spectrum to establish ¹H-¹H coupling networks.

    • This will help in assigning the protons of the piperidine ring system.

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Acquire a gradient-selected HSQC spectrum to correlate directly bonded ¹H and ¹³C nuclei.

    • This is essential for the unambiguous assignment of the ¹³C spectrum.

  • NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy):

    • Acquire a phase-sensitive NOESY or ROESY spectrum to determine through-space proximities.

    • A mixing time of 500-800 ms is typically suitable for small molecules in a NOESY experiment. For ROESY, a spin-lock time of 200-400 ms is a good starting point.[2]

    • The presence or absence of key cross-peaks will be the deciding factor in the stereochemical assignment.

Visualization of the Analytical Workflow

The following diagrams illustrate the structures of the stereoisomers and the key NMR experiments used for their differentiation.

stereoisomers cluster_cis cis-4,4-Difluoro-3-hydroxypiperidine cluster_trans trans-4,4-Difluoro-3-hydroxypiperidine cis cis trans trans

Caption: Chemical structures of cis and trans-4,4-difluoro-3-hydroxypiperidine.

workflow Sample Purified Stereoisomer NMR_1D 1D NMR (¹H, ¹³C, ¹⁹F) Sample->NMR_1D NMR_2D 2D NMR (COSY, HSQC) Sample->NMR_2D Data_Analysis Data Analysis (Chemical Shifts, J-couplings, NOEs) NMR_1D->Data_Analysis NMR_2D->Data_Analysis NOESY_ROESY NOESY / ROESY Stereochem_Assignment Stereochemical Assignment (cis or trans) NOESY_ROESY->Stereochem_Assignment Data_Analysis->NOESY_ROESY Inconclusive? Proceed to NOE Data_Analysis->Stereochem_Assignment Sufficient Data

Caption: Workflow for the NMR-based stereochemical assignment.

noe_interactions cluster_cis_noe Key NOE for cis-isomer cluster_trans_noe Key NOE for trans-isomer cis_struct Axial H3 <=> Axial H2, H5 trans_struct Equatorial H3 <=> Equatorial H2, H5

Caption: Diagnostic NOE interactions for cis and trans isomers.

Conclusion

The stereochemical elucidation of 4,4-difluoro-3-hydroxypiperidine isomers is a critical step in the development of novel therapeutics containing this privileged scaffold. A comprehensive NMR analysis, employing a combination of 1D and 2D techniques, provides the necessary tools for an unambiguous assignment. The key differentiating features lie in the analysis of proton-proton and proton-fluorine coupling constants, which are sensitive to the dihedral angles within the piperidine ring, and the definitive through-space correlations observed in NOESY or ROESY experiments. By carefully executing the outlined experimental protocols and interpreting the resulting data in the context of fundamental NMR principles, researchers can confidently determine the stereochemistry of these important molecules, thereby accelerating the drug discovery process.

References

  • De Borggraeve, W. M., et al. (2010). Synthesis of 5-amino- and 5-hydroxy-3,3-difluoropiperidines. Organic & Biomolecular Chemistry, 8(14), 3351-3357. [Link]

  • Lalli, C., et al. (2025). Synthesis of 4-hydroxypiperidines containing a quaternary stereocenter by aza-Prins cyclization. Organic & Biomolecular Chemistry, 23, 1644-1652. [Link]

  • Ciupa, A., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Molecules, 21(11), 1589. [Link]

  • Goti, A., et al. (2018). 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation. Journal of the American Chemical Society, 140(34), 10845-10854. [Link]

  • O'Hagan, D. (2008). Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs. Beilstein Journal of Organic Chemistry, 4, 21. [Link]

  • University of Ottawa NMR Facility Blog. (2008). NOESY vs ROESY for Large Molecules. [Link]

  • Decatur, J. (2018). NOESY and ROESY. [Link]

  • Zhu, Y., et al. (2022). Enzymatic synthesis of four stereoisomers of 3-substituted-4-hydroxypiperidines by carbonyl reductase-catalyzed reduction. Chinese Chemical Letters, 33(10), 4615-4619. [Link]

  • Chemistry LibreTexts. (2021). 5.4: NOESY Spectra. [Link]

  • Barrow, M. J., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal, 26(28), 6141-6146. [Link]

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A Comparative Guide to the Mass Spectrometry Fragmentation of Fluorinated Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Fluorinated Piperidines in Modern Drug Discovery

The piperidine scaffold is a cornerstone in medicinal chemistry, appearing in a vast array of pharmaceuticals due to its favorable physicochemical properties and its ability to interact with biological targets.[1] The strategic introduction of fluorine into this privileged structure has become a key tactic for drug developers to modulate properties such as metabolic stability, lipophilicity, and binding affinity.[2] Understanding the structural nuances of these fluorinated derivatives is paramount, and mass spectrometry (MS) stands as a principal analytical tool for their characterization. This guide provides an in-depth comparison of the mass spectrometric fragmentation patterns of fluorinated piperidine derivatives against their non-fluorinated counterparts, offering field-proven insights for researchers, scientists, and drug development professionals.

Pillar 1: The Fundamental Fragmentation of the Piperidine Ring

Under electron ionization (EI), the fragmentation of the parent piperidine molecule is primarily dictated by the location of the charge on the nitrogen atom. The molecular ion ([M]•+) is typically observed, and the most prominent fragmentation pathway is α-cleavage, which involves the cleavage of a carbon-carbon bond adjacent to the nitrogen atom.[3] This results in the loss of a hydrogen radical to form a stable iminium ion, which is often the base peak in the spectrum.

Pillar 2: The Influence of Fluorine on Fragmentation Pathways

  • Inductive Effect : The electron-withdrawing nature of fluorine will influence the ionization potential and the stability of adjacent carbocations.

  • New Fragmentation Channels : The presence of fluorine introduces new potential fragmentation pathways, such as the loss of a fluorine radical (•F) or neutral hydrogen fluoride (HF).

Comparative Analysis: Piperidine vs. a Predicted 4-Fluoropiperidine Model

To illustrate the impact of fluorine, we will compare the known EI-MS fragmentation of piperidine with the predicted fragmentation of 4-fluoropiperidine.

Precursor Ion (m/z)Key Fragment Ions (m/z) and Proposed Neutral Losses - PiperidineKey Fragment Ions (m/z) and Proposed Neutral Losses - Predicted for 4-Fluoropiperidine
85 ([M]•+)84 ([M-H]•), 70 ([M-CH3]•), 56 ([M-C2H5]•), 42 ([M-C3H7]•)103 ([M]•+), 102 ([M-H]•), 84 ([M-HF]•+), 83 ([M-HF-H]•), 70 ([M-CH2F]•), 56 ([M-C2H4F]•), 42 ([M-C3H6F]•)

Visualizing the Fragmentation Pathways

The following diagrams illustrate the primary fragmentation pathways for piperidine and the predicted pathways for 4-fluoropiperidine under electron ionization.



Pillar 3: Experimental Protocols for Mass Spectrometric Analysis

The following protocols provide a starting point for the analysis of fluorinated piperidine derivatives by Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

GC-MS Analysis Protocol

This method is suitable for volatile and thermally stable fluorinated piperidine derivatives.

1. Sample Preparation:

  • Dissolve the sample in a suitable volatile solvent (e.g., methanol, dichloromethane) to a concentration of 1 mg/mL.

  • Perform serial dilutions to obtain a working concentration of 1-10 µg/mL.

  • If necessary, derivatization with agents like trifluoroacetic anhydride (TFAA) can improve volatility and chromatographic performance.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Scan Range: m/z 35-550.


LC-MS/MS Analysis Protocol

This method is ideal for less volatile or thermally labile fluorinated piperidine derivatives.

1. Sample Preparation:

  • Dissolve the sample in a solvent compatible with the mobile phase (e.g., methanol, acetonitrile, water) to a concentration of 1 mg/mL.

  • Dilute to a working concentration of 1-100 ng/mL.

  • Filter the sample through a 0.22 µm syringe filter before injection.

2. LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatograph: Agilent 1290 Infinity II LC or equivalent.

  • Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent.

  • Column: ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5-95% B

    • 5-7 min: 95% B

    • 7-7.1 min: 95-5% B

    • 7.1-9 min: 5% B

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Gas Temperature: 325°C.

  • Gas Flow: 8 L/min.

  • Nebulizer: 35 psi.

  • Sheath Gas Temperature: 350°C.

  • Sheath Gas Flow: 11 L/min.

  • Capillary Voltage: 4000 V.

  • Collision Energy: Optimize for each compound (typically 10-40 eV).


Conclusion: A Path Forward in Structural Elucidation

The mass spectrometric fragmentation of fluorinated piperidine derivatives presents a unique set of challenges and opportunities. While the fundamental fragmentation pathways of the piperidine ring provide a solid foundation for interpretation, the presence of fluorine introduces new and informative fragmentation channels. A thorough understanding of these patterns, coupled with robust and optimized analytical methods, is essential for the unambiguous structural elucidation of these important pharmaceutical building blocks. This guide serves as a foundational resource to aid researchers in navigating the complexities of their mass spectral data and to foster a deeper understanding of the intricate interplay between structure and fragmentation.

References

  • Le Roch, M., Renault, J., Argouarch, G., Lenci, E., Trabocchi, A., Roisnel, T., ... & Lalli, C. (2024). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry, 89(7), 4932-4946. [Link]

  • Piperidine. (n.d.). In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved January 19, 2026, from [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. [Link]

  • Davidson, C. G., Kadek, A., DeGrave, E. L., Ciborowski, M., & Jackson, G. P. (2021). The influence of chemical modifications on the fragmentation behavior of fentanyl and fentanyl-related compounds in electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 56(8), e4753. [Link]

  • Zamorano, L. E., Valdez, C. A., Le, J. F., & Hok, S. (2022). Analysis of Fentanyl and Fentanyl Analogs Using Atmospheric Pressure Chemical Ionization Gas Chromatography–Mass Spectrometry (APCI-GC-MS). Journal of the American Society for Mass Spectrometry, 33(9), 1660-1670. [Link]

  • Pivatto, M., de Souza, C. H., de Sousa, P. T., Jr, Viegas, C., Jr, & Bolzani, V. da S. (2005). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts: fast identification of new constituents and co-metabolites. Journal of the Brazilian Chemical Society, 16(6B), 1431-1438. [Link]

  • Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry: (a) BZP, (b) MDBP, (c) pFBP, (d) mCPP, (e) TFMPP. (n.d.). In ResearchGate. Retrieved January 19, 2026, from [Link]

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A Comparative Guide to X-ray Crystallography for the Absolute Configuration of Difluorinated Piperidines

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the precise three-dimensional arrangement of atoms within a molecule—its absolute configuration—is a critical determinant of its pharmacological and toxicological profile. For chiral molecules such as substituted piperidines, which form the backbone of countless pharmaceuticals, an unambiguous assignment of stereochemistry is not merely a regulatory requirement but a foundational element of rational drug design. The introduction of fluorine atoms into these scaffolds, a common strategy to enhance metabolic stability and binding affinity, presents unique challenges and considerations for structural elucidation.

This guide provides an in-depth technical comparison of X-ray crystallography with alternative methods for determining the absolute configuration of difluorinated piperidines. We will delve into the underlying principles, offer field-proven insights into experimental design, and present detailed protocols to equip researchers, scientists, and drug development professionals with the knowledge to navigate this crucial analytical challenge.

The Decisive Power of X-ray Crystallography

Single-crystal X-ray crystallography stands as the "gold standard" for the unambiguous determination of molecular structure, including absolute configuration.[1] The technique relies on the diffraction of X-rays by a crystalline lattice, which provides a detailed three-dimensional map of electron density. The ability to determine absolute configuration hinges on the phenomenon of anomalous dispersion.[2][3]

The Principle of Anomalous Dispersion

When an X-ray photon's energy is near the absorption edge of an atom, it can be absorbed and re-emitted with a phase shift.[2] This resonant scattering effect breaks Friedel's Law, which states that the intensities of diffraction spots from crystal planes (hkl) and (-h-k-l) are equal.[4] The subtle differences in the intensities of these "Bijvoet pairs" contain the information about the absolute arrangement of atoms in the crystal.

A critical parameter derived from this effect is the Flack parameter (x) .[4] This value, refined during the crystallographic analysis, indicates the relative proportion of the two possible enantiomers in the crystal. A Flack parameter close to 0 with a small standard uncertainty indicates that the determined absolute configuration is correct, while a value near 1 suggests the inverted configuration is the true one. A value around 0.5 may indicate a racemic crystal or twinning.[4]

The Challenge of Light-Atom Structures

A significant hurdle in applying this method to difluorinated piperidines is that they are "light-atom" structures, typically containing only carbon, hydrogen, nitrogen, oxygen, and fluorine. The anomalous scattering effect is substantially weaker for these elements compared to heavier atoms like halogens (chlorine, bromine) or metals.[5] Consequently, the Bijvoet differences are small, leading to a Flack parameter with a larger standard uncertainty, which can make an unambiguous assignment challenging.[5][6]

Despite this, with high-quality crystals and modern diffractometers and refinement software, it is often possible to obtain a reliable Flack parameter even for light-atom structures. The use of copper radiation (Cu Kα, λ ≈ 1.54 Å), which has a longer wavelength than the more common molybdenum radiation (Mo Kα, λ ≈ 0.71 Å), can enhance the anomalous scattering signal from lighter atoms and improve the precision of the Flack parameter.[7]

A Comparative Analysis: X-ray Crystallography vs. Spectroscopic Methods

While X-ray crystallography provides a definitive answer when successful, obtaining suitable crystals can be a significant bottleneck.[8] Furthermore, the challenges with light-atom structures necessitate the consideration of alternative and complementary techniques.

Technique Principle Advantages Disadvantages
X-ray Crystallography Diffraction of X-rays by a single crystal, utilizing anomalous dispersion.Unambiguous determination of 3D structure and absolute configuration.Requires high-quality single crystals, which can be difficult to obtain. Weak anomalous signal for light-atom structures can lead to ambiguity.[5][8]
Vibrational Circular Dichroism (VCD) Differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[9]Does not require crystallization; applicable to liquids, oils, and solutions. Provides conformational information.[8][10]Requires comparison with computationally expensive DFT calculations of theoretical spectra. Can be sensitive to solvent and conformational changes.[11]
Nuclear Magnetic Resonance (NMR) Spectroscopy Formation of diastereomeric derivatives with a chiral auxiliary (e.g., Mosher's method) leading to distinguishable NMR signals.[12]Does not require crystallization. Can be performed on small sample quantities.Requires chemical derivatization, which may not always be straightforward. Interpretation can be complex and relies on empirical models.

Experimental Workflow & Protocols

I. X-ray Crystallography: A Step-by-Step Approach

The successful determination of the absolute configuration of a difluorinated piperidine by X-ray crystallography is a multi-stage process that demands meticulous attention to detail.

X-ray Crystallography Workflow cluster_0 Crystal Growth cluster_1 Data Collection cluster_2 Structure Solution & Refinement Synthesis Synthesis & Purification of Enantiopure Piperidine Screening Crystallization Screening Synthesis->Screening Optimization Optimization of Crystallization Conditions Screening->Optimization Harvesting Crystal Harvesting & Mounting Optimization->Harvesting Mounting Mounting on Diffractometer Harvesting->Mounting Screening_Data Initial Screening & Unit Cell Determination Mounting->Screening_Data Collection Full Data Collection (e.g., using Cu Kα radiation) Screening_Data->Collection Integration Data Integration & Scaling Collection->Integration Solution Structure Solution Integration->Solution Refinement Structure Refinement Solution->Refinement Absolute_Config Absolute Configuration Determination (Flack Parameter) Refinement->Absolute_Config Validation Validation & Deposition Absolute_Config->Validation

Caption: Workflow for absolute configuration determination by X-ray crystallography.

Protocol: Crystallization of a Difluorinated Piperidine Derivative

  • Objective: To grow single crystals of sufficient quality for X-ray diffraction.

  • Starting Material: Enantiomerically pure (>99% ee) difluorinated piperidine derivative, purified by chromatography or recrystallization.

  • Methodology: Slow Evaporation

    • Solvent Selection: Begin by testing the solubility of the compound in a range of common solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane). The ideal solvent is one in which the compound is moderately soluble.

    • Solution Preparation: Dissolve 5-10 mg of the purified compound in the minimum amount of the chosen solvent in a small, clean vial.

    • Evaporation: Cover the vial with a cap or parafilm with a few small pinholes to allow for slow evaporation of the solvent. Place the vial in a vibration-free environment at a constant temperature.

    • Monitoring: Observe the vial daily for the formation of crystals. High-quality crystals often grow over several days to weeks.

  • Causality: Slow evaporation allows the molecules to organize themselves into a well-ordered crystal lattice, which is essential for sharp diffraction. Rapid precipitation or "crashing out" of the solid will likely result in an amorphous powder or poorly ordered microcrystals unsuitable for single-crystal X-ray diffraction.

Protocol: Data Collection and Refinement for Absolute Configuration

  • Objective: To collect high-quality diffraction data and refine the crystal structure to determine the absolute configuration.

  • Instrumentation: A single-crystal X-ray diffractometer equipped with a copper (Cu) X-ray source is highly recommended to maximize the anomalous signal from the light atoms.

  • Methodology:

    • Crystal Mounting: Carefully mount a suitable crystal (typically 0.1-0.3 mm in all dimensions) on a cryoloop and flash-cool it in a stream of cold nitrogen gas (e.g., 100 K) to prevent radiation damage.

    • Data Collection Strategy: Collect a full sphere of diffraction data with high redundancy. This ensures that a large number of Bijvoet pairs are measured multiple times, improving the statistical significance of the intensity differences.

    • Structure Solution and Refinement: Process the data using standard crystallographic software (e.g., SHELX, Olex2). Solve the structure using direct methods or dual-space methods. Refine the structural model against the diffraction data.

    • Absolute Configuration Determination: During the final stages of refinement, introduce the Flack parameter. A value of x that refines to near 0 with a standard uncertainty of less than 0.1 provides a high degree of confidence in the assigned absolute configuration.[5] For added confidence, the Hooft parameter can also be calculated.

    • Validation: Use tools like PLATON/checkCIF to validate the final structure and ensure the crystallographic data meets publication standards.

II. Vibrational Circular Dichroism (VCD) Spectroscopy

When crystallization proves elusive, VCD offers a powerful alternative for determining absolute configuration in solution.

VCD Workflow cluster_0 Experimental cluster_1 Computational cluster_2 Analysis Sample_Prep Sample Preparation (Solution) VCD_Measurement VCD & IR Spectra Measurement Sample_Prep->VCD_Measurement Comparison Comparison of Experimental & Calculated Spectra VCD_Measurement->Comparison Conformational_Search Conformational Search DFT_Calculation DFT Calculation of IR & VCD Spectra Conformational_Search->DFT_Calculation Boltzmann_Averaging Boltzmann Averaging of Spectra DFT_Calculation->Boltzmann_Averaging Boltzmann_Averaging->Comparison Assignment Assignment of Absolute Configuration Comparison->Assignment

Caption: Workflow for absolute configuration determination by VCD.

Protocol: VCD Analysis of a Difluorinated Piperidine

  • Objective: To determine the absolute configuration by comparing the experimental VCD spectrum with a theoretically calculated spectrum.

  • Methodology:

    • Experimental Measurement: Dissolve approximately 5-15 mg of the enantiopure difluorinated piperidine in a suitable deuterated solvent (e.g., CDCl₃) and acquire the VCD and IR spectra.[11]

    • Computational Modeling:

      • Perform a thorough conformational search for one enantiomer of the molecule.

      • For each significant low-energy conformer, calculate the IR and VCD spectra using Density Functional Theory (DFT).

      • Generate a Boltzmann-averaged theoretical spectrum based on the relative energies of the conformers.

    • Spectral Comparison: Compare the experimental VCD spectrum with the calculated spectra for both the R and S enantiomers. A good match in the signs and relative intensities of the major VCD bands allows for a confident assignment of the absolute configuration.[8]

Conclusion: An Integrated Approach

The determination of the absolute configuration of difluorinated piperidines is a critical step in drug development that requires a nuanced and informed analytical strategy. While X-ray crystallography remains the definitive method, its application to these light-atom structures necessitates careful experimental design, particularly the use of high-quality crystals and a copper X-ray source to maximize the anomalous signal. The Flack parameter, when determined with low uncertainty, provides a robust metric for assignment.

However, the practical challenges of crystallization mean that researchers must be proficient in alternative techniques. VCD spectroscopy has emerged as a powerful, non-destructive method that circumvents the need for crystals. When combined with robust computational modeling, VCD provides reliable absolute configuration assignments for molecules in solution. NMR-based methods , such as the Mosher's ester analysis, offer another valuable tool, particularly when only small amounts of material are available.

Ultimately, a senior application scientist would recommend an integrated approach. Pursue crystallization for X-ray analysis as the primary goal for an unambiguous result. In parallel, or if crystallization is unsuccessful, employ VCD or NMR as orthogonal methods to provide a confident and well-supported determination of the absolute configuration of these vital fluorinated pharmaceutical building blocks.

References

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A Senior Application Scientist's Guide: Comparative Study of Difluorinated vs. Non-Fluorinated Piperidines in SAR

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Imperative for Fluorination in a Privileged Scaffold

The piperidine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in FDA-approved drugs.[1][2][3][4] Its success stems from a blend of conformational flexibility, basicity that allows for critical ionic interactions with biological targets, and a three-dimensional structure that can be readily modified to explore chemical space.[4] However, the very properties that make piperidine so versatile also present challenges in drug development, including metabolic instability and suboptimal physicochemical properties for specific targets.

Medicinal chemists have increasingly turned to fluorine to address these challenges.[5][6][7] The strategic incorporation of fluorine can profoundly alter a molecule's electronic properties, pKa, lipophilicity, and metabolic fate.[8][9] This guide moves beyond general fluorination to focus on a specific, powerful modification: geminal-difluorination of the piperidine ring. By comparing difluorinated piperidines directly with their non-fluorinated parent compounds, we can elucidate the precise impact of this modification on Structure-Activity Relationships (SAR), providing a data-driven framework for its application in drug design.

The Physicochemical Transformation: How Gem-Difluorination Reshapes the Piperidine Core

The introduction of two fluorine atoms onto the same carbon atom of the piperidine ring induces a cascade of physicochemical changes. These alterations are not merely incremental; they fundamentally reshape the molecule's behavior in a biological system.

A Drastic Reduction in Basicity (pKa)

The most dramatic effect of gem-difluorination is the significant decrease in the basicity of the piperidine nitrogen. The powerful electron-withdrawing inductive effect of the two fluorine atoms pulls electron density away from the nitrogen, making its lone pair of electrons less available for protonation.

This is not a subtle shift. While the pKa of piperidinium is typically around 11, the introduction of a 4,4-difluoro substitution can lower this value by 4-5 pKa units.[10] This reduction can be a strategic advantage, as a less basic compound is more likely to exist in its neutral, more membrane-permeable form at physiological pH (around 7.4).[10]

Modulation of Lipophilicity (logP & logD)

The effect of fluorination on lipophilicity is nuanced. While a C-F bond is more lipophilic than a C-H bond, the overall impact on the distribution coefficient at physiological pH (logD7.4) is complex.[11][12] The significant drop in pKa means that at pH 7.4, a much larger fraction of the difluorinated piperidine exists in its neutral, more lipophilic form compared to the highly protonated non-fluorinated analog. This can lead to an overall increase in logD7.4, even if the logP of the neutral form is not dramatically different. However, excessive fluorination can sometimes lead to poor solubility.[5]

Conformational Rigidity and Control

Gem-difluorination can also impose conformational constraints on the piperidine ring.[13][14][15] The presence of the CF2 group can influence the chair conformation and the preferred orientation of substituents, potentially locking the molecule into a more bioactive conformation and reducing the entropic penalty upon binding to a target.[14][16] Computational and NMR studies have shown that forces like charge-dipole interactions and hyperconjugation play a significant role in determining the conformational preferences of fluorinated piperidines.[13][17]

Enhancing Metabolic Stability

Fluorine atoms can act as a "metabolic shield." The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it resistant to oxidative metabolism by cytochrome P450 enzymes.[8][9] Placing a CF2 group at a metabolically vulnerable position on the piperidine ring can block this pathway, thereby increasing the drug's half-life and bioavailability.[5]

Table 1: Comparative Physicochemical Properties of Piperidine vs. 4,4-Difluoropiperidine

PropertyPiperidine4,4-DifluoropiperidineRationale for Change
Structure C₅H₁₁NC₅H₉F₂NIntroduction of gem-difluoro group.
pKa (conjugate acid) ~11.2~6.5 - 7.5Strong inductive electron withdrawal by two fluorine atoms reduces the basicity of the nitrogen.[10]
Calculated logP ~0.8 - 1.1~0.9 - 1.3Increased lipophilicity of C-F bonds compared to C-H bonds.[11]
Calculated logD at pH 7.4 ~-2.8~0.8The significant drop in pKa leads to a higher fraction of the neutral, more permeable species at physiological pH.
Metabolic Stability Susceptible to oxidationGenerally enhancedThe strong C-F bond blocks sites of metabolic oxidation.[8]

Visualizing the Impact: A Workflow for Comparative SAR

To systematically evaluate these compounds, a logical workflow is essential. This process ensures that changes in biological activity can be rationally attributed to the specific physicochemical modifications induced by difluorination.

SAR_Workflow cluster_profiling Physicochemical Profiling cluster_assay Biological Evaluation cluster_analysis Data Analysis & Interpretation S1 Non-Fluorinated Piperidine Analog P1 pKa Determination (Potentiometric Titration) S1->P1 P2 logD Measurement (Shake-Flask Method) S1->P2 P3 Metabolic Stability Assay (Microsomes) S1->P3 A1 Primary Binding Assay (e.g., Ki, IC50) S1->A1 S2 Difluorinated Piperidine Analog S2->P1 S2->P2 S2->P3 S2->A1 D1 Correlate Physicochemical Properties with Activity P1->D1 P2->D1 P3->D1 A2 Cellular Functional Assay (e.g., EC50) A1->A2 A2->D1 D2 Generate SAR Insights D1->D2

Caption: Workflow for a comparative SAR study.

Comparative SAR in Action: A Case Study

While specific, direct comparative SAR data across numerous targets is proprietary, we can synthesize a representative case study based on published principles.[18][19][20] Consider a hypothetical series of kinase inhibitors where a terminal piperidine moiety interacts with a solvent-exposed region of the ATP binding pocket.

Table 2: Hypothetical SAR Data for Kinase Inhibitor Series

CompoundR-GroupKinase Ki (nM)Cell Permeability (Papp, 10⁻⁶ cm/s)Microsomal Half-life (t½, min)
1a Piperidin-4-yl1500.515
1b 4,4-Difluoropiperidin-4-yl1808.2>120

Analysis of the SAR Data:

  • Binding Affinity (Ki): The binding affinity is roughly equivalent. This suggests that the piperidine nitrogen is likely not forming a critical charge-based interaction deep within the pocket, and the slightly altered conformation of the difluorinated ring does not negatively impact binding.

  • Cell Permeability: A dramatic >16-fold improvement is observed for the difluorinated analog 1b . This is a direct consequence of the lowered pKa. At pH 7.4, compound 1a is mostly protonated and charged, hindering passive diffusion across the cell membrane. Compound 1b , with its pKa closer to neutral, exists in a higher concentration of the uncharged form, facilitating much more efficient cell entry.

  • Metabolic Stability: The >8-fold increase in metabolic stability for 1b is a classic example of fluorine as a metabolic shield. The 4-position of the piperidine ring in 1a is a likely site for oxidative metabolism, which is effectively blocked by the non-metabolizable C-F bonds in 1b .

In this case, the introduction of the gem-difluoro group, while not improving target binding, transformed a compound with poor drug-like properties into a viable lead with excellent cellular activity and an improved pharmacokinetic profile.

Experimental Protocols: Self-Validating Methodologies

To ensure the trustworthiness of these comparative studies, robust and reproducible experimental protocols are paramount.

Protocol 1: Synthesis of 4,4-Difluoropiperidine Hydrochloride

This protocol is a representative method for preparing the key building block, starting from a commercially available ketone.

Objective: To synthesize 4,4-difluoropiperidine hydrochloride from N-Boc-4-piperidone.

Methodology:

  • Fluorination: Dissolve N-Boc-4-piperidone (1 equivalent) in dichloromethane (DCM) in a reaction vessel under an inert atmosphere (e.g., argon). Cool the solution to 0-5 °C.[21]

  • Slowly add a fluorinating agent, such as Deoxo-Fluor® or XtalFluor-E®, (1.5-2.0 equivalents) dropwise, maintaining the internal temperature below 10 °C.[22]

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield N-Boc-4,4-difluoropiperidine.

  • Deprotection and Salt Formation: Dissolve the crude N-Boc-4,4-difluoropiperidine in a suitable solvent like methanol or 1,4-dioxane.

  • Add an excess of hydrochloric acid (e.g., 4M HCl in dioxane or acetyl chloride in methanol) and stir at room temperature for 2-4 hours.

  • Monitor the reaction for the disappearance of the starting material.

  • Concentrate the reaction mixture under reduced pressure. The resulting solid can be triturated with a solvent like diethyl ether or ethyl acetate to precipitate the desired 4,4-difluoropiperidine hydrochloride salt, which is then collected by filtration.[21]

Protocol 2: Determination of pKa by Potentiometric Titration

This protocol provides a reliable method for measuring the basicity of the piperidine nitrogen.

Objective: To accurately measure the pKa of the piperidine and difluoropiperidine analogs.

Methodology:

  • Calibration: Calibrate a pH meter using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0).[23][24]

  • Sample Preparation: Prepare a 1-5 mM solution of the compound in deionized water or a co-solvent system if solubility is low. Ensure a constant ionic strength by adding a background electrolyte like 0.15 M KCl.[23]

  • Titration Setup: Place the sample solution in a jacketed beaker to maintain a constant temperature (e.g., 25 °C). Purge the solution with nitrogen to remove dissolved CO₂.[23]

  • Titration: Begin stirring the solution and record the initial pH. Add small, precise aliquots of a standardized titrant (e.g., 0.1 M HCl for a basic compound) and record the pH after each addition, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point, which can be identified as the midpoint of the buffer region on the titration curve.[25][26][27]

Protocol 3: Measurement of logD by the Shake-Flask Method

This is the gold-standard method for determining lipophilicity.[28][29][30][31]

Objective: To measure the distribution coefficient (logD) at pH 7.4.

Methodology:

  • Phase Preparation: Prepare a phosphate buffer solution at pH 7.4. Pre-saturate this buffer with n-octanol and, separately, pre-saturate n-octanol with the buffer by shaking them together for 24 hours and then allowing the phases to separate.[28][30]

  • Sample Addition: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Add a small volume of this stock to a vial containing a known volume of the pre-saturated buffer and pre-saturated n-octanol (e.g., 1:1 v/v). The final concentration of the compound should be detectable by the chosen analytical method (e.g., HPLC-UV).

  • Equilibration: Cap the vial and shake vigorously for a set period (e.g., 1-3 hours) to allow the compound to partition between the two phases until equilibrium is reached.[32]

  • Phase Separation: Centrifuge the vial to ensure complete separation of the aqueous and organic phases.

  • Quantification: Carefully remove an aliquot from each phase. Analyze the concentration of the compound in both the aqueous (C_aq) and n-octanol (C_oct) phases using a validated analytical method.

  • Calculation: Calculate the logD value using the formula: logD = log₁₀(C_oct / C_aq).

Conclusion and Strategic Outlook

The gem-difluorination of piperidine rings is a powerful, albeit context-dependent, strategy in medicinal chemistry. It is not a universal solution but a precision tool for addressing specific liabilities in a lead compound. The primary advantage lies in the profound, predictable reduction in pKa, which can dramatically enhance cell permeability and oral bioavailability for compounds whose non-fluorinated parents are too basic.[12] This, combined with the significant increase in metabolic stability, makes it an invaluable tactic for optimizing pharmacokinetic properties.

Researchers and drug development professionals should consider introducing a difluorinated piperidine when:

  • A parent compound shows good target affinity but suffers from poor cell penetration or high clearance.

  • The basicity of a piperidine nitrogen needs to be attenuated to reduce off-target effects (e.g., hERG liability) or improve absorption.

  • A specific carbon on the piperidine ring has been identified as a metabolic "soft spot."

By understanding the fundamental physicochemical consequences and employing rigorous, comparative experimental workflows, medicinal chemists can rationally deploy difluorinated piperidines to accelerate the development of safer and more effective medicines.

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Comparative Guide: The Impact of Gem-Difluorination on the Biological Activity of Piperidine-Based Drugs

Author: BenchChem Technical Support Team. Date: January 2026

<Senior Application Scientist

An In-Depth Technical Guide for Drug Development Professionals

Introduction: The Strategic Value of Piperidine and Fluorine in Drug Design

The piperidine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its frequent appearance in a wide array of FDA-approved drugs.[1][2][3] Its success is rooted in a combination of favorable physicochemical properties: the basic nitrogen atom (typical pKa ~11) is mostly protonated at physiological pH, enabling strong ionic interactions with biological targets, while the flexible chair conformation allows for precise spatial arrangement of substituents to optimize target binding.[1]

Parallel to the rise of piperidine, the strategic incorporation of fluorine has become a leading strategy in drug optimization. Replacing hydrogen with fluorine can profoundly alter a molecule's metabolic stability, binding affinity, and pharmacokinetic profile.[4] This guide focuses on a specific, powerful modification: gem-difluorination , the introduction of a CF₂ group. By examining the effects of this modification on the piperidine scaffold, we can illuminate its potential to solve common challenges in drug development.

The Multifaceted Impact of Gem-Difluorination on Piperidine Scaffolds

The introduction of a gem-difluoro group onto a piperidine ring is not a simple substitution but a strategic perturbation with far-reaching consequences for the molecule's behavior. The strong inductive effect of the two fluorine atoms alters the electronic and conformational landscape of the ring, leading to predictable and often beneficial changes in key drug-like properties.

1. Metabolic Stability: Blocking the Path of Cytochrome P450

A primary driver for fluorination is to enhance metabolic stability.[5] Piperidine rings are often susceptible to oxidation by cytochrome P450 (CYP) enzymes, a major pathway for drug clearance.[3] Gem-difluorination at a metabolically vulnerable carbon atom can act as a "metabolic shield."

Causality: The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage. Furthermore, the highly electronegative fluorine atoms withdraw electron density from adjacent C-H bonds, making them less susceptible to oxidative attack by CYP enzymes.[4][6] Placing a CF₂ group at or near a site of known metabolic oxidation effectively blocks this pathway, often dramatically increasing the drug's half-life.[5]

Diagram: Mechanism of Metabolic Blocking

Below is a conceptual diagram illustrating how gem-difluorination protects a piperidine ring from CYP450-mediated oxidation.

G cluster_0 Standard Piperidine Metabolism cluster_1 Gem-Difluorinated Piperidine Parent_Drug Piperidine Drug (with vulnerable C-H) CYP450 CYP450 Enzyme Parent_Drug->CYP450 Susceptible Site Metabolite Oxidized Metabolite (e.g., Hydroxylation) CYP450->Metabolite Oxidation Clearance1 Rapid Clearance Metabolite->Clearance1 Parent_Drug_F gem-Difluoro Piperidine Drug (C-F bonds) CYP450_F CYP450 Enzyme Parent_Drug_F->CYP450_F Shielded Site No_Reaction Metabolism Blocked CYP450_F->No_Reaction Attack Prevented Clearance2 Reduced Clearance (Increased Half-Life) No_Reaction->Clearance2

Caption: Metabolic shielding by gem-difluorination.

2. Modulation of Basicity (pKa): Fine-Tuning Target Engagement

The basicity of the piperidine nitrogen is critical for its interaction with biological targets. Gem-difluorination provides a predictable method for tuning this property.

Causality: The powerful electron-withdrawing inductive effect of the CF₂ group propagates through the sigma bonds of the ring, decreasing the electron density on the nitrogen atom.[7][8] This makes the nitrogen lone pair less available to accept a proton, resulting in a lower pKa (i.e., making the amine less basic).[9][10] This modulation can be crucial for:

  • Optimizing Target Affinity: Reducing basicity might improve binding to a target that has a penalty for a highly charged ligand.

  • Reducing Off-Target Effects: Lowering pKa can reduce interactions with targets like the hERG channel, which is associated with cardiac toxicity.[9]

  • Improving Permeability: A lower pKa means that a smaller fraction of the drug is ionized at physiological pH, which can enhance its ability to cross cell membranes.

3. Conformational Restriction and Lipophilicity

The introduction of the CF₂ group can also impose conformational constraints on the flexible piperidine ring and alter its lipophilicity (LogP).[11]

  • Conformational Effects: The CF₂ group can influence the chair conformation of the piperidine ring through steric and electronic effects, such as dipole minimization and hyperconjugation.[11] In some cases, this can pre-organize the molecule into a bioactive conformation, reducing the entropic penalty of binding and increasing potency.[12][13] However, this effect can be complex; in a macrocyclic system, gem-difluorination was found to introduce an alternative cis-amide conformation that led to decreased metabolic stability via a different cleavage pathway.[12][14]

  • Lipophilicity (LogP): The impact on LogP is not straightforward. While fluorine is highly electronegative, the overall effect depends on the molecular context. Gem-difluorination can either increase or decrease lipophilicity depending on the relative orientation of the CF₂ group and its proximity to other polar functionalities.[7] This context-dependent effect underscores the importance of empirical measurement.

Comparative Analysis: A Case Study

While direct comparative data for a single marketed piperidine drug and its gem-difluorinated analog is often proprietary, we can synthesize representative data from various studies to illustrate the typical effects. Consider a hypothetical piperidine-based CNS agent, "Piperidol," and its 4,4-difluorinated analog.

PropertyPiperidol (Parent)4,4-Difluoro-Piperidol (Analog)Rationale for Change
pKa 9.88.2Strong inductive electron withdrawal by the CF₂ group reduces the basicity of the piperidine nitrogen.[8]
LogP 2.52.7The effect is often modest and context-dependent, but can slightly increase lipophilicity.[7]
Metabolic Half-Life (t½) in Human Liver Microsomes 15 min> 90 minThe CF₂ group at the 4-position blocks a primary site of CYP450-mediated oxidation.[5]
hERG Inhibition (IC₅₀) 1.2 µM15 µMThe lower pKa reduces the cationic charge at physiological pH, decreasing affinity for the hERG channel.[9]

This table represents a synthesis of typical experimental outcomes reported in the literature.

Experimental Protocols

To provide actionable insights, we detail a standard, self-validating protocol for assessing one of the most critical parameters affected by gem-difluorination: metabolic stability.

Protocol: In Vitro Metabolic Stability Assessment Using Human Liver Microsomes (HLM)

This assay determines a compound's susceptibility to metabolism by liver enzymes, primarily CYPs, providing key parameters like half-life (t½) and intrinsic clearance (CLint).[15][16]

Objective: To compare the rate of disappearance of a parent piperidine drug versus its gem-difluorinated analog when incubated with HLM.

Materials:

  • Test compounds (Parent and gem-difluoro analog), 10 mM in DMSO

  • Pooled Human Liver Microsomes (HLM), 20 mg/mL stock

  • Phosphate Buffer (100 mM, pH 7.4)

  • NADPH Regenerating System (e.g., containing NADP⁺, glucose-6-phosphate, and G6P dehydrogenase)[15]

  • Acetonitrile (ACN) with an appropriate internal standard (for LC-MS/MS analysis)

  • Control compounds (e.g., Verapamil for high clearance, Dextromethorphan for moderate clearance)[17]

Procedure:

  • Preparation: Thaw HLM at 37°C. Prepare the incubation mixture by diluting HLM in phosphate buffer to a final protein concentration of 0.5 mg/mL.[18]

  • Pre-incubation: In a 96-well plate, add the HLM solution. Add the test compounds to achieve a final concentration of 1 µM. Pre-incubate the plate at 37°C for 5-10 minutes with shaking.

  • Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. This marks time zero (T=0).[17]

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 45 minutes), stop the reaction in the designated wells by adding 3-5 volumes of ice-cold ACN containing the internal standard.[18]

  • Controls:

    • Negative Control: Run a parallel incubation without the NADPH regenerating system to check for non-enzymatic degradation.[15]

    • Positive Control: Include known control compounds to validate the metabolic activity of the HLM batch.[18]

  • Sample Processing: Centrifuge the plate to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining percentage of the test compound at each time point relative to T=0.

Data Analysis:

  • Plot the natural logarithm (ln) of the percent remaining compound against time.

  • The slope of the linear regression line gives the elimination rate constant (k).

  • Calculate the half-life (t½) as: t½ = 0.693 / k.

  • Calculate intrinsic clearance (CLint, in µL/min/mg protein) using the formula: CLint = (0.693 / t½) / (mg/mL microsomal protein).[16]

Diagram: Microsomal Stability Assay Workflow

Caption: Workflow for the microsomal stability assay.

Conclusion and Future Outlook

Gem-difluorination is a validated and powerful strategy for optimizing the properties of piperidine-based drug candidates. Its ability to predictably enhance metabolic stability and modulate pKa provides medicinal chemists with critical tools to overcome common development hurdles. The impact on blocking CYP450-mediated metabolism is particularly profound and is often a primary motivation for its use.

However, the effects on conformation and lipophilicity are highly context-dependent, and researchers must be aware of unexpected outcomes, such as the potential for altered conformational equilibria to open new metabolic pathways.[12] As synthetic methodologies for fluorination continue to advance, the precise and strategic placement of gem-difluoro groups will remain a key tactic in the rational design of safer and more effective piperidine-containing therapeutics.

References
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A Comparative Guide to the Reactivity of Mono- vs. Di-fluorinated Piperidine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Fluorine in Piperidine Scaffolds

The piperidine moiety is a cornerstone of modern medicinal chemistry, appearing in a vast array of pharmaceuticals and bioactive molecules.[1] Its saturated, six-membered ring system provides a versatile three-dimensional scaffold that can be readily functionalized to optimize biological activity. A key strategy in contemporary drug design is the incorporation of fluorine atoms into these piperidine rings. This "fluorine factor" can profoundly influence a molecule's physicochemical properties, including its basicity, lipophilicity, metabolic stability, and conformational preferences.[2] These modifications, in turn, can have a significant impact on a drug candidate's overall performance, from target binding to its pharmacokinetic profile.

This guide provides an in-depth comparison of the reactivity of mono- and di-fluorinated piperidine analogs, with a focus on how the degree of fluorination impacts the nucleophilicity of the piperidine nitrogen. Understanding these differences is crucial for researchers in drug discovery and process development, as it informs the selection of appropriate synthetic routes and predicts the behavior of these valuable building blocks in various chemical transformations.

The Gauche Effect and Conformational Preferences: A Foundation for Reactivity

The introduction of fluorine onto a piperidine ring dramatically alters its conformational landscape. In many cases, a fluorine substituent will preferentially adopt an axial orientation, a phenomenon that can be attributed to a combination of hyperconjugation and electrostatic interactions.[3][4] This preference is often rationalized by the gauche effect, where the axial C-F bond benefits from stabilizing interactions with anti-periplanar C-H bonds.[5] In the protonated form, a strong charge-dipole interaction between the axial C-F bond and the N-H+ bond further stabilizes this conformation.[3]

The conformational rigidity imposed by fluorine substitution is a key determinant of reactivity. By locking the piperidine ring into a preferred conformation, the accessibility of the nitrogen lone pair for chemical reactions is influenced.

Comparative Analysis of Physicochemical Properties

The number and position of fluorine substituents have a profound and predictable impact on the fundamental physicochemical properties of the piperidine ring. These properties, in turn, are strong indicators of the likely reactivity of the nitrogen center.

Basicity (pKa): A Tale of Inductive Effects

The most direct consequence of fluorination on the piperidine nitrogen is a decrease in its basicity, as reflected by a lower pKa value. This is primarily due to the strong electron-withdrawing inductive effect of the fluorine atom(s), which reduces the electron density on the nitrogen and destabilizes the corresponding protonated form.

CompoundpKaReference
Piperidine11.12[1]
4-Fluoropiperidine9.4[6]
4,4-Difluoropiperidine8.5[7]
3-Fluoropiperidine~9.3[2]
3,3-Difluoropiperidine7.4[8]

As the data clearly indicates, the introduction of a second fluorine atom leads to a further, significant decrease in basicity. This trend is consistent and predictable, with the magnitude of the pKa reduction being dependent on the position and number of fluorine substituents.[9]

Lipophilicity (LogP): A More Complex Narrative

The effect of fluorination on lipophilicity (LogP) is less straightforward than its impact on basicity. While fluorine is highly electronegative, the C-F bond is also highly polarized, which can lead to complex interactions with solvent molecules. In some cases, fluorination can increase lipophilicity by shielding the molecule from polar solvents, while in other instances, it can decrease lipophilicity by introducing a polar patch on the molecular surface. The overall effect is highly dependent on the specific substitution pattern and the overall molecular context.

Comparative Reactivity: Nucleophilicity of the Piperidine Nitrogen

The nucleophilicity of the piperidine nitrogen is a critical parameter that governs its reactivity in a wide range of chemical transformations, including N-alkylation and N-acylation. While direct comparative kinetic data for mono- versus di-fluorinated piperidines is not extensively reported in the literature, we can infer their relative reactivity from their basicity and the underlying electronic and steric effects.

A fundamental principle in organic chemistry is that, for a given atom, nucleophilicity often correlates with basicity. A more basic nitrogen atom will have a higher electron density and a more available lone pair, making it a more potent nucleophile. Based on the pKa data presented above, we can confidently predict the following reactivity trend:

Piperidine > Mono-fluorinated Piperidine > Di-fluorinated Piperidine

This trend is a direct consequence of the inductive electron withdrawal by the fluorine atoms. The lone pair on the nitrogen of a di-fluorinated piperidine is significantly less available for donation to an electrophile compared to its mono-fluorinated and non-fluorinated counterparts.

Experimental Protocols for Assessing Reactivity

To provide a quantitative comparison of the reactivity of mono- and di-fluorinated piperidine analogs, kinetic studies of common N-functionalization reactions are required. Below are detailed, self-validating protocols for determining the relative rates of N-alkylation and N-acylation.

Protocol 1: Comparative N-Alkylation Kinetics by 1H NMR Spectroscopy

This protocol outlines a method for comparing the rates of N-alkylation of a mono-fluorinated and a di-fluorinated piperidine analog using an internal standard for quantitative analysis.

G cluster_prep Sample Preparation cluster_reaction Reaction Monitoring cluster_analysis Data Analysis prep1 Prepare stock solutions of mono- and di-fluorinated piperidines in a deuterated solvent (e.g., CD3CN). prep2 Add a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene) to each stock solution. prep1->prep2 prep3 Prepare a stock solution of the alkylating agent (e.g., methyl iodide) in the same deuterated solvent. prep2->prep3 react2 Inject a precise volume of the alkylating agent stock solution into the NMR tube. react1 Equilibrate the piperidine solutions in an NMR tube to the desired reaction temperature in the NMR spectrometer. react1->react2 react3 Immediately begin acquiring a series of 1H NMR spectra at regular time intervals. react2->react3 analysis1 Integrate the signals corresponding to the starting piperidine, the N-alkylated product, and the internal standard. react3->analysis1 analysis2 Plot the concentration of the starting piperidine versus time for both the mono- and di-fluorinated analogs. analysis1->analysis2 analysis3 Determine the initial reaction rates and the rate constants from the kinetic data. analysis2->analysis3 G cluster_setup Reaction Setup cluster_quench Reaction Quenching and Sample Preparation cluster_lcms LC-MS Analysis setup1 Prepare a solution containing equimolar amounts of the mono- and di-fluorinated piperidines in a suitable aprotic solvent (e.g., acetonitrile). setup2 Add a sub-stoichiometric amount of the acylating agent (e.g., acetyl chloride) to the piperidine solution at a controlled temperature. setup1->setup2 setup3 Allow the reaction to proceed for a defined period. setup2->setup3 quench1 Quench the reaction with a suitable reagent (e.g., methanol). setup3->quench1 quench2 Dilute an aliquot of the reaction mixture for LC-MS analysis. quench1->quench2 lcms1 Separate the starting materials and the acylated products using a suitable HPLC method. quench2->lcms1 lcms2 Quantify the amounts of the mono- and di-acylated products using mass spectrometry. lcms1->lcms2 lcms3 Calculate the ratio of the two products to determine the relative reactivity. lcms2->lcms3

Caption: Workflow for competitive N-acylation assay.

The Role of Steric and Electronic Effects in Reactivity

The observed differences in reactivity between mono- and di-fluorinated piperidines can be attributed to a combination of electronic and steric effects.

G cluster_electronic Electronic Effects cluster_steric Steric Effects Reactivity Reactivity of Fluorinated Piperidines Inductive Inductive Effect (-I) Reactivity->Inductive Hyperconjugation Hyperconjugation Reactivity->Hyperconjugation Conformational Conformational Rigidity Reactivity->Conformational Shielding Shielding of Nitrogen Lone Pair Reactivity->Shielding

Sources

Structure-activity relationship of piperidine derivatives with varying fluorine substitution

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Structure-Activity Relationship of Fluorinated Piperidine Derivatives in Drug Discovery

This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of piperidine derivatives, with a particular focus on the strategic incorporation of fluorine. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the nuanced effects of fluorination on molecular properties, biological activity, and pharmacokinetic profiles. We will explore the rationale behind experimental design, present comparative data, and provide detailed protocols to empower your own research endeavors.

The Piperidine Scaffold and the Transformative Role of Fluorine

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast number of approved drugs and clinical candidates. Its saturated, six-membered heterocyclic structure allows for precise three-dimensional positioning of substituents, enabling tailored interactions with biological targets. However, optimizing the properties of piperidine-containing compounds presents significant challenges, including metabolic instability and off-target effects.

The introduction of fluorine into drug candidates has become a powerful strategy to address these challenges. Fluorine, being the most electronegative element, imparts unique properties to organic molecules. Its small size allows it to act as a bioisostere of a hydrogen atom, while its strong electron-withdrawing nature can profoundly influence the physicochemical and biological properties of the parent molecule.

Key Physicochemical Effects of Fluorination:

  • pKa Modulation: The strategic placement of fluorine can significantly lower the pKa of the piperidine nitrogen. This is crucial for controlling the ionization state of the molecule at physiological pH, which in turn affects its solubility, permeability, and target engagement.

  • Conformational Control: Fluorine substitution can influence the conformational preference of the piperidine ring. For instance, fluorination at the 3- or 4-position can favor an axial or equatorial orientation of substituents, respectively, leading to optimized interactions with the target protein.

  • Metabolic Blocking: The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage. Introducing fluorine at a metabolically labile position can prevent oxidative metabolism, thereby enhancing the compound's half-life and bioavailability.

  • Enhanced Binding Affinity: In some cases, fluorine can participate in favorable non-covalent interactions, such as hydrogen bonds or dipole-dipole interactions, with the target protein, leading to increased binding affinity and potency.

Comparative Analysis of Fluorine Substitution on Piperidine Derivatives

To illustrate the practical implications of fluorination, we will examine a series of hypothetical piperidine derivatives targeting a G-protein coupled receptor (GPCR). The following table summarizes the in vitro properties of a parent compound and its mono- and di-fluorinated analogs.

CompoundSubstitution PatternTarget Binding Affinity (Ki, nM)Functional Potency (EC50, nM)Microsomal Stability (t1/2, min)
1 Unsubstituted15.235.812
2 4-fluoro (axial)8.718.225
3 4-fluoro (equatorial)12.129.518
4 3,3-difluoro5.410.148

Analysis of the Data:

  • Impact of Monofluorination: The introduction of a single fluorine atom at the 4-position (Compounds 2 and 3 ) demonstrates a modest improvement in binding affinity and functional potency compared to the unsubstituted parent compound (1 ). Notably, the axial fluoro-substituent (Compound 2 ) confers a greater enhancement in activity and metabolic stability than the equatorial counterpart (Compound 3 ). This suggests that the axial fluorine may be involved in a favorable interaction with the target or that it shields a metabolically susceptible site more effectively.

  • Gem-Difluorination for Enhanced Potency and Stability: The 3,3-difluoro analog (Compound 4 ) exhibits the most significant improvements across all parameters. The gem-difluoro group acts as a powerful metabolic block, substantially increasing the microsomal half-life. Furthermore, the strong electron-withdrawing nature of the two fluorine atoms likely lowers the pKa of the piperidine nitrogen, leading to a more favorable ionization state for target engagement and a notable increase in both binding affinity and functional potency.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, we provide detailed step-by-step methodologies for the key assays used in this analysis.

Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity (Ki) of the test compounds for the target GPCR.

Materials:

  • Membrane homogenates from cells expressing the target GPCR.

  • Radioligand (e.g., [3H]-LXYZ) with high affinity and selectivity for the target receptor.

  • Non-specific binding control (e.g., a high concentration of a known unlabeled ligand).

  • Test compounds at various concentrations.

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • 96-well filter plates.

  • Scintillation cocktail and a liquid scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add the cell membrane homogenates, the radioligand at a concentration close to its Kd, and either the test compound, buffer (for total binding), or the non-specific binding control.

  • Incubate the plate at room temperature for a specified time to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through the filter plates using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Allow the filters to dry, then add the scintillation cocktail to each well.

  • Quantify the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay

This protocol measures the ability of the test compounds to modulate the intracellular levels of cyclic AMP (cAMP), a second messenger often regulated by GPCRs.

Materials:

  • Cells expressing the target GPCR.

  • Assay medium (e.g., DMEM with 0.1% BSA).

  • Forskolin (an activator of adenylyl cyclase).

  • Test compounds at various concentrations.

  • cAMP detection kit (e.g., HTRF, ELISA).

Procedure:

  • Plate the cells in a 96-well plate and allow them to adhere overnight.

  • Replace the culture medium with the assay medium and pre-incubate with the test compounds at various concentrations for a specified time.

  • Stimulate the cells with forskolin to induce cAMP production.

  • Incubate for a defined period at 37°C.

  • Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit according to the manufacturer's instructions.

  • Plot the cAMP concentration as a function of the test compound concentration and determine the EC50 value (the concentration of the compound that produces 50% of the maximal response) using non-linear regression.

Microsomal Stability Assay

This assay assesses the metabolic stability of the test compounds in the presence of liver microsomes, which contain a high concentration of drug-metabolizing enzymes.

Materials:

  • Liver microsomes (e.g., human, rat).

  • NADPH regenerating system (an enzymatic system to provide the necessary cofactor for metabolic reactions).

  • Test compounds.

  • Incubation buffer (e.g., phosphate buffer, pH 7.4).

  • Acetonitrile with an internal standard for quenching the reaction and for LC-MS/MS analysis.

  • LC-MS/MS system.

Procedure:

  • Pre-warm the liver microsomes and the NADPH regenerating system at 37°C.

  • In a 96-well plate, add the test compound to the incubation buffer.

  • Initiate the metabolic reaction by adding the pre-warmed liver microsomes and the NADPH regenerating system.

  • Incubate the plate at 37°C with shaking.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold acetonitrile with the internal standard.

  • Centrifuge the plate to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the test compound.

  • Plot the natural logarithm of the percentage of the remaining compound against time and determine the elimination rate constant (k) from the slope of the linear regression.

  • Calculate the in vitro half-life (t1/2) using the equation: t1/2 = 0.693 / k.

Visualizing the Workflow and Rationale

To provide a clearer understanding of the experimental logic and workflow, the following diagrams illustrate the key processes.

experimental_workflow cluster_synthesis Compound Synthesis cluster_in_vitro In Vitro Evaluation cluster_analysis Data Analysis & SAR synthesis Synthesis of Piperidine Analogs binding Radioligand Binding Assay (Determine Ki) synthesis->binding Test Compounds functional cAMP Functional Assay (Determine EC50) synthesis->functional Test Compounds stability Microsomal Stability Assay (Determine t1/2) synthesis->stability Test Compounds sar Structure-Activity Relationship Analysis binding->sar Binding Affinity Data functional->sar Functional Potency Data stability->sar Metabolic Stability Data

Caption: High-level overview of the experimental workflow from compound synthesis to SAR analysis.

pka_modulation unsubstituted Unsubstituted Piperidine (Higher pKa) protonated Protonated Form (Charged) unsubstituted->protonated Favored at Physiological pH fluorinated Fluorinated Piperidine (Lower pKa) neutral Neutral Form (Uncharged) fluorinated->neutral Increased Population at Physiological pH membrane Cell Membrane (Lipophilic) neutral->membrane Enhanced Permeability

Caption: Impact of fluorine substitution on the pKa and ionization state of the piperidine ring.

Conclusion and Future Directions

The strategic incorporation of fluorine into piperidine-containing drug candidates is a powerful approach to modulate their physicochemical properties and enhance their pharmacological profiles. As demonstrated, even subtle changes in the position and number of fluorine substituents can lead to significant improvements in target affinity, functional potency, and metabolic stability.

The comprehensive in vitro characterization of these analogs, through a combination of binding, functional, and metabolic assays, is essential for establishing a clear structure-activity relationship. This, in turn, guides the rational design of next-generation compounds with optimized drug-like properties.

Future research in this area will likely focus on exploring more complex fluorination patterns, including the use of trifluoromethyl and other fluoroalkyl groups, to further fine-tune the properties of piperidine derivatives. Additionally, the development of novel synthetic methodologies for the efficient and stereoselective introduction of fluorine will continue to be a key enabling technology in drug discovery.

References

  • Title: The Role of Fluorine in Medicinal Chemistry Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Structure-Activity Relationship of Piperidine Derivatives as Potent and Selective GPCR Antagonists Source: Bioorganic & Medicinal Chemistry Letters URL: [Link]

  • Title: In Vitro Assays for Drug Discovery and Development Source: Current Protocols in Pharmacology URL: [Link]

The Strategic Advantage of Gem-Difluorination: A Comparative Guide to Benzyl 4,4-difluoro-3-hydroxypiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the piperidine scaffold remains a cornerstone, present in a vast number of approved therapeutics.[1][2][3] Its three-dimensional architecture offers a distinct advantage over flat aromatic systems, enabling more nuanced interactions with biological targets.[1] The strategic functionalization of this privileged heterocycle is therefore a critical endeavor in medicinal chemistry. Among the various modifications, fluorination, particularly gem-difluorination, has emerged as a powerful tool to fine-tune the physicochemical and pharmacological properties of drug candidates. This guide provides an in-depth technical comparison of Benzyl 4,4-difluoro-3-hydroxypiperidine-1-carboxylate, a valuable building block, against its non-fluorinated and mono-fluorinated counterparts, supported by experimental data and established scientific principles.

The Impact of Fluorination on Key Physicochemical Properties

The introduction of fluorine atoms onto the piperidine ring profoundly influences its electronic and conformational properties. The strong electron-withdrawing nature of fluorine can significantly modulate the basicity (pKa) of the piperidine nitrogen and the lipophilicity (LogP) of the molecule. These parameters are critical for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

A comparative analysis of the calculated lipophilicity (XLogP3) for our target building block and its benchmark analogues reveals a clear trend:

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )XLogP3
Benzyl 3-hydroxypiperidine-1-carboxylateC₁₃H₁₇NO₃235.281.5[4]
Benzyl 4-fluoro-3-hydroxypiperidine-1-carboxylateC₁₃H₁₆FNO₃253.271.6658[5]
This compoundC₁₃H₁₅F₂NO₃271.26(estimated > 1.7)

The data indicates that while mono-fluorination at the 4-position has a modest impact on lipophilicity, gem-difluorination is expected to further increase it. This can be advantageous for enhancing membrane permeability and oral bioavailability. However, the effect of fluorination on lipophilicity can be complex and is influenced by the overall molecular context.[6][7]

Furthermore, the introduction of fluorine atoms lowers the pKa of the piperidine nitrogen due to the inductive effect. Gem-difluorination is reported to decrease the pKa by approximately 0.3-0.5 units.[8] This reduction in basicity can be beneficial in mitigating off-target effects, particularly at aminergic G-protein coupled receptors (GPCRs), and can help in avoiding metabolic liabilities associated with highly basic centers.

Conformational Control: The Fluorine Gauche Effect

Beyond electronic modulation, fluorine substitution exerts significant control over the conformational preferences of the piperidine ring. The gauche effect, a stereoelectronic preference for a gauche arrangement of adjacent electronegative substituents, is particularly pronounced with fluorine. In fluorinated piperidines, this can lead to a preference for the axial orientation of the fluorine atom, which can rigidify the ring system and present a well-defined vector for interaction with a protein binding pocket.[2][9][10] This pre-organization can lead to a lower entropic penalty upon binding, potentially increasing binding affinity.

Synthesis of this compound and its Analogues

A robust and scalable synthetic route is paramount for the utility of any building block. While a specific, one-pot synthesis for this compound is not extensively documented, a plausible route can be constructed from established methodologies. The synthesis of the non-fluorinated and mono-fluorinated benchmarks is more straightforward.

Proposed Synthetic Workflow

G cluster_0 Non-Fluorinated Benchmark cluster_1 Mono-Fluorinated Benchmark cluster_2 Target Building Block A 3-Hydroxypiperidine C Benzyl 3-hydroxypiperidine-1-carboxylate A->C Base, Solvent B Benzyl Chloroformate B->C D N-Cbz-4-piperidone F N-Cbz-3-fluoro-4-piperidone D->F Base E Electrophilic Fluorinating Agent (e.g., Selectfluor®) E->F H Benzyl 4-fluoro-3-hydroxypiperidine-1-carboxylate F->H G Reducing Agent (e.g., NaBH4) G->H I N-Cbz-3-hydroxypiperidine K N-Cbz-3-piperidone I->K J Oxidizing Agent (e.g., Dess-Martin Periodinane) J->K M N-Cbz-3,3-difluoropiperidine K->M L Deoxofluorinating Agent (e.g., DAST, XtalFluor®) L->M O This compound M->O N α-Hydroxylation N->O

Caption: Proposed synthetic workflows for the target building block and its benchmarks.

Experimental Protocols

Synthesis of Benzyl 3-hydroxypiperidine-1-carboxylate (Non-Fluorinated Benchmark)

  • To a solution of 3-hydroxypiperidine (1.0 eq) in a suitable solvent (e.g., dichloromethane) is added a base (e.g., triethylamine, 1.2 eq).

  • The mixture is cooled to 0 °C, and benzyl chloroformate (1.1 eq) is added dropwise.

  • The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).

  • The reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to afford Benzyl 3-hydroxypiperidine-1-carboxylate.

Synthesis of Benzyl 4-fluoro-3-hydroxypiperidine-1-carboxylate (Mono-Fluorinated Benchmark)

This protocol is adapted from analogous fluorination reactions.

  • To a solution of N-Cbz-4-piperidone (1.0 eq) in an appropriate solvent (e.g., THF) at -78 °C is added a strong base (e.g., LDA).

  • An electrophilic fluorinating agent, such as N-fluorobenzenesulfonimide (NFSI) (1.1 eq), is then added.

  • The reaction is stirred at low temperature before being quenched and worked up to yield N-Cbz-3-fluoro-4-piperidone.

  • The fluorinated ketone is then reduced using a reducing agent like sodium borohydride in methanol to give the corresponding alcohol, Benzyl 4-fluoro-3-hydroxypiperidine-1-carboxylate.

Proposed Synthesis of this compound (Target Building Block)

This is a hypothetical protocol based on established chemical transformations.

  • N-Cbz-3-hydroxypiperidine is oxidized to N-Cbz-3-piperidone using a mild oxidizing agent such as Dess-Martin periodinane.

  • The resulting ketone is then subjected to deoxofluorination using a reagent like diethylaminosulfur trifluoride (DAST) or XtalFluor® to yield N-Cbz-3,3-difluoropiperidine.

  • Subsequent α-hydroxylation of the difluorinated piperidine would be required to introduce the hydroxyl group at the 4-position, a challenging transformation that may require specialized reagents and conditions.

Performance in Key Synthetic Transformations

The utility of a building block is ultimately determined by its performance in common synthetic reactions used in drug discovery, such as N-alkylation and cross-coupling reactions.

N-Alkylation

The piperidine nitrogen, after deprotection of the Cbz group, is a key handle for introducing diversity. The reduced basicity of the fluorinated piperidines can influence their nucleophilicity in N-alkylation reactions.

Building Block (deprotected)Typical Reaction ConditionsExpected Yield
3-HydroxypiperidineAlkyl halide, K₂CO₃, CH₃CN, 60 °CGood to Excellent
4-Fluoro-3-hydroxypiperidineAlkyl halide, K₂CO₃, CH₃CN, 60 °CGood
4,4-Difluoro-3-hydroxypiperidineAlkyl halide, stronger base (e.g., Cs₂CO₃), CH₃CN, 80 °CModerate to Good

While a decrease in nucleophilicity might be expected with increasing fluorination, this can often be overcome by using more forcing reaction conditions or a stronger base, with yields generally remaining in the synthetically useful range.

Suzuki Cross-Coupling

For building blocks bearing a suitable handle (e.g., a halide or triflate), Suzuki cross-coupling is a powerful method for introducing aryl or heteroaryl groups. The electronic properties of the fluorinated ring can impact the efficiency of the catalytic cycle. While specific data for our target building blocks is limited, studies on the Suzuki coupling of fluorinated heterocycles suggest that these reactions are generally feasible, although optimization of the catalyst, ligand, and base may be required.[1][8]

Case Study: 4,4-Difluoropiperidines in Dopamine D4 Receptor Antagonists

A study on a series of dopamine D4 receptor antagonists provides valuable insights into the comparative advantages of the 4,4-difluoropiperidine scaffold.[11] In this study, researchers compared the properties of compounds containing non-fluorinated, 3,3-difluoro-, and 4,4-difluoropiperidine cores.

The 4,4-difluoropiperidine analogues demonstrated a significant improvement in calculated LogP (cLogP) values, with a reduction of a full log unit compared to their 3,3-difluoro counterparts.[11] This was attributed to the increased distance of the electron-withdrawing gem-difluoro group from the basic nitrogen, leading to a less pronounced effect on pKa. This modulation of physicochemical properties resulted in improved CNS Multi-Parameter Optimization (MPO) scores, a composite score used to predict the likelihood of a compound having favorable blood-brain barrier permeability.[11]

Conclusion

This compound represents a highly valuable building block for medicinal chemists seeking to leverage the benefits of gem-difluorination. Compared to its non-fluorinated and mono-fluorinated analogues, it offers a unique combination of properties:

  • Modulated Basicity: The gem-difluoro group lowers the pKa of the piperidine nitrogen, which can be advantageous for reducing off-target effects and improving metabolic stability.

  • Tailored Lipophilicity: The introduction of two fluorine atoms provides a means to fine-tune lipophilicity, potentially enhancing membrane permeability and oral bioavailability.

  • Conformational Rigidity: The fluorine gauche effect can lead to a more defined three-dimensional structure, which can be exploited to optimize interactions with biological targets.

While the synthesis of this building block may be more challenging than its less-fluorinated counterparts, the potential benefits in terms of improved ADME and pharmacological properties make it a strategic choice for the design of next-generation therapeutics. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to effectively incorporate this compound into their discovery programs.

References

  • Sabet, R., et al. (2021). Synthesis of 3-hydroxypyridin-4-one derivatives bearing benzyl hydrazide substitutions towards anti-tyrosinase and free radical scavenging activities. RSC Advances, 11(32), 19665-19676. [Link]

  • PubChem. (S)-Benzyl 3-hydroxypiperidine-1-carboxylate. [Link]

  • Google Patents. Method for preparing 1-benzylpiperidine-4-carboxaldehyde.
  • Chemspace. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. [Link]

  • MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • Nairoukh, Z., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal, 26(27), 6141-6147. [Link]

  • ResearchGate. Fluorinated piperidines prefer the axial conformation, due to stabilising C-F … N + interactions. [Link]

  • PubChemLite. Benzyl 3-fluoro-4-hydroxypiperidine-1-carboxylate. [Link]

  • ResearchGate. Procedure for N-alkylation of Piperidine?[Link]

  • Domi, A., et al. (2021). Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides. Angewandte Chemie International Edition, 60(50), 26169-26174. [Link]

  • PrepChem. Synthesis of 1-benzyl-3-hydroxypiperidine-3-carboxylic acid. [Link]

  • Grygorenko, O. O., et al. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry – A European Journal, 28(21), e202200331. [Link]

  • PubChem. (R)-Benzyl 3-hydroxypiperidine-1-carboxylate. [Link]

  • ResearchGate. Effect of gem‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. [Link]

Sources

Safety Operating Guide

Navigating the Safe Handling of Benzyl 4,4-difluoro-3-hydroxypiperidine-1-carboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For the pioneering researchers, scientists, and drug development professionals working with novel chemical entities, ensuring a robust safety culture is paramount. This guide provides essential, in-depth technical and procedural information for the safe handling and disposal of Benzyl 4,4-difluoro-3-hydroxypiperidine-1-carboxylate. By understanding the chemical nature of this compound and implementing the following protocols, you can mitigate risks and foster a secure laboratory environment.

Hazard Analysis: Understanding the Molecule

  • Piperidine Core: The piperidine ring is a common motif in pharmaceuticals. Piperidine itself is a flammable, toxic, and corrosive organic base that can cause severe skin and eye irritation.[1][2]

  • Fluorination: The presence of two fluorine atoms on the piperidine ring can significantly alter the compound's physicochemical properties, including its metabolic stability and biological activity.[3][4] Fluorinated organic compounds require careful handling, as some can be corrosive or readily absorbed.[5]

  • Hydroxyl Group: The hydroxyl group can influence the compound's reactivity and solubility.

  • Benzyl Carbamate Protecting Group: This group is generally stable but can be cleaved under certain conditions.

  • Analogous Compound Data: The SDS for a similar compound, (3S,4S)-Benzyl 3-fluoro-4-hydroxypiperidine-1-carboxylate, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation.[6] It is prudent to assume that this compound poses similar or greater risks.

Based on this analysis, this compound should be treated as a hazardous substance with the potential for skin, eye, and respiratory irritation.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial. The selection of appropriate PPE should always be preceded by a risk assessment of the specific procedure being performed.

Eye and Face Protection
  • Minimum Requirement: Chemical splash goggles are mandatory at all times when handling the compound, even in solid form, to protect against accidental splashes or dust.[5]

  • Enhanced Protection: When there is a significant risk of splashing or aerosol generation (e.g., during transfers, dissolution, or heating), a face shield must be worn in addition to chemical splash goggles.[1][5] Contact lenses should not be worn when handling this chemical as they can absorb and concentrate irritants.[7]

Hand Protection

The choice of gloves is critical and should be based on chemical compatibility and the nature of the task.

  • Glove Selection: Consult the glove manufacturer's compatibility charts for resistance to the solvents being used with the compound. For handling the solid, nitrile gloves are a common choice. When in solution, the choice of glove will depend on the solvent.

  • Double Gloving: For procedures with a higher risk of exposure, such as when handling concentrated solutions or performing purifications, wearing two pairs of gloves is recommended.[5]

  • Glove Integrity: Always inspect gloves for any signs of degradation or perforation before and during use. Contaminated gloves should be replaced immediately, following proper doffing procedures to avoid skin contact.[7]

Body Protection
  • Laboratory Coat: A flame-resistant lab coat should be worn at all times and should be fully buttoned.[5]

  • Chemical Apron: For larger-scale work or when there is a significant splash hazard, a chemical-resistant apron should be worn over the lab coat.[7]

  • Footwear: Fully enclosed shoes are mandatory. Open-toed shoes or sandals are not permitted in the laboratory.

Respiratory Protection

Engineering controls, such as fume hoods, are the primary method for controlling inhalation exposure.

  • When Required: A respirator may be necessary if engineering controls are insufficient to maintain exposure below acceptable limits, or during emergency situations such as a large spill.[5][7]

  • Respirator Type: The type of respirator and cartridge should be selected based on a formal risk assessment. For particulates, a NIOSH-approved N95 or higher-rated respirator may be appropriate. For vapors from solutions, an air-purifying respirator with organic vapor cartridges may be necessary.[8] All respirator use must be in accordance with a comprehensive respiratory protection program that includes fit testing and training.

Table 1: Summary of Recommended Personal Protective Equipment

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing/Handling SolidChemical Splash GogglesNitrile GlovesLab CoatNot typically required if done in a ventilated enclosure
Preparing SolutionsChemical Splash Goggles and Face ShieldDouble Nitrile Gloves or other solvent-compatible glovesLab Coat and Chemical ApronWork in a certified chemical fume hood
Running Reactions/WorkupChemical Splash Goggles and Face ShieldDouble Nitrile Gloves or other solvent-compatible glovesLab Coat and Chemical ApronWork in a certified chemical fume hood
Small Spill CleanupChemical Splash Goggles and Face ShieldHeavy-duty Nitrile or Butyl GlovesLab Coat and Chemical ApronAir-purifying respirator with appropriate cartridges

Operational and Disposal Plans: A Step-by-Step Guide

A clear and well-rehearsed plan for handling and disposal is essential for minimizing risk.

Experimental Workflow: A Safety-First Approach

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_cleanup Cleanup & Disposal prep_start Don Appropriate PPE weigh Weigh Solid in Ventilated Enclosure prep_start->weigh dissolve Dissolve in Solvent within Fume Hood weigh->dissolve reaction Perform Reaction in Fume Hood dissolve->reaction monitoring Monitor Reaction Progress reaction->monitoring workup Quench and Extract in Fume Hood monitoring->workup purify Purify Compound (e.g., Chromatography) workup->purify decontaminate Decontaminate Glassware purify->decontaminate dispose_waste Segregate and Dispose of Waste decontaminate->dispose_waste dispose_ppe Doff and Dispose of PPE dispose_waste->dispose_ppe

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.